molecular formula C7H4ClFN2 B1422358 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 882033-66-1

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1422358
CAS No.: 882033-66-1
M. Wt: 170.57 g/mol
InChI Key: YXRHIFORQJRTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRHIFORQJRTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678415
Record name 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882033-66-1
Record name 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882033-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in the landscape of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to effectively interact with the active sites of a multitude of enzymes, particularly protein kinases. The strategic introduction of substituents onto this core structure can fine-tune its physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents.[1] This guide focuses on a particularly valuable derivative: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. The presence of both a chloro and a fluoro group on the pyridine ring imparts unique reactivity and electronic properties, making it a versatile building block for the synthesis of targeted therapies.[1][2]

Physicochemical and Structural Properties

This compound is a solid at room temperature, appearing as a white to light brown solid.[3][4] Its fundamental properties are summarized in the table below. The predicted pKa suggests a weakly acidic N-H proton in the pyrrole ring, a crucial consideration for designing appropriate reaction conditions, particularly in deprotonation and N-protection strategies.

PropertyValueSource
Molecular Formula C₇H₄ClFN₂[4]
Molecular Weight 170.57 g/mol [4]
CAS Number 882033-66-1[4]
Appearance White to light brown solid[3]
Density (Predicted) 1.533 g/cm³[3]
pKa (Predicted) 12.14 ± 0.40[3]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[3]

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted 7-azaindoles. A common strategy involves the construction of the pyrrolopyridine core followed by halogenation.

A potential synthetic pathway could start from a suitably substituted pyridine derivative, followed by the construction of the fused pyrrole ring. Subsequent chlorination and fluorination at the C4 and C5 positions, respectively, would yield the target compound. The regioselectivity of these halogenation steps is a critical aspect of the synthesis design.

Spectroscopic Data: Although detailed experimental spectra are not readily available in the cited literature, the following are expected spectroscopic characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The coupling patterns would be informative for confirming the substitution pattern. A link to a ¹H NMR spectrum is available for reference.[5]

  • ¹³C NMR: The carbon NMR would display seven unique signals corresponding to the carbon atoms in the heterocyclic core. The chemical shifts of the carbons bearing the chloro and fluoro substituents would be significantly influenced by the electronegativity of these halogens.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by the electronic nature of the 7-azaindole core and the influence of the halogen substituents. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, while the electron-rich pyrrole ring is more prone to electrophilic substitution.[1] The chloro and fluoro groups at positions 4 and 5 further modulate this reactivity, providing handles for a variety of important chemical transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the chloro group at the C4 position is the more likely site for oxidative addition of palladium, as C-Cl bonds are generally more reactive in such cross-coupling reactions than C-F bonds.[1]

Drug_Discovery_Workflow Start This compound Step1 Buchwald-Hartwig Amination (Introduce R¹-NH₂) Start->Step1 Intermediate1 4-(R¹-amino)-5-fluoro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Further Functionalization (e.g., Acylation, Alkylation) Intermediate1->Step2 FinalCompound Potent Kinase Inhibitor Step2->FinalCompound

References

An In-Depth Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, colloquially known to medicinal chemists as 7-azaindole, represents a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone in the design of targeted therapies. The strategic introduction of substituents onto this core dramatically modulates its physicochemical and pharmacological properties. This guide focuses on a particularly valuable derivative: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. The presence of a chloro group at the 4-position and a fluoro group at the 5-position creates a unique electronic environment that offers distinct advantages in drug design, particularly in the realm of kinase inhibitors.

Section 1: Core Molecular Attributes

1.1 Chemical Identity and Structure

  • Systematic Name: this compound

  • Common Name: 4-Chloro-5-fluoro-7-azaindole

  • CAS Number: 882033-66-1[1]

  • Molecular Formula: C₇H₄ClFN₂[1]

  • Molecular Weight: 170.57 g/mol

The fundamental structure comprises a bicyclic system where a pyrrole ring is fused to a pyridine ring. The key functionalization lies on the pyridine ring, with a chlorine atom at position C4 and a fluorine atom at the adjacent C5 position.

Table 1: Physicochemical Properties

PropertyValueSource
Appearance Solid
Molecular Weight 170.57
Molecular Formula C₇H₄ClFN₂
InChI Key YXRHIFORQJRTTA-UHFFFAOYSA-N
SMILES Fc1cnc2[nH]ccc2c1Cl

1.2 Spectroscopic Characterization

  • ¹H NMR: Protons on the pyrrole ring would be expected in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the pyridine ring and its substituents. The N-H proton of the pyrrole would likely appear as a broad singlet.

  • ¹³C NMR: The carbon atoms attached to the chlorine and fluorine would show characteristic shifts, and the C-F coupling would be observable.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.

Section 2: Synthesis Strategies

While a single, universally adopted synthesis for this compound is not extensively detailed in the literature, a plausible and logical multi-step synthetic route can be proposed based on established methodologies for related 7-azaindole derivatives.[2] The synthesis would likely commence from a commercially available 7-azaindole precursor.

A potential synthetic pathway could involve the regioselective introduction of the halogen substituents. The functionalization of the pyridine ring of the 7-azaindole nucleus often proceeds via an N-oxide intermediate.

Proposed Synthetic Workflow:

Synthetic Workflow start 7-Azaindole step1 N-Oxidation start->step1 e.g., m-CPBA step2 Chlorination at C4 step1->step2 e.g., POCl3 step3 Fluorination at C5 step2->step3 e.g., Selectfluor end_product This compound step3->end_product

Caption: A plausible synthetic pathway to the target molecule.

Causality in Experimental Choices:

  • N-Oxidation: The initial N-oxidation of the pyridine nitrogen activates the pyridine ring for subsequent electrophilic substitution. This is a common strategy to overcome the inherent electron-deficient nature of the pyridine ring.

  • Regioselective Chlorination: The introduction of the chloro group at the 4-position is directed by the N-oxide.

  • Fluorination: The subsequent fluorination at the 5-position would likely be achieved using an electrophilic fluorinating agent.

Section 3: Chemical Reactivity and Strategic Application

The chemical reactivity of this compound is dictated by the electronic properties of the 7-azaindole core and the influence of the halogen substituents. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring, particularly with the electron-withdrawing chloro and fluoro groups, is prone to nucleophilic attack.

3.1 Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Complexity

The chloro group at the C4 position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

Logical Relationship for Reactivity:

Reactivity cluster_0 This compound cluster_1 Reaction Types Core Pyrrolo[2,3-b]pyridine Core Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Pd-catalyzed @ C4-Cl Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Pd-catalyzed @ C4-Cl SNAr Nucleophilic Aromatic Substitution (C-Nu bond formation) Core->SNAr Activated by F @ C4-Cl

Caption: Key reaction pathways for functionalizing the core scaffold.

3.2 The Role in Kinase Inhibitor Design

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen at position 7 and the N-H of the pyrrole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4 and 5 positions project into the solvent-exposed region, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. This scaffold has been particularly explored in the development of inhibitors for Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB) signaling pathways, which are often dysregulated in cancer.[2]

Section 4: Experimental Protocols

The following are generalized protocols for key transformations involving this compound, based on established procedures for similar 7-azaindole derivatives.[3] Note: These protocols serve as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and a palladium catalyst with an appropriate ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water, DME/water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To a dried reaction vial, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base (e.g., NaOtBu, K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos) in the reaction solvent.

  • Reaction Setup: Add the catalyst mixture to the reaction vial containing the substrate, amine, and base.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Section 5: Concluding Remarks and Future Outlook

This compound is a highly valuable and versatile building block in contemporary drug discovery. Its unique electronic and structural features make it an attractive starting point for the synthesis of potent and selective kinase inhibitors. The strategic C4-chloro position serves as a versatile handle for introducing a wide array of chemical functionalities through robust and well-established cross-coupling methodologies. As the quest for novel and more effective targeted therapies continues, the strategic application of such "privileged" and intelligently functionalized heterocyclic scaffolds will undoubtedly remain at the forefront of medicinal chemistry innovation.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto this core structure can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and cell permeability. 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine has emerged as a critical building block in the synthesis of numerous kinase inhibitors, most notably those targeting the Janus kinase (JAK) family, which are pivotal in the treatment of inflammatory diseases and certain cancers. This guide provides an in-depth exploration of the synthetic pathways to this vital intermediate, focusing on the underlying chemical principles and practical experimental methodologies.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the commercially available 7-azaindole. The strategy hinges on the sequential and regioselective introduction of the chloro and fluoro substituents onto the pyridine ring of the 7-azaindole nucleus. This process can be broadly divided into two key stages: the synthesis of the 4-chloro-7-azaindole precursor, followed by the regioselective fluorination at the C-5 position.

Part 1: Synthesis of the 4-Chloro-7-azaindole Intermediate

The initial phase of the synthesis focuses on the chlorination of the 7-azaindole core at the 4-position. Direct electrophilic chlorination of 7-azaindole is challenging due to the electron-rich nature of the pyrrole ring, which can lead to a mixture of products. A more controlled and higher-yielding approach involves the activation of the pyridine ring through N-oxidation.

Step 1.1: N-Oxidation of 7-Azaindole

The first step involves the selective oxidation of the pyridine nitrogen of 7-azaindole to form 1H-pyrrolo[2,3-b]pyridine-7-oxide. This transformation serves a dual purpose: it deactivates the pyridine ring towards electrophilic attack on the carbon atoms and activates the positions ortho and para to the N-oxide for subsequent nucleophilic substitution.

Causality of Experimental Choice: The use of an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is a standard and effective method for the N-oxidation of nitrogen-containing heterocycles. The reaction is typically carried out in a suitable solvent that can solubilize the starting material and is inert to the oxidizing conditions.

Experimental Protocol: N-Oxidation of 7-Azaindole
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-azaindole (1 equivalent) in a suitable solvent such as dimethoxyethane and heptane.

  • Reaction Initiation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove any insoluble by-products. The filtrate containing the 7-azaindole-N-oxide is then used directly in the next step.

Step 1.2: Chlorination of 7-Azaindole-N-oxide

With the N-oxide in hand, the subsequent chlorination at the 4-position can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The N-oxide activates the C4 position for nucleophilic attack by the chloride ion. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can enhance the reaction rate and yield.[1]

Causality of Experimental Choice: Phosphorus oxychloride is a powerful and widely used reagent for the deoxygenative chlorination of N-oxides.[2] The reaction proceeds through an initial O-phosphorylation of the N-oxide, which generates a good leaving group and facilitates the nucleophilic attack of chloride. DIPEA acts as a catalyst, likely by promoting the formation of the reactive intermediate.[1]

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole
  • Reaction Setup: To the solution of 7-azaindole-N-oxide from the previous step, add phosphorus oxychloride (POCl₃, ~8 equivalents).

  • Catalyst Addition: Add diisopropylethylamine (DIPEA, catalytic amount) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) for several hours.[1] Monitor the reaction progress by TLC.

  • Quenching and Isolation: After completion, cool the reaction mixture and carefully quench by pouring it into ice-water.

  • pH Adjustment and Precipitation: Adjust the pH of the aqueous solution to approximately 9-10 with a base such as 6N sodium hydroxide. This will precipitate the crude product.

  • Purification: Filter the solid, wash with water, and dry to afford 4-chloro-7-azaindole. Further purification can be achieved by recrystallization or column chromatography.

Step Product Typical Yield Key Reagents
1.11H-Pyrrolo[2,3-b]pyridine-7-oxideHigh (in situ)7-Azaindole, m-CPBA
1.24-Chloro-1H-pyrrolo[2,3-b]pyridine~85%[1]7-Azaindole-N-oxide, POCl₃, DIPEA

Part 2: Regioselective Fluorination of 4-Chloro-7-azaindole

The introduction of a fluorine atom at the C-5 position of 4-chloro-7-azaindole is the most challenging step in this synthesis. A directed ortho-metalation approach is a robust strategy to achieve the desired regioselectivity. This involves the use of a directing group on the pyrrole nitrogen to guide a strong base to deprotonate the adjacent C-5 position on the pyridine ring, followed by quenching with an electrophilic fluorine source.

Step 2.1: N-Protection of 4-Chloro-7-azaindole

To prevent deprotonation of the acidic N-H of the pyrrole ring and to direct the subsequent metalation, the nitrogen must be protected. A bulky triisopropylsilyl (TIPS) group is an excellent choice for this purpose as it effectively shields the N-H proton and directs lithiation to the pyridine ring.

Causality of Experimental Choice: The bulky TIPS group sterically hinders deprotonation at the C-2 position of the pyrrole ring, thereby favoring metalation on the pyridine ring. The silyl group can be readily introduced and later removed under mild conditions.

Experimental Protocol: N-Protection of 4-Chloro-7-azaindole
  • Reagent Preparation: Dissolve 4-chloro-7-azaindole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, ~1.5 equivalents) portion-wise. Stir for about 1 hour at this temperature.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl, ~1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for a few hours until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with ice water and extract the product with a non-polar solvent like petroleum ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2.2: Directed ortho-Metalation and Electrophilic Fluorination

This is the key step for the regioselective introduction of the fluorine atom. The N-TIPS protected 4-chloro-7-azaindole is treated with a strong, non-nucleophilic base to deprotonate the C-5 position. The resulting organolithium species is then trapped with an electrophilic fluorinating agent.

Causality of Experimental Choice: sec-Butyllithium (s-BuLi) is a strong base capable of deprotonating the C-5 position, which is activated by the adjacent chloro group and the directing effect of the N-TIPS group. N-Fluorobenzenesulfonimide (NFSI) is a reliable and relatively safe electrophilic fluorine source that reacts efficiently with the organolithium intermediate.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • Reaction Setup: In a flame-dried, four-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-chloro-1-(triisopropylsilyl)-7-azaindole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add sec-butyllithium (s-BuLi, ~2 equivalents) dropwise, maintaining the low temperature. Stir the mixture at -78°C for 1 hour.

  • Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, ~2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

  • Reaction Completion: Stir the reaction at -78°C for an additional hour.

  • Quenching and Extraction: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Step 2.3: Deprotection of the N-TIPS Group

The final step is the removal of the TIPS protecting group to yield the target compound. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Causality of Experimental Choice: TBAF is a standard reagent for the cleavage of silyl ethers and N-silyl groups due to the high affinity of fluoride for silicon. The reaction is generally clean and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the N-TIPS protected 4-chloro-5-fluoro-7-azaindole (1 equivalent) in THF.

  • Deprotection: Add a 1M solution of TBAF in THF (1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by column chromatography to obtain the final product, this compound.

Step Product Typical Yield Key Reagents
2.14-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineHigh4-Chloro-7-azaindole, NaH, TIPSCl
2.24-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineModerate to GoodN-TIPS protected intermediate, s-BuLi, NFSI
2.3This compoundHighN-TIPS protected fluorinated intermediate, TBAF

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Part 1: Synthesis of 4-Chloro-7-azaindole cluster_1 Part 2: Regioselective Fluorination A 7-Azaindole B 7-Azaindole-N-oxide A->B m-CPBA C 4-Chloro-7-azaindole B->C POCl3, DIPEA D N-TIPS-4-chloro-7-azaindole C->D NaH, TIPSCl E C-5 Lithiated Intermediate D->E s-BuLi, -78°C F N-TIPS-4-chloro-5-fluoro-7-azaindole E->F NFSI G This compound F->G TBAF

Caption: Synthetic route to this compound.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the power of strategic functionalization in heterocyclic chemistry. The pathway detailed herein, involving N-oxidation, chlorination, and a directed ortho-metalation-fluorination sequence, provides a reliable and scalable route to this high-value intermediate. Each step is underpinned by well-established chemical principles, ensuring a robust and reproducible process. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the development of efficient and versatile synthetic routes to key building blocks like 4-chloro-5-fluoro-7-azaindole will remain a critical endeavor for researchers in drug discovery and development. Further optimization of these steps, potentially through the exploration of novel fluorinating agents or catalytic C-H activation methods, could offer even more streamlined and sustainable approaches in the future.

References

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine for Advanced Drug Discovery

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its fundamental chemical identity, synthesis, reactivity, and critical applications as a high-value building block in modern pharmaceutical research.

The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its significance stems from its structural resemblance to endogenous purines and indoles, allowing it to function as a bioisostere that can form key hydrogen bond interactions with a wide array of biological targets, particularly protein kinases.[1][2]

The introduction of specific substituents onto this core dramatically modulates its physicochemical and pharmacological properties. The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 5-position, as seen in this compound, offers a powerful combination of features:

  • The Chlorine Atom : Serves as a versatile chemical handle for introducing further molecular complexity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[3][4]

  • The Fluorine Atom : This highly electronegative atom can significantly alter the electronic properties of the aromatic system, modulate the pKa of the pyrrole N-H, and improve metabolic stability by blocking potential sites of oxidation. It can also engage in favorable orthogonal multipolar and hydrogen bonding interactions within protein binding pockets.

This guide provides an in-depth exploration of this critical reagent, empowering researchers to leverage its unique properties for the synthesis of novel and potent therapeutic agents.

Chemical Identity and Structure

The precise identification and structural representation of a compound are foundational to its successful application.

IUPAC Name : this compound

Chemical Structure Diagram

Caption: Chemical structure of this compound

Data Summary: Chemical Identifiers
IdentifierValueSource
CAS Number 882033-66-1[5]
Molecular Formula C₇H₄ClFN₂[5]
Molecular Weight 170.57 g/mol
InChI 1S/C7H4ClFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
InChIKey YXRHIFORQJRTTA-UHFFFAOYSA-N[5]
SMILES Fc1cnc2[nH]ccc2c1Cl

Physicochemical and Handling Properties

Understanding the physical properties and safe handling requirements is paramount for experimental design and laboratory safety.

Data Summary: Physicochemical Properties
PropertyValueSource
Appearance White to light brown solid[6]
Form Solid / Lyophilized powder[7]
Density (Predicted) 1.533 ± 0.06 g/cm³[5][6]
pKa (Predicted) 12.14 ± 0.40[5][6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[5][6]
Safety and Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound should be handled with care, assuming it is harmful.

  • Hazard Identification : Classified as an irritant and potentially harmful if swallowed (Acute Toxicity 4, Oral).[8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a lab coat.[9] Handle in a well-ventilated area or chemical fume hood.[8][9]

  • Handling : Avoid formation of dust and aerosols.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Do not eat, drink, or smoke in the handling area.[8][10]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere as recommended.[5][6]

  • First Aid :

    • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[9][10]

    • In Case of Skin Contact : Immediately wash with plenty of soap and water.[10][11]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][11]

    • If Swallowed : Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

Synthesis and Reactivity: A Chemist's Perspective

Proposed Synthetic Workflow

The most logical approach involves starting with a pre-functionalized pyridine ring and constructing the pyrrole ring onto it, or starting with the 7-azaindole core and performing regioselective halogenations. The latter often presents significant challenges in controlling regioselectivity. Therefore, a more robust strategy often involves building from a substituted pyridine precursor.

Caption: Plausible synthetic workflow for substituted 7-azaindoles.

Causality Behind Experimental Choices:

  • Starting Material Selection : Choosing a pyridine with existing halogens (e.g., chloro, bromo) at the correct positions provides the foundational atoms for the final product and reactive handles for subsequent steps.

  • Protecting Groups : The pyrrole N-H is acidic and can interfere with many organometallic reactions. It is often protected during synthesis using groups like triisopropylsilyl (TIPS) or (2-(trimethylsilyl)ethoxy)methyl (SEM) to enhance solubility and prevent unwanted side reactions.[3][13]

  • Cross-Coupling for Ring Formation : Reactions like the Sonogashira coupling are exceptionally reliable for forming the key C-C bond that precedes the pyrrole ring cyclization.

  • Regioselective Fluorination : Introducing the fluorine atom late in the synthesis via an electrophilic fluorinating agent (e.g., Selectfluor) is a common strategy, though directing it to the C5 position requires careful consideration of the existing electronic landscape of the ring.

Core Reactivity: The Key to Versatility

The true value of this compound lies in its predictable and versatile reactivity, primarily centered around the C4-chloro group. This position is activated towards nucleophilic substitution and is ideal for metal-catalyzed cross-coupling.

Caption: Core reactivity pathways of the title compound.

  • Expert Insight : The choice between reaction types is dictated by the desired final structure. For introducing carbon-based fragments (aryl, heteroaryl), Suzuki coupling is the workhorse.[3] For installing nitrogen-based linkers, which are crucial for many kinase inhibitors, the Buchwald-Hartwig amination is the method of choice.[1] SNAr can be effective with strong nucleophiles like alkoxides or thiolates. The electron-withdrawing nature of the pyridine nitrogen and the C5-fluorine atom enhances the electrophilicity of the C4 position, facilitating these transformations.[4]

Applications in Drug Discovery: A Privileged Building Block

The this compound scaffold is not merely a synthetic intermediate; it is a strategic starting point for molecules targeting critical disease pathways. Its derivatives have shown significant promise as potent and selective inhibitors of various protein kinases.

Case Study: Kinase Inhibitor Development

Abnormal activation of kinase signaling pathways is a hallmark of many cancers and inflammatory diseases.[14] The 7-azaindole core is exceptionally well-suited to bind to the ATP-binding site of many kinases.

Workflow: From Building Block to Lead Compound

Caption: Conceptual workflow for developing kinase inhibitors.

  • Field-Proven Insights : The C4-amino group, installed via Buchwald-Hartwig amination, often acts as a crucial hydrogen bond donor/acceptor, anchoring the inhibitor in the hinge region of the kinase active site. The 7-azaindole scaffold itself mimics the adenine portion of ATP. Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine structure are central to approved drugs and clinical candidates targeting the Janus kinase (JAK) family, which are implicated in autoimmune diseases.[13] Similarly, this core is being actively explored for inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are drivers in various cancers.[14]

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. It is far more than a simple halogenated heterocycle; it is a meticulously crafted building block that provides chemists with a reliable and versatile platform for accessing novel chemical space. Its combination of a privileged biological scaffold with orthogonal chemical handles (a reactive chlorine and a modulating fluorine) makes it an invaluable asset in the synthesis of next-generation therapeutics.

Future research will undoubtedly continue to exploit this scaffold's potential. Exploration of novel derivatives, identification of new biological targets, and detailed structure-activity relationship (SAR) studies will pave the way for discovering compounds with enhanced potency, selectivity, and superior pharmacological profiles.[2]

References

Spectroscopic Data for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine Remains Elusive, Precluding In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier catalogs, detailed experimental spectroscopic data (NMR and MS) for the compound 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is not publicly available at this time. The absence of this foundational data prevents the creation of the requested in-depth technical guide.

As a Senior Application Scientist, providing a guide without the actual spectral data—the very core of the topic—would compromise the principles of scientific integrity, expertise, and trustworthiness that are paramount for an audience of researchers and drug development professionals. An in-depth guide would necessitate the actual ¹H, ¹³C, and ¹⁹F NMR spectra, along with mass spectrometry data, to perform a detailed analysis and interpretation, which is central to a technical whitepaper on this subject.

The initial research strategy aimed to collate and interpret this data to provide insights into the structural features of this compound. This would involve:

  • ¹H NMR Spectroscopy: Analysis of chemical shifts, coupling constants, and integration to assign protons and understand their electronic environment and spatial relationships.

  • ¹³C NMR Spectroscopy: Identification of all unique carbon environments within the molecule.

  • ¹⁹F NMR Spectroscopy: Analysis of the fluorine signal, a key feature of this molecule, to understand its electronic environment and coupling with neighboring nuclei.

  • Mass Spectrometry: Determination of the accurate mass and fragmentation pattern to confirm the molecular formula and gain insights into the molecule's stability and structural components.

Without access to this primary data, any attempt to create the requested guide would be speculative and lack the necessary authoritative grounding.

A generalized workflow for the spectroscopic characterization of a novel heterocyclic compound, such as the one requested, is presented below. This workflow illustrates the standard procedures that would be followed if the data were available.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

It is recommended that researchers seeking this information procure a sample of the compound and perform the necessary spectroscopic analyses. Alternatively, direct inquiry to commercial suppliers who list this compound in their catalogs may yield a Certificate of Analysis containing the relevant data.

Until such data becomes publicly accessible, the creation of a comprehensive and scientifically rigorous technical guide on the spectroscopic properties of this compound is not feasible.

The Ascendance of a Privileged Scaffold: A Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Privileged Fragments

In the landscape of modern drug discovery, the concept of "privileged structures" has become a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets with high affinity, thereby offering a fertile starting point for the development of novel therapeutics across a spectrum of diseases. The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, stands as a testament to this principle. Its structural analogy to the endogenous purine nucleus allows it to effectively mimic key hydrogen bonding interactions within the active sites of numerous enzymes, particularly protein kinases. This guide delves into a specific, highly functionalized derivative of this esteemed scaffold: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine . We will explore its synthesis, physicochemical attributes, and its burgeoning role as a critical building block in the design of next-generation targeted therapies, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. The 7-Azaindole Core: A Foundation of Versatility

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bicyclic heterocycle that is bioisosteric to indole and purine.[1] This inherent structural mimicry is a key determinant of its privileged status, enabling it to engage in hydrogen bonding patterns that are fundamental to the binding of endogenous ligands to a vast array of protein targets.[1] The nitrogen atom at the 7-position introduces a crucial hydrogen bond acceptor functionality, which can be pivotal for anchoring a molecule within a binding pocket.[2] Consequently, the 7-azaindole framework has been successfully incorporated into a multitude of clinical candidates and approved drugs, particularly in the realm of oncology and inflammatory diseases.[1]

II. Strategic Functionalization: The Impact of 4-Chloro and 5-Fluoro Substituents

The true power of a privileged scaffold lies in its capacity for strategic derivatization to fine-tune its pharmacological and physicochemical properties. The introduction of chloro and fluoro groups at the 4- and 5-positions of the 7-azaindole core, respectively, is a deliberate and impactful modification.

The 4-Chloro Group: The chlorine atom at the 4-position serves multiple purposes. As an electron-withdrawing group, it can modulate the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capabilities. Furthermore, the chloro substituent provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the introduction of a wide array of substituents to explore the chemical space around the core and optimize target engagement and pharmacokinetic properties.

The 5-Fluoro Group: The fluorine atom at the 5-position is a classic example of a "smart" substitution in medicinal chemistry. Its small size and high electronegativity can lead to several beneficial effects:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with the protein target, including hydrogen bonds and orthogonal multipolar interactions.

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity (logP) and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

The synergistic combination of the 4-chloro and 5-fluoro substituents on the 7-azaindole scaffold creates a highly versatile and potent building block for the construction of targeted inhibitors.

III. Synthesis of the this compound Core: A Plausible and Detailed Protocol

While a definitive, single-pot synthesis for this compound is not extensively documented in readily available literature, a robust and logical multi-step synthetic route can be proposed based on established methodologies for the synthesis of functionalized 7-azaindoles. The following protocol represents a self-validating system, with each step being a well-established transformation in organic synthesis.

Proposed Synthetic Pathway:

Synthetic_Pathway start 2-Amino-3-iodopyridine step1 Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI) start->step1 intermediate1 2-Amino-3-((trimethylsilyl)ethynyl)pyridine step1->intermediate1 step2 Cyclization (TBAF, then I2) intermediate1->step2 intermediate2 2-Iodo-1H-pyrrolo[2,3-b]pyridine step2->intermediate2 step3 Chlorination (NCS) intermediate2->step3 intermediate3 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine step3->intermediate3 step4 Reduction (H2, Pd/C) intermediate3->step4 intermediate4 4-Chloro-1H-pyrrolo[2,3-b]pyridine step4->intermediate4 step5 Nitration (HNO3, H2SO4) intermediate4->step5 intermediate5 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine step5->intermediate5 step6 Reduction (Fe, NH4Cl) intermediate5->step6 intermediate6 5-Amino-4-chloro-1H-pyrrolo[2,3-b]pyridine step6->intermediate6 step7 Balz-Schiemann Reaction (NaNO2, HBF4, then heat) intermediate6->step7 product This compound step7->product

A plausible synthetic route to the target compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)pyridine

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of 2-Iodo-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 2-amino-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a suitable solvent such as THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours to effect desilylation.

  • Cool the reaction mixture to 0 °C and add a solution of iodine (1.2 eq) in THF dropwise.

  • Stir the reaction at room temperature until the cyclization is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 4: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine.[4]

Step 5: Synthesis of 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portionwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Step 6: Synthesis of 5-Amino-4-chloro-1H-pyrrolo[2,3-b]pyridine

  • To a suspension of 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (0.2 eq).

  • Heat the mixture to reflux and stir until the reaction is complete.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

  • Extract the residue with an organic solvent and purify to obtain 5-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 7: Synthesis of this compound

  • Dissolve 5-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF4).

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt.

  • Gently heat the reaction mixture to effect the Balz-Schiemann reaction, leading to the formation of the desired fluoro derivative.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

IV. Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a fragment is crucial for its effective utilization in drug design.

PropertyValueSource
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Appearance White to light brown solid[5]
pKa (predicted) 12.14 ± 0.40[5]
Density (predicted) 1.533 ± 0.06 g/cm³[5]

V. Applications in Kinase Inhibitor Design: Targeting Key Signaling Pathways

The this compound scaffold is emerging as a valuable fragment in the design of inhibitors for several important kinase families implicated in cancer and inflammatory diseases.

A. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses.[6] Dysregulation of this pathway is associated with a range of autoimmune diseases and cancers.[7] The 7-azaindole core has been a foundational element in the development of several JAK inhibitors. While specific examples with the 4-chloro-5-fluoro substitution are not prominently in the public domain as approved drugs, the core's utility in this class of inhibitors is well-established.[6] The 4-chloro group can serve as an attachment point for side chains that confer selectivity for different JAK isoforms, while the 5-fluoro group can enhance binding affinity and metabolic stability.

Illustrative Signaling Pathway:

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK associates with JAK->JAK STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor binds STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription initiates Inhibitor 4-Chloro-5-fluoro-7-azaindole based Inhibitor Inhibitor->JAK inhibits

Inhibition of the JAK-STAT signaling pathway.

B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[8] Aberrant FGFR signaling is a key driver in various cancers. The 7-azaindole scaffold has been successfully employed in the design of potent and selective FGFR inhibitors.[9] The 4-chloro and 5-fluoro substituents can contribute to potent and selective inhibition of FGFR isoforms, with the 4-position often being a vector for exploring the solvent-exposed region of the ATP binding pocket.

Representative Biological Data for 7-Azaindole Based FGFR Inhibitors:

Compound IDTargetIC₅₀ (nM)Cell LineReference
Compound 24 FGFR415.3-[9]
Compound 30 FGFR48.9HuH-7[9]
Compound 4h FGFR174T1[8]
Compound 4h FGFR294T1[8]
Compound 4h FGFR3254T1[8]
C. Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors

CSF1R is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages.[10] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis.[11] Inhibiting CSF1R can deplete TAMs and reprogram the tumor microenvironment to be more susceptible to anti-tumor immunity. The 7-azaindole scaffold has been identified as a promising starting point for the development of CSF1R inhibitors.[10][12] The 4-chloro-5-fluoro substitution pattern offers a compelling platform for generating potent and selective CSF1R inhibitors.

VI. Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the 4-chloro-5-fluoro-7-azaindole core are not extensively published, general SAR trends for 7-azaindole-based kinase inhibitors provide valuable guidance for optimization:

  • N1-Substitution: The pyrrole nitrogen is often unsubstituted to maintain a crucial hydrogen bond donation to the kinase hinge region. However, in some cases, small alkyl or aryl substitutions are tolerated or can enhance potency.

  • C3-Substitution: The C3 position is a common point for introducing substituents that can occupy the hydrophobic pocket of the ATP binding site.

  • C4-Substitution: As mentioned, the 4-position is a key vector for extending into the solvent-exposed region, allowing for the introduction of larger groups to improve potency and selectivity, as well as to modulate pharmacokinetic properties.

  • C5-Substitution: The 5-position is often substituted with small, electron-withdrawing groups like fluorine or cyano to enhance binding affinity and metabolic stability.

VII. Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and strategically designed privileged fragment for modern drug discovery. Its inherent ability to engage with the hinge region of kinases, combined with the versatile synthetic handle at the 4-position and the beneficial electronic and metabolic properties imparted by the 5-fluoro substituent, makes it an invaluable tool for medicinal chemists. As our understanding of the kinome and the intricacies of signal transduction pathways continues to expand, we can anticipate that this and similarly functionalized 7-azaindole cores will play an increasingly prominent role in the development of novel, targeted therapies for a wide range of human diseases. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important scaffold, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. While a singular, seminal "discovery" paper for this specific compound (CAS 882033-66-1) is not readily identifiable in the public domain, its history is intrinsically linked to the broader development of substituted 7-azaindoles as privileged scaffolds in drug discovery. This guide will delve into the historical context of 7-azaindole chemistry, propose a plausible and scientifically sound synthetic pathway for this compound based on established methodologies, and explore its critical role as an intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structure is isosteric to indole, with a nitrogen atom replacing the C7 carbon. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moments, which can lead to improved pharmacological profiles of drug candidates. The 7-azaindole scaffold is a common feature in a multitude of biologically active compounds, including potent inhibitors of various protein kinases, which are crucial targets in oncology, immunology, and neurodegenerative diseases.[1][2][3]

The strategic placement of substituents on the 7-azaindole core is a cornerstone of modern drug design. Halogenation, in particular, plays a pivotal role in modulating a molecule's electronic properties, metabolic stability, and binding affinity to target proteins. The introduction of chlorine and fluorine atoms, as seen in this compound, is a deliberate strategy to fine-tune these properties for optimal therapeutic effect.

A History Rooted in Analogue Synthesis

The specific historical details of the first synthesis of this compound are not explicitly documented in a single publication. Its emergence is a logical progression in the field of medicinal chemistry, driven by the need for novel, functionalized heterocyclic building blocks. The development of synthetic methodologies for halogenated 7-azaindoles has been a key enabler.

Early work focused on the functionalization of the parent 7-azaindole ring. Key advancements included the development of methods for regioselective halogenation. A common and effective strategy for introducing a chlorine atom at the 4-position of the 7-azaindole nucleus involves the N-oxidation of the pyridine ring, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] This approach leverages the electronic changes induced by the N-oxide to direct the chlorination to the desired position.

The introduction of a fluorine atom onto the 7-azaindole ring has been achieved through various methods, including nucleophilic aromatic substitution on activated precursors. The synthesis of di-halogenated 7-azaindoles, such as the title compound, represents a further refinement of these techniques, providing medicinal chemists with a versatile scaffold for creating libraries of potential drug candidates.

Proposed Synthesis of this compound

Based on established synthetic transformations for halogenated 7-azaindoles, a plausible and efficient multi-step synthesis for this compound can be proposed, starting from the commercially available 7-azaindole.

Synthetic Pathway Overview

The proposed synthesis involves a three-step sequence:

  • N-Oxidation: Protection of the pyridine nitrogen as an N-oxide to activate the ring for subsequent halogenation.

  • Chlorination: Introduction of the chlorine atom at the 4-position.

  • Fluorination: Introduction of the fluorine atom at the 5-position.

G start 7-Azaindole step1 N-Oxidation (e.g., m-CPBA) start->step1 intermediate1 7-Azaindole N-oxide step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-Chloro-7-azaindole step2->intermediate2 step3 Fluorination (e.g., Selectfluor) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Azaindole N-oxide

  • Rationale: The N-oxidation of the pyridine ring is a critical first step. The resulting N-oxide activates the 4-position for electrophilic attack and subsequent nucleophilic substitution. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

  • Protocol:

    • Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole N-oxide.

Step 2: Synthesis of 4-Chloro-7-azaindole

  • Rationale: The N-oxide is then converted to the 4-chloro derivative using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[4][5]

  • Protocol:

    • To a flask containing 7-azaindole N-oxide (1.0 eq), add phosphorus oxychloride (5-10 eq) at 0 °C.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, to a pH of 7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to afford 4-chloro-7-azaindole.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the introduction of the fluorine atom at the 5-position. An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is suitable for this purpose. The existing chloro group at the 4-position can help direct the fluorination to the adjacent C5 position.

  • Protocol:

    • Dissolve 4-chloro-7-azaindole (1.0 eq) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).

    • Add Selectfluor® (1.1-1.5 eq) to the solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 882033-66-1
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, DMSO, and DMF

Applications in Drug Discovery: A Versatile Building Block

This compound is a highly valuable intermediate in the synthesis of complex, biologically active molecules. The chlorine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability of the final compound.

This scaffold is particularly prominent in the development of protein kinase inhibitors . The 7-azaindole core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase enzyme. The substituents introduced at the 4- and 5-positions can then be tailored to occupy specific pockets in the ATP-binding site, leading to potent and selective inhibition.

G start This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate1 Substituted 5-fluoro-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Further Functionalization intermediate1->step2 product Biologically Active Molecule (e.g., Kinase Inhibitor) step2->product

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While its specific discovery is not marked by a single event, its evolution from the broader class of halogenated 7-azaindoles highlights a rational and targeted approach to creating versatile building blocks for drug discovery. The synthetic pathways outlined in this guide, based on well-established chemical principles, provide a roadmap for its efficient preparation. As the quest for novel therapeutics continues, the importance of such meticulously designed scaffolds in the development of next-generation medicines cannot be overstated.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of a wide array of therapeutic agents, particularly kinase inhibitors.[1][2][3] Its unique structure, which can be considered a bioisostere of indole, allows for crucial hydrogen bonding interactions with biological targets. The strategic placement of substituents on this core structure is a key strategy in modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the physicochemical properties of a specific, functionalized 7-azaindole derivative: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine . This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Molecular Attributes

This compound is a halogenated heterocyclic compound with the following fundamental properties:

PropertyValueSource
Chemical Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
CAS Number 882033-66-1
Appearance Solid (form may vary)

These basic identifiers are crucial for sourcing, registration, and computational modeling of the molecule.

Predicted Physicochemical Parameters

PropertyPredicted ValueNotes
pKa 12.14 ± 0.40This predicted value suggests that the pyrrole N-H is weakly acidic. The acidity can be influenced by the electron-withdrawing effects of the chloro and fluoro substituents on the pyridine ring.
Density 1.533 ± 0.06 g/cm³The density is influenced by the molecular packing in the solid state.

It is imperative for researchers to experimentally verify these predicted values to ensure accuracy in downstream applications.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents. Due to the fluorine atom, H-F coupling is anticipated, which will be observable in the proton spectrum.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the heterocyclic core. The carbons attached to the electronegative chlorine and fluorine atoms are expected to show characteristic downfield shifts.

A variety of NMR spectra for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through resources like ChemicalBook.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern, further confirming the identity of the compound. The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+).

Key Physicochemical Properties and Their Experimental Determination

The following sections detail critical physicochemical properties and the standard methodologies for their experimental determination. Understanding these properties is fundamental for drug development, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a crucial indicator of the purity and solid-state properties of a crystalline compound.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

  • Purity Assessment: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. Impurities will generally cause a depression and broadening of the melting point range.

While the specific experimental melting point for this compound is not widely published, the melting point of the related compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole), is reported to be in the range of 174-181 °C.[5] This can serve as a preliminary estimate.

Solubility

Solubility is a critical parameter that affects a drug's bioavailability and formulation. It is important to determine solubility in both aqueous and organic solvents.

Experimental Protocol: Shake-Flask Method for Aqueous and Organic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

  • Thermostated shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Equilibration: Seal the vials and place them in a thermostated shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Given its heterocyclic nature and the presence of halogens, this compound is expected to have low aqueous solubility and higher solubility in polar organic solvents like DMSO and DMF.

Ionization Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Apparatus:

  • Potentiometer with a pH electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent mixture like methanol/water if aqueous solubility is low).

  • Titration:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Slowly add the titrant (acid or base) in small, known increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

The predicted pKa of 12.14 for the pyrrole N-H suggests that this proton is not significantly acidic and the compound will likely be neutral at physiological pH.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in a single publication, plausible synthetic routes can be devised based on established methodologies for related pyrrolopyridine derivatives.[6] A common strategy involves the construction of the substituted pyridine ring followed by the annulation of the pyrrole ring. Alternatively, functionalization of the pre-formed 7-azaindole core is a viable approach.

The reactivity of this compound is dictated by its functional groups. The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a variety of functional groups. The pyrrole N-H can be deprotonated with a suitable base to generate a nucleophile for further reactions. The pyrrole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the pyridine ring and its substituents will influence the regioselectivity.

Significance in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1][2][3] The nitrogen atom in the pyridine ring and the N-H of the pyrrole ring can act as hydrogen bond acceptor and donor, respectively, mimicking the hinge-binding interactions of ATP. The 4-chloro and 5-fluoro substitutions on this core are likely to modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for specific kinases.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] The introduction of substituents at the 4- and 5-positions is a key strategy in optimizing the potency and pharmacokinetic properties of these inhibitors. Therefore, this compound serves as a valuable and versatile intermediate for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry. This guide has outlined its core physicochemical properties and provided standardized experimental protocols for their determination. A thorough understanding and experimental validation of these properties are paramount for any researcher utilizing this compound in the pursuit of novel therapeutics. The insights provided herein are intended to facilitate the rational design, synthesis, and evaluation of new drug candidates based on this promising scaffold.

References

Commercial availability of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine enables it to form crucial hydrogen bond interactions with a wide array of biological targets, particularly protein kinases.[1] The strategic introduction of specific substituents onto this core can significantly modulate its physicochemical and pharmacological properties. This guide focuses on a key derivative, This compound (CAS 882033-66-1), a versatile and highly sought-after intermediate in the synthesis of targeted therapeutics. The unique electronic environment created by the chloro and fluoro groups makes this molecule an ideal starting point for constructing potent and selective kinase inhibitors.

Physicochemical and Safety Data

A clear understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 882033-66-1[2][3]
Molecular Formula C₇H₄ClFN₂[2][3]
Molecular Weight 170.57 g/mol [2][3]
Appearance Solid[2][3]
SMILES Fc1cnc2[nH]ccc2c1Cl[2][3]
InChI Key YXRHIFORQJRTTA-UHFFFAOYSA-N[2][3]
Hazard Class Acute Toxicity 4 (Oral)[2]
Signal Word Warning[2]

Synthetic Pathways: A Plausible Route to Commercial Production

While specific, large-scale proprietary syntheses are often trade secrets, a plausible and efficient route can be constructed based on established methodologies for functionalizing the 7-azaindole core. A common strategy involves the regioselective halogenation of a protected 7-azaindole precursor. The protection of the pyrrole nitrogen is often critical to direct the reactivity on the pyridine ring and prevent unwanted side reactions.

The following diagram illustrates a conceptual synthetic pathway. The choice of a bulky silyl protecting group like triisopropylsilyl (TIPS) is strategic, as it effectively blocks the C-2 position of the pyrrole ring, thereby directing subsequent metallation and electrophilic attack to the pyridine ring.

G A 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole) B 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine A->B  TIPSCl, NaH  DMF C Lithiation at C-5 B->C  sec-BuLi  THF, -78°C D 4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine C->D  N-Fluorobenzenesulfonimide (NFSI) E This compound D->E  Deprotection (e.g., TBAF)

Caption: Plausible synthetic route to the target compound.

This directed ortho-metalation approach provides excellent regioselectivity for the introduction of the fluorine atom at the C-5 position, a step that is crucial for the final product's utility in drug discovery programs.[4]

Commercial Availability and Sourcing

This compound is available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. Availability spans from small, discovery-scale quantities to larger, semi-bulk amounts suitable for preclinical development. Researchers should note that while some suppliers maintain stock, others may offer this compound on a lead-time basis.

SupplierCAS NumberNotes
Sigma-Aldrich 882033-66-1Offered under the "AldrichCPR" brand for early discovery research. Analytical data is not routinely collected by the supplier.[2][3]
Allfluoro Pharmaceutical Co., Ltd. 882033-66-1Specialist supplier of fluorinated compounds.[5]
Echo BioSystems 882033-66-1Supplier of high-quality amino acids and derivatives.[6]
Reagentia 882033-66-1Available in various quantities (100 mg to 1 g).[7]

Application in Drug Discovery: A Key Building Block for FGFR Inhibitors

The primary application of this compound is as a critical intermediate in the synthesis of protein kinase inhibitors. Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway is a known driver in various cancers, making FGFR a prime therapeutic target.[8][9][10]

The FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) initiates receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and migration.[5][6][11]

cluster_membrane Cell Membrane cluster_downstream FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Binding & Dimerization

Caption: Simplified overview of the FGFR signaling cascade.

The 4-chloro substituent serves as a versatile synthetic handle for introducing various side chains via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. These side chains can be designed to occupy specific pockets in the ATP-binding site of the kinase, thereby enhancing potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative, self-validating methodology for a Suzuki-Miyaura cross-coupling reaction at the C-4 position, a common transformation for this intermediate. This protocol is based on established methods for coupling heteroaryl chlorides.[12][13][14]

Objective: To synthesize a 4-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

A 1. Reagent Setup B 2. Inert Atmosphere A->B  Charge vial with substrate,  boronic acid, base C 3. Catalyst Addition B->C  Purge with N₂/Ar D 4. Reaction Heating C->D  Add solvent, catalyst,  and ligand E 5. Quenching & Work-up D->E  Heat (e.g., 80-110°C),  monitor by TLC/LC-MS F 6. Purification E->F  Cool, add water,  extract with organic solvent G Final Product F->G  Column chromatography

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inerting: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Catalyst Premix: In a separate, small vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst premix to the main reaction vial via syringe.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Conclusion

This compound is a high-value, strategically important intermediate for the development of novel therapeutics, particularly in the field of oncology. Its commercial availability from several key suppliers provides researchers with reliable access to this versatile building block. A thorough understanding of its properties, synthetic origins, and reactivity is essential for its successful application in the synthesis of next-generation kinase inhibitors and other complex molecular targets.

References

Methodological & Application

Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and derivatization of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key scaffold in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical application notes.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. This mimicry often leads to enhanced pharmacological properties, such as improved solubility and superior bioavailability, compared to their indole counterparts.[1] The strategic replacement of a carbon atom in the indole's benzene ring with nitrogen gives rise to the azaindole core, a feature present in numerous clinically approved drugs and promising drug candidates, including kinase inhibitors like Pexidartinib and Venetoclax.[1]

The specific derivative, this compound, offers medicinal chemists a versatile platform for diversification. The chloro and fluoro substituents provide distinct electronic properties and serve as handles for further functionalization, primarily through modern cross-coupling methodologies. The chlorine at the 4-position is an excellent leaving group for palladium-catalyzed reactions, while the fluorine at the 5-position can modulate the molecule's acidity, basicity, and metabolic stability. This guide details robust protocols for the synthesis and subsequent derivatization of this valuable intermediate.

Part 1: Synthesis of the Core Scaffold

The construction of the this compound core can be approached through multi-step sequences starting from functionalized pyridine precursors. A common and effective strategy involves the N-oxidation of a 7-azaindole intermediate, followed by regioselective halogenation.

Protocol 1: Synthesis of 4-Chloro-7-azaindole via N-Oxidation

This protocol adapts a general method for the 4-halogenation of 7-azaindoles, which is a reliable route for introducing the key chloro substituent.[2][3] The initial fluorination can be achieved through methods like the Balz-Schiemann reaction on a suitable amino-pyridine precursor before the formation of the pyrrolo[2,3-b]pyridine core.[4] For the purpose of this guide, we will start from the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 1: N-Oxidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Reagent Preparation : In a round-bottom flask, dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Oxidation : Cool the solution to 5-15 °C in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, 1.1-1.5 equiv.) dropwise while maintaining the temperature.

  • Reaction Monitoring : Stir the reaction mixture at this temperature for 2-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Chlorination at the C4-Position

  • Reaction Setup : To a new flask, add the N-oxide from the previous step (1.0 equiv.) and acetonitrile as the solvent. Add diisopropylethylamine (DIPEA) to act as a catalyst.[2][3]

  • Chlorination : Cool the mixture and add phosphorus oxychloride (POCl₃) dropwise.

  • Heating : Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification : Cool the reaction to room temperature and carefully quench by pouring it over ice. Neutralize with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8. The crude product often precipitates and can be collected by filtration. Wash the solid with water and dry to obtain this compound. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Derivatization via Cross-Coupling Reactions

The true utility of the 4-chloro-5-fluoro-7-azaindole scaffold lies in its capacity for diversification. The C4-chloro position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

A. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5][6] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.

Causality Behind Experimental Choices:

  • Catalyst System : The choice of palladium source and ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often highly effective as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[7][8]

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, facilitating its entry into the catalytic cycle.[7]

  • Protecting Group : The pyrrole N-H can be acidic and can coordinate to the palladium catalyst, inhibiting its activity.[7] Therefore, protection of the pyrrole nitrogen with a group like (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts) is often essential for achieving high yields.[7][8]

// Nodes Start [label="Start: Assemble Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="1. 4-Chloro-5-fluoro-7-(SEM)-azaindole\n2. Amine (1.2-1.5 equiv)\n3. NaOtBu (2.0 equiv)\n4. Anhydrous Solvent (Toluene)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Prepare Catalyst Pre-mixture\nPd Source (e.g., Pd(OAc)₂, 2-5 mol%)\nLigand (e.g., XPhos, 4-10 mol%)", fillcolor="#FFFFFF", fontcolor="#202124"]; Setup [label="Combine & Degas\nAdd catalyst to reagents.\nSeal vial & purge with N₂/Ar.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat Reaction\nStir at 80-110 °C.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress\nTLC or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\nCool, dilute with EtOAc,\nwash with H₂O & brine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n4-Amino Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents [style=dashed]; Start -> Catalyst [style=dashed]; Reagents -> Setup; Catalyst -> Setup; Setup -> Reaction; Reaction -> Monitor [label="Until starting material is consumed"]; Monitor -> Reaction [style=dashed]; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Product; }

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol 2: Buchwald-Hartwig Amination at C4

  • Reagent Preparation : In a dry, inert atmosphere (glovebox or Schlenk line), add the N-SEM protected this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and sodium tert-butoxide (2.0 equiv.) to an oven-dried reaction vial.[7]

  • Catalyst Preparation : In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) in the anhydrous reaction solvent (e.g., toluene).[7]

  • Reaction Setup : Add the catalyst solution to the vial containing the substrate, amine, and base. Seal the vial tightly.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification : Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino derivative. The SEM protecting group can be removed under acidic conditions if the N-H free product is desired.

ParameterRecommended ConditionRationale
Substrate N-Protected 4-Chloro-5-fluoro-7-azaindolePrevents catalyst inhibition by the pyrrole N-H.[7][8]
Catalyst Pd(OAc)₂ / XPhos or RuPhosHighly active for C-N coupling with a broad substrate scope.[7]
Base NaOtBu or K₂CO₃/Cs₂CO₃Strong, non-nucleophilic base required for amine deprotonation.[7]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are stable at high temperatures.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.[7]
B. Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[9][10] This reaction is instrumental for synthesizing biaryl structures commonly found in kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst : A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]). This catalyst is particularly effective for heteroaryl couplings.[9][11]

  • Base : An aqueous base, such as potassium carbonate (K₂CO₃), is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.

  • Solvent : The reaction is often performed in a two-phase solvent system, such as dimethoxyethane (DME) and water or dioxane and water, to dissolve both the organic and inorganic reagents.[8][10]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels ArX [label="R¹-X\n(4-Chloro-azaindole)", shape=none, fontcolor="#202124"]; Boronic [label="R²-B(OH)₂\n(Boronic Acid)", shape=none, fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=none, fontcolor="#202124"]; Product [label="Product\nR¹-R²", shape=none, fontcolor="#EA4335"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> Trans [label="Transmetalation"]; Trans -> RedElim [label=" "]; RedElim -> Pd0 [label="Reductive\nElimination"];

// External species ArX -> OxAdd [style=dashed]; Boronic -> Trans [style=dashed]; Base -> Trans [style=dashed]; RedElim -> Product [style=dashed, color="#EA4335"]; }

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol 3: Suzuki-Miyaura Coupling at C4

  • Reaction Setup : To a reaction flask, add the this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition : Add a mixture of solvents, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing : Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the mixture under a positive pressure of inert gas.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the C4-arylated derivative.

ParameterRecommended ConditionRationale
Substrate 4-Chloro-5-fluoro-7-azaindoleThe C-Cl bond is readily activated by Pd(0).
Coupling Partner Aryl/Heteroaryl Boronic Acid or EsterStable, commercially available, and highly effective C-C coupling partners.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Effective for a wide range of substrates, especially heteroaromatics.[9][11]
Base K₂CO₃ or Cs₂CO₃ (aq.)Activates the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O or DME/H₂OBiphasic system to dissolve all reaction components.[8]
Temperature 80 - 100 °CEnsures a reasonable reaction rate for most substrates.

Conclusion

The this compound scaffold is a powerful building block for the construction of complex, biologically active molecules. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent diversification. By leveraging modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, researchers can efficiently explore the chemical space around the 7-azaindole core. Understanding the causality behind the choice of reagents and conditions is paramount for troubleshooting and optimizing these transformations, ultimately accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of clinically significant molecules, including kinase inhibitors. The targeted functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it indispensable for modifying such scaffolds.[1]

This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine , a key intermediate for synthesizing a range of bioactive compounds. We will delve into the critical parameters of the reaction, offer step-by-step protocols, and provide insights into troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

The 4-chloro substituent on the 7-azaindole ring serves as a versatile handle for cross-coupling, while the 5-fluoro substituent can significantly modulate the physicochemical and pharmacological properties of the final compounds. However, the electron-deficient nature of the pyridine ring and the presence of the N-H acidic proton on the pyrrole moiety can present unique challenges, such as catalyst inhibition and undesired side reactions.[2] Understanding these nuances is key to achieving high-yielding and reproducible results.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the 4-chloro-7-azaindole, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)L₂-R'] OxAdd->Trans Transmetalation Trans->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-X (4-Chloro-5-fluoro-7-azaindole) ArX->OxAdd Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->Trans Base Base (e.g., K₂CO₃, K₃PO₄) Base->Trans

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Key Reaction Parameters and Optimization

The success of a Suzuki coupling with this compound hinges on the careful selection of several key components.

Palladium Catalyst and Ligand Selection

The choice of palladium source and, more critically, the supporting ligand, is paramount for achieving high efficiency, especially with a challenging substrate like an electron-deficient chloro-heterocycle.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] Well-defined precatalysts, such as those from the Buchwald or Nolan groups (e.g., XPhos Pd G3, PEPPSI™-IPr), can offer improved activity and reproducibility.[9][10]

  • Ligands: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[7] Therefore, electron-rich and sterically bulky phosphine ligands are generally required to facilitate this step and promote reductive elimination.[10]

    • Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling aryl chlorides and nitrogen-containing heterocyles. They stabilize the palladium center and prevent catalyst deactivation.[2][9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr) can also be highly effective, offering strong σ-donation and thermal stability.[11]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact yield and should be chosen carefully to avoid decomposition of starting materials or products.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base, often effective in polar solvent mixtures like dioxane/water or EtOH/water.[3][12]

    • Potassium Phosphate (K₃PO₄): A stronger base that is often superior for challenging couplings, including those with heteroaryl chlorides.[9] It is particularly useful when protodeboronation of the boronic acid is a concern.[2]

    • Cesium Carbonate (Cs₂CO₃) / Cesium Fluoride (CsF): Stronger and more soluble bases that can accelerate the reaction, especially with sterically hindered substrates.[13]

  • Organic Bases: Generally not preferred for this type of coupling, but can be used in specific cases with base-sensitive substrates.

Solvent System

The solvent must be capable of dissolving both the organic substrates and the inorganic base to some extent. Degassing the solvent to remove oxygen is critical to prevent both the oxidative degradation of the phosphine ligands and the homocoupling of boronic acids.[2]

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), and 2-Methyl-THF are widely used, often in combination with water to help dissolve the inorganic base.[7]

  • Alcohols: Ethanol (EtOH) or n-Butanol (n-BuOH) can be effective, particularly with carbonate bases.[6]

  • Aromatic Hydrocarbons: Toluene is another common choice, typically used with an aqueous base.

Boron Reagent

While arylboronic acids are most common, boronate esters (e.g., pinacol esters) or trifluoroborate salts can offer greater stability and are less prone to protodeboronation, a common side reaction with electron-deficient heteroaryl boronic acids.[2][14]

Experimental Protocols

The following protocols are model procedures based on established methods for similar 7-azaindole systems.[9][15] Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Experimental Workflow

Workflow start Start: Assemble Reagents setup Reaction Setup: - Add solids to flask - Purge with N₂/Ar start->setup add_solvents Add Degassed Solvents & Liquid Reagents setup->add_solvents heat Heat to Reaction Temp (e.g., 80-110 °C) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc/H₂O - Separate layers monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Figure 2: General Experimental Workflow

Protocol 1: General Procedure using Pd₂(dba)₃ / XPhos

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

Procedure:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the reaction mixture in a pre-heated oil bath or heating block set to 80-110 °C.

  • Stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[16][17]

Protocol 2: Procedure using a Pre-catalyst (XPhos Pd G3)

Using a well-defined pre-catalyst can improve reproducibility and often allows for lower catalyst loadings.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid pinacol ester (1.3 equiv)

  • XPhos Pd G3 (1.5 - 2.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol and Water (e.g., 3:1 v/v), degassed

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the boronic acid ester, XPhos Pd G3, and K₂CO₃ to a reaction vessel.

  • Add the degassed ethanol and water.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[3]

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude material by flash chromatography.

Data Summary: Recommended Starting Conditions
ParameterCondition ACondition BRationale & Comments
Pd Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)Pre-catalysts (B) can offer better reproducibility.[9]
Ligand XPhos (4.4 mol%)(part of pre-catalyst)Bulky, electron-rich ligands are crucial for aryl chlorides.[10]
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.2 equiv)K₃PO₄ is often more effective for challenging couplings.[9]
Solvent Dioxane/H₂O (4:1)EtOH/H₂O (3:1)Solvent choice can impact base solubility and reaction rate.[7]
Boron Reagent Boronic Acid (1.3 equiv)Boronic Ester (1.3 equiv)Esters can be more stable and less prone to protodeboronation.[14]
Temperature 100 °C90 °CHigher temperatures may be needed but can increase side reactions.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Catalyst poisoning by the nitrogen heterocycle.1. Use a fresh palladium source/ligand or a pre-catalyst. Ensure conditions are anaerobic. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). 3. Increase temperature in 10 °C increments. 4. Increase ligand:Pd ratio; consider a more sterically shielding ligand.[2]
Protodeboronation 1. Presence of protic sources (water). 2. Extended reaction time at high temperature. 3. Electron-deficient boronic acid.1. Use anhydrous conditions if possible, or minimize water content. Use a stronger, less nucleophilic base like K₃PO₄. 2. Monitor reaction closely and stop when complete. 3. Switch to the corresponding boronic ester or trifluoroborate salt.[2]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Difficult Purification Co-elution of product with starting material or impurities.1. Try a different solvent system for chromatography (e.g., DCM/Methanol).[17] 2. If the product has a basic nitrogen, adding a small amount of acid (e.g., acetic acid) to the eluent can sometimes improve separation.[17] 3. Consider recrystallization if the product is a solid.[16]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for generating diverse libraries of substituted 7-azaindoles for pharmaceutical and materials science research. Success relies on a rational selection of catalyst, ligand, base, and solvent to overcome the inherent challenges of coupling an electron-deficient heteroaryl chloride. By starting with the robust conditions outlined in this guide and systematically optimizing for each specific coupling partner, researchers can confidently and efficiently access a wide range of novel chemical entities.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become indispensable in pharmaceutical and materials science, where arylamine moieties are prevalent structural motifs. The reaction's broad utility stems from its superior functional group tolerance and wider substrate scope compared to classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2]

This guide focuses on a particularly relevant and challenging substrate: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-5-fluoro-7-azaindole. The 7-azaindole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[3][4] The ability to selectively install amine functionalities at the C4-position is critical for developing structure-activity relationships (SAR) in drug discovery programs.

However, this substrate presents several distinct challenges:

  • Aryl Chloride Inertness: The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems.[5]

  • Heterocyclic Complexity: The presence of two nitrogen atoms (the pyridine nitrogen and the pyrrole N-H) can lead to catalyst inhibition through competitive coordination to the palladium center.[6]

  • Protic N-H Group: The acidic proton on the pyrrole nitrogen can interact with the base, potentially complicating the reaction. While protecting this group is an option, modern catalysts often allow for successful coupling on the unprotected heterocycle.[7]

This document provides a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed protocols to successfully achieve the Buchwald-Hartwig amination of this compound.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9][10] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of the Buchwald-Hartwig Amination pd0 L₂Pd⁽⁰⁾ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd⁽ᴵᴵ⁾(Ar)(X) pd0->oa_complex amido_complex Amido Complex L₂Pd⁽ᴵᴵ⁾(Ar)(NR₂) oa_complex->amido_complex Deprotonation product_complex Product Formation amido_complex->product_complex Reductive Elimination hx_out Base-H⁺X⁻ amido_complex->hx_out product_complex->pd0 Catalyst Regeneration product_out Ar-NR₂ product_complex->product_out amine_in R₂NH amine_in->oa_complex Amine Coordination arx_in Ar-X arx_in->pd0 Oxidative Addition base_in Base base_in->oa_complex

Caption: The catalytic cycle begins with the oxidative addition of the aryl chloride (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine (R₂NH), which is deprotonated by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which generates the desired C-N bond and regenerates the Pd(0) catalyst.[1]

Optimizing Reaction Parameters for 7-Azaindole Substrates

The success of the amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions. Due to the challenges posed by this substrate, careful optimization is paramount.

Catalyst and Ligand Selection

For challenging aryl chlorides, particularly electron-deficient heterocycles, the choice of phosphine ligand is the most critical parameter. Early-generation ligands are often ineffective. Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required to facilitate the difficult oxidative addition step and promote efficient reductive elimination.[11][12]

Ligand/Catalyst SystemKey Features & Application Notes
RuPhos / RuPhos-Pd-G3 A highly active and versatile Buchwald ligand. Often the first choice for amination of heteroaryl chlorides.[6] The G3 precatalyst offers excellent air stability and rapid activation.
BrettPhos / BrettPhos-Pd-G3 Particularly effective for coupling primary amines and ammonia equivalents, providing excellent selectivity for monoarylation.[7][13]
DavePhos / DavePhos-Pd-G4 An effective ligand for secondary amines. Has been successfully used in the amination of other halo-7-azaindoles.[14]
NHC-Pd Complexes (e.g., PEPPSI) N-Heterocyclic Carbene (NHC) ligands offer an alternative to phosphines. They are known for their high thermal stability and catalytic activity, especially in solvent-free conditions.[12][15]
Base and Solvent Selection

The base plays a dual role: it deprotonates the amine nucleophile to form the active amido species and neutralizes the HX generated during the reaction. For substrates with sensitive functional groups or acidic protons like the 7-azaindole N-H, a strong, non-nucleophilic base is essential. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst, while remaining inert.

ParameterOptionsRationale and Considerations
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong alkoxides (NaOtBu, KOtBu) are most common and highly effective but can be problematic with base-sensitive functional groups.[16] LiHMDS is an excellent choice for unprotected N-H heterocycles as it can deprotonate both the amine and the pyrrole N-H.[7] Carbonate/Phosphate bases are weaker and may require higher temperatures but are suitable for delicate substrates.[8]
Solvent Toluene, 1,4-Dioxane, THF, t-BuOHToluene and Dioxane are the most common solvents, offering good solubility and a suitable boiling point (80-110 °C).[17][18] Ensure they are anhydrous and degassed. THF is an option for lower-temperature reactions. t-BuOH can sometimes be beneficial, particularly when using phosphate bases.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Amination of Unprotected this compound

This protocol is adapted from procedures developed for the direct amination of unprotected halo-7-azaindoles and represents a modern, efficient approach.[7] It is the recommended starting point.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • RuPhos Ligand (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.5 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (e.g., 0.5 mmol, 92.3 mg), the RuPhos Pd G3 precatalyst (0.01 mmol, 8.4 mg), and the RuPhos ligand (0.01 mmol, 4.7 mg).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the amine (0.6 mmol). If the amine is a solid, add it in step 1. Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M, e.g., 2.5 mL).

  • Base Addition: Add the LiHMDS solution (1.25 mmol, 1.25 mL of 1.0 M solution) dropwise via syringe at room temperature. The addition of 2.5 equivalents ensures deprotonation of both the amine nucleophile and the pyrrole N-H.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Amination with a Protected 7-Azaindole

This protocol is recommended if Protocol 1 fails or gives low yields, as protecting the N-H group can prevent certain side reactions and catalyst inhibition pathways.[6] The tosyl (Ts) group is a common choice.

Procedure (assuming N-Ts protected starting material):

  • Reaction Setup: To a flame-dried Schlenk tube, add the N-Tosyl-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., DavePhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (~0.2 M).

  • Reaction: Seal the tube and heat to 100-110 °C for 16-24 hours, stirring vigorously.

  • Monitoring, Work-up, and Purification: Follow steps 6-9 as described in Protocol 1.

  • Deprotection: The resulting N-tosyl protected product can be deprotected under standard conditions (e.g., NaOH in MeOH/H₂O) to yield the final free N-H product.

Troubleshooting Guide

Buchwald-Hartwig reactions can be sensitive to a variety of factors.[19][20] If suboptimal results are obtained, consider the following:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation (N-coordination). 2. Inactive catalyst (impure/old). 3. Insufficiently anhydrous/degassed solvent. 4. Base is not strong enough.1. Switch to a different ligand (e.g., from RuPhos to an NHC-based system). 2. Use a fresh batch of a pre-formed catalyst (precatalyst). 3. Use freshly distilled/dried and thoroughly degassed solvent. 4. Switch from K₃PO₄ to NaOtBu or LiHMDS.
Formation of Hydrodehalogenation Side Product (Ar-H) 1. Presence of water. 2. β-hydride elimination from the amido complex.[1]1. Ensure all reagents and solvents are scrupulously dry. 2. Use a more sterically hindered ligand to disfavor β-hydride elimination.
Formation of Diarylamine (with primary amines) Catalyst system promotes a second amination.Switch to a ligand known for high monoarylation selectivity, such as BrettPhos.[13]
Inconsistent Results Reaction is sensitive to oxygen or moisture; variability in reagent quality.Ensure a robust inert atmosphere technique (glovebox is ideal). Use high-purity, freshly opened reagents.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success relies on countering the inherent inertness of the aryl chloride and mitigating potential catalyst inhibition by the heterocyclic substrate. The use of modern, bulky phosphine ligands in combination with robust palladium precatalysts and strong, non-nucleophilic bases is essential. The detailed protocols provided herein offer rational starting points for both unprotected and protected strategies. Careful execution under anhydrous and anaerobic conditions, coupled with systematic troubleshooting, will enable researchers to efficiently synthesize a diverse range of C4-aminated 7-azaindole derivatives for applications in drug discovery and beyond.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the proliferation and survival of various cancer types.[1][2] This has established the FGFR family as a compelling target for anticancer drug development. Central to the discovery of potent and selective FGFR inhibitors is the strategic use of privileged heterocyclic scaffolds. This guide provides an in-depth analysis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-5-fluoro-7-azaindole), a key building block in the synthesis of next-generation FGFR inhibitors. We will dissect the causality behind its utility, provide a detailed representative synthetic protocol, and contextualize its application within the broader landscape of FGFR-targeted therapies.

The Rationale: Targeting Aberrant FGFR Signaling in Oncology

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that regulate essential cellular processes, including proliferation, differentiation, angiogenesis, and tissue repair.[3] Upon binding with their cognate fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, triggering downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways.[3]

Genetic alterations—including gene amplification, activating mutations, and chromosomal translocations involving FGFRs—can lead to constitutive kinase activity, driving oncogenesis in a range of malignancies like breast, lung, bladder, and liver cancers.[1][4] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain is a validated and clinically significant therapeutic strategy.[5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS GRB2->PI3K via GAB1 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation TF->Proliferation

Figure 1: Simplified FGFR Signaling Pathway.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is considered a "privileged structure" in medicinal chemistry, particularly for kinase inhibitor design.[6] Its defining feature is the ability of the pyrrole NH and the pyridine N7 nitrogen to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively anchoring the inhibitor. This bioisosteric replacement for purine or indole scaffolds allows for fine-tuning of physicochemical properties like solubility and pKa.[6] Numerous potent kinase inhibitors are built upon this core, demonstrating its versatility and effectiveness.[4][7]

Causality: Why this compound is a Superior Starting Material

The specific substitution pattern of this compound (CAS 882033-66-1) provides distinct advantages for the synthesis of advanced FGFR inhibitors.[8]

  • The 4-Chloro Group: This is the primary reactive handle for introducing molecular complexity. The chlorine atom at the C4 position is highly susceptible to displacement via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the covalent attachment of diverse aryl or heteroaryl moieties. In the context of FGFR inhibitors, this position is crucial for installing fragments, such as the characteristic 3,5-dimethoxyphenyl group seen in many potent inhibitors, which occupies a deep hydrophobic pocket in the kinase domain to enhance potency and selectivity.[9]

  • The 5-Fluoro Group: The strategic placement of a fluorine atom at C5 serves multiple purposes.

    • Metabolic Blocking: Fluorine can block a potential site of oxidative metabolism, thereby improving the pharmacokinetic profile (e.g., increasing half-life) of the final drug candidate.

    • Modulation of Electronics: As a highly electronegative atom, fluorine alters the electron density of the aromatic system. This can modulate the pKa of the nearby pyridine nitrogen, potentially strengthening the crucial hinge-binding interaction and improving target affinity.

    • Enhanced Binding: In some cases, fluorine can participate in favorable orthogonal multipolar or hydrogen bonding interactions with the protein target.

The combination of a reactive chloro group for diversification and a modulating fluoro group for optimizing drug-like properties makes this scaffold a highly efficient and effective starting point for drug discovery campaigns.

Application Protocol: Representative Synthesis of an FGFR Inhibitor Core

This protocol describes a representative, two-step synthesis of a core structure common to many pyrrolo[2,3-b]pyridine-based FGFR inhibitors, such as AZD4547.[10] The key transformation is a Suzuki cross-coupling reaction at the C4 position.

Synthetic_Workflow Start 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Step1 Step 1: N-Protection (e.g., SEM-Cl) Start->Step1 Intermediate1 N-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (with Arylboronic Ester) Intermediate1->Step2 Intermediate2 Coupled Product Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Product FGFR Inhibitor Core Step3->Product

Figure 2: General Synthetic Workflow.
Part 1: N-Protection of the Pyrrole Ring

Rationale: The pyrrole nitrogen is acidic and can interfere with the subsequent palladium-catalyzed coupling reaction. Protection with a suitable group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), is necessary to ensure the reaction proceeds cleanly at the C4-chloro position.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise. Gas evolution (H₂) will be observed. Stir the suspension at 0 °C for 30 minutes.

  • Add SEM-Cl dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to yield the N-protected product.

Part 2: Suzuki Cross-Coupling

Rationale: This is the key bond-forming step. A palladium catalyst, such as Pd(dppf)Cl₂, facilitates the coupling between the C4-Cl of the azaindole core and a boronic acid or ester, installing the desired side chain.[11]

Materials:

  • N-Protected this compound (1.0 eq)

  • 3,5-Dimethoxyphenylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a reaction vessel, combine the N-protected starting material, the arylboronic ester, Pd(dppf)Cl₂, and the carbonate base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the coupled product. The subsequent deprotection of the SEM group can be achieved under acidic conditions (e.g., HCl in dioxane or TFA) to yield the final inhibitor core.

Data Summary: Pyrrolo[2,3-b]pyridine in Action

The versatility of the pyrrolo[2,3-b]pyridine scaffold is evident in the number of potent FGFR inhibitors that have been developed. The table below summarizes key data for representative compounds.

CompoundTarget(s)IC₅₀ Values (nM)Status/Reference
AZD4547 FGFR1/2/3FGFR1: 0.2, FGFR2: 2.5, FGFR3: 1.8Clinical Trials[10][12]
Compound 4h FGFR1/2/3FGFR1: 7, FGFR2: 9, FGFR3: 25Preclinical[4][13]
Compound 13 FGFRPotent FGFR kinase inhibitorPreclinical[14]
Compound 25 FGFR4FGFR4: 51.6Preclinical[15]

Conclusion

This compound is a high-value, strategic starting material for the synthesis of advanced FGFR inhibitors. The orthogonal reactivity of its chloro and fluoro substituents provides a powerful platform for chemists to perform late-stage diversification while embedding favorable drug-like properties. The protocols and rationale outlined herein demonstrate the causality behind its selection and provide a practical guide for researchers in the field of oncology drug discovery. By leveraging such well-designed building blocks, the development of more potent, selective, and durable FGFR-targeted therapies can be significantly accelerated.

References

Application Notes & Protocols: Strategic Synthesis of Selective PDE4B Inhibitors Utilizing 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-5-fluoro-7-azaindole) as a pivotal starting material for the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors. We will delve into the therapeutic relevance of PDE4B, the rationale for employing the 7-azaindole scaffold, and provide detailed, validated protocols for chemical synthesis and subsequent biochemical evaluation. The methodologies are presented with an emphasis on the causality behind experimental choices, troubleshooting, and data interpretation, ensuring a robust and reproducible workflow.

Introduction: Targeting PDE4B for Inflammatory and Neurological Disorders

Phosphodiesterase 4 (PDE4), a family of enzymes responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP), is a critical regulator of cellular signaling.[1] The PDE4 family is encoded by four genes (PDE4A, B, C, and D), with the PDE4B isoform being highly expressed in inflammatory and immune cells.[2][3][4] By degrading cAMP, PDE4B plays a crucial role in modulating inflammatory responses; its inhibition leads to increased intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-17.[3][4][5] This mechanism makes PDE4B a highly attractive therapeutic target for a spectrum of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, asthma, and rheumatoid arthritis.[2][3][4][5]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a privileged scaffold in medicinal chemistry, particularly for kinase and phosphodiesterase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the enzyme's active site make it an ideal starting point for inhibitor design.[6] Specifically, this compound offers two reactive vectors for chemical modification: the chloro substituent at the C4 position, which is amenable to cross-coupling reactions, and the pyrrolic nitrogen. This application note will focus on leveraging the C4 position for the synthesis of novel PDE4B inhibitors.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The primary strategy for derivatizing the this compound core involves palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their remarkable functional group tolerance, broad substrate scope, and high efficiency in forming carbon-carbon and carbon-nitrogen bonds.[7][8]

Rationale for Method Selection:

  • Buchwald-Hartwig Amination: This reaction is exceptionally effective for forming C-N bonds between aryl halides and a vast array of primary and secondary amines.[7][8] For PDE4B inhibitor synthesis, introducing an amino group at the C4 position of the 7-azaindole scaffold can establish a crucial interaction point with the enzyme's active site. The use of specialized biarylphosphine ligands (e.g., RuPhos, XPhos) is critical, as they accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, enabling reactions even with challenging heteroaryl chlorides.[8][9][10]

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide.[11][12] Arylation at the C4 position can introduce substituents that occupy hydrophobic pockets within the PDE4B active site, enhancing potency and selectivity. This method is favored for its mild reaction conditions and the commercial availability of a wide variety of boronic acids.[13]

The general synthetic approach is depicted below, showcasing the versatility of the starting material in accessing diverse chemical matter through two primary coupling methodologies.

G Start 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Buchwald Buchwald-Hartwig Amination Start->Buchwald Suzuki Suzuki-Miyaura Coupling Start->Suzuki Amine Primary or Secondary Amine (R-NHR') Amine->Buchwald Boronic Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) Boronic->Suzuki ProductA C4-Amino-Substituted PDE4B Inhibitor Buchwald->ProductA ProductB C4-Aryl-Substituted PDE4B Inhibitor Suzuki->ProductB

Caption: General synthetic routes for derivatizing this compound.

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich, etc.Starting material.[14]
N-MethylpiperazineAnhydrousVariousExample amine coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVariousPalladium source for pre-catalyst formation.
RuPhosLigand GradeVariousBulky electron-rich phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%VariousStrong, non-nucleophilic base.
TolueneAnhydrousVariousReaction solvent.
Ethyl AcetateACS GradeVariousExtraction solvent.
HexanesACS GradeVariousEluent for chromatography.
Silica Gel230-400 meshVariousStationary phase for chromatography.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeVariousFor NMR analysis.
Standard Glassware-VariousOven-dried prior to use.
Magnetic Stirrer/Hotplate-Various-
Inert Gas System (Argon or Nitrogen)High PurityVariousFor maintaining anhydrous/anaerobic conditions.
Safety Precautions
  • This compound: Harmful if swallowed.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere. Causes severe skin burns and eye damage.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16]

Detailed Experimental Protocol: Synthesis of a C4-Amino-7-Azaindole

This protocol details the synthesis of 5-fluoro-4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine via a Buchwald-Hartwig amination. This procedure is based on established methods for the amination of halo-7-azaindoles.[7][10]

G cluster_0 Preparation & Setup cluster_1 Reaction cluster_2 Work-up & Purification A1 Oven-dry all glassware A2 Assemble reaction vial with stir bar A1->A2 A3 Add solid reagents: - Starting Material - Pd(OAc)₂ - RuPhos A2->A3 A4 Seal vial & purge with Argon (10 min) A3->A4 B1 Add NaOtBu (solid) A4->B1 B2 Inject anhydrous toluene B1->B2 B3 Inject N-methyl- piperazine B2->B3 B4 Heat to 100 °C (12-18 h) B3->B4 B5 Monitor by TLC/LC-MS B4->B5 C1 Cool to RT Quench with H₂O B5->C1 C2 Extract with Ethyl Acetate (3x) C1->C2 C3 Combine organics, wash with brine, dry (Na₂SO₄) C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify via column chromatography C4->C5 C6 Isolate Pure Product C5->C6

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 200 mg), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv).

  • Inerting: Seal the vial with a septum cap and purge with argon gas for 10 minutes. An argon-filled balloon can be used to maintain a positive pressure.

  • Reagent Addition: Under the argon atmosphere, add sodium tert-butoxide (2.0 equiv). Inject anhydrous toluene (e.g., 5 mL) via syringe, followed by N-methylpiperazine (1.2 equiv).

    • Causality Note: NaOtBu is a strong base required to deprotonate the amine, facilitating its entry into the palladium catalytic cycle. Anhydrous conditions are critical as water can deactivate both the base and the catalyst.[7]

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage (e.g., 1-2%) of triethylamine to prevent product streaking on the column.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Characterization and Data

The identity and purity of the synthesized small molecule inhibitor must be rigorously confirmed.[17][18]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the product and assess its purity.[19]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound.

  • HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement to confirm the elemental composition.

Table 1: Representative Data for Synthesized Inhibitor

Parameter Expected/Observed Value Method
Yield 75-85% Gravimetric
Appearance Off-white to light yellow solid Visual
Purity >98% LC-MS
HRMS (M+H)⁺ Calculated: 235.1302, Observed: 235.1305 ESI-TOF

| ¹H NMR | Consistent with proposed structure | 400 MHz, DMSO-d₆ |

Protocol: In Vitro PDE4B Inhibition Assay

To validate the biological activity of the synthesized compound, an in vitro enzymatic assay is essential. The BPS Bioscience PDE4B1 Assay Kit, which utilizes a fluorescence polarization (FP) principle, is a common commercially available option.[20]

Assay Principle: The assay uses a fluorescein-labeled cAMP probe. In the absence of PDE4B activity, this small probe tumbles rapidly, resulting in low fluorescence polarization. When PDE4B hydrolyzes the cAMP-FAM, the resulting phosphate group is captured by a binding agent, forming a large, slow-tumbling complex that yields a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.[20]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Reagent Preparation: Thaw all kit components and prepare master mixes according to the manufacturer's protocol.[20] This typically involves diluting the PDE4B enzyme and the fluorescent substrate in the provided assay buffer.

  • Assay Plate Setup: To a 96-well microplate, add the test inhibitor, positive control (e.g., Rolipram), and negative control (DMSO vehicle).

  • Enzyme Addition: Add the diluted PDE4B enzyme to all wells except the "Substrate Control" wells.

  • Initiation and Incubation: Initiate the reaction by adding the cAMP-FAM substrate. Incubate the plate at room temperature for the recommended time (e.g., 1 hour), protected from light.

  • Termination: Stop the reaction by adding the Binding Agent.

  • Reading: Read the fluorescence polarization on a microplate reader equipped for FP measurements.

  • Data Analysis: Convert the FP values to pmol of phosphate produced using a standard curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Representative PDE4B Inhibition Data

Compound PDE4B IC₅₀ (nM) PDE4D IC₅₀ (nM) Selectivity (PDE4D/PDE4B)
Synthesized Inhibitor 45 950 21.1

| Rolipram (Control) | 630[21] | 1100 | 1.7 |

Note: IC₅₀ values are representative and will vary based on the specific compound and assay conditions.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction (Synthesis) Inactive catalyst; non-anhydrous conditions; insufficient base.Use a pre-catalyst (e.g., RuPhos Pd G3); ensure all glassware is oven-dried and solvents are anhydrous; use freshly opened base.[7]
Multiple Side Products Reaction temperature too high; N-H arylation of the azaindole.Lower the reaction temperature; screen different ligand/base combinations.[10]
High Background (Assay) Compound fluorescence.Pre-read the plate after compound addition to check for interference.
No Inhibition Observed Compound is inactive or has low potency; compound precipitated.Confirm compound identity and purity; check solubility in assay buffer; test at higher concentrations.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel PDE4B inhibitors. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the systematic exploration of chemical space around the 7-azaindole core. The protocols outlined in this document provide a reliable foundation for the synthesis, purification, characterization, and biological evaluation of potent and selective PDE4B inhibitors, thereby facilitating drug discovery efforts targeting a range of inflammatory and neurological conditions.

References

Protocol for N-arylation of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-arylation of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structure, a bioisostere of indole, is a cornerstone in the design of numerous biologically active molecules, particularly kinase inhibitors. The strategic introduction of substituents onto this core allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

The specific derivative, this compound, serves as a critical intermediate. The chlorine atom at the 4-position provides a reactive handle for subsequent cross-coupling reactions (e.g., amination, Suzuki coupling), while the fluorine at the 5-position can enhance binding affinity or modulate metabolic stability. The N-H of the pyrrole ring presents a key site for modification. N-arylation, the formation of a bond between the pyrrole nitrogen and an aryl group, is a pivotal transformation that introduces significant structural diversity, often leading to compounds with enhanced biological activity.

This application note provides a comprehensive guide to the N-arylation of this compound, focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide insights for troubleshooting and optimization.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] Its development revolutionized the synthesis of aryl amines from aryl halides or triflates, overcoming the limitations of harsher, traditional methods like the Ullmann condensation.[1][2] The reaction mechanism proceeds through a well-established catalytic cycle, as detailed below.

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The amine (in this case, the 7-azaindole) then coordinates to the palladium center. A base facilitates the deprotonation of the amine's N-H bond, forming a palladium-amido complex. The final and crucial step is reductive elimination, where the N-aryl bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[3] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the rate-limiting reductive elimination step and stabilizes the palladium catalyst.[4][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (Base) pd2_complex->amine_coordination amido_complex L₂Pd(II)(Ar)(NRR') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-NRR') reductive_elimination->product arx Ar-X arx->oxidative_addition amine R₂NH amine->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Experimental Protocol: N-Arylation of this compound

This protocol details a general procedure for the N-arylation using an aryl bromide as the coupling partner. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the palladium catalyst and phosphine ligand.

Materials and Reagents
ReagentCAS NumberMol. Weight ( g/mol )PurposeNotes
This compound800502-36-7170.57SubstrateEnsure purity.
Aryl Bromide (Ar-Br)VariesVariesCoupling PartnerUse 1.1 - 1.2 equivalents.
Pd₂(dba)₃51364-51-3915.72Palladium(0) SourceAir-sensitive, handle under inert gas.
XPhos564483-18-7476.62LigandBulky phosphine ligand.
Sodium tert-butoxide (NaOt-Bu)865-48-596.10BaseHighly hygroscopic. Weigh quickly.
Anhydrous Toluene108-88-392.14SolventUse a dry, degassed solvent.

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Assemble & Dry Glassware (Oven-dried flask, stir bar) start->setup inert 2. Establish Inert Atmosphere (Cycle with N₂ or Ar) setup->inert add_solids 3. Add Solids to Flask (Substrate, Ar-Br, NaOtBu) inert->add_solids add_catalyst 4. Add Catalyst System (Pd₂(dba)₃ and XPhos) add_solids->add_catalyst add_solvent 5. Add Anhydrous Toluene add_catalyst->add_solvent heat 6. Heat Reaction to 100-110 °C (Monitor by TLC/LC-MS) add_solvent->heat cool 7. Cool to Room Temperature heat->cool quench 8. Quench Reaction (Add saturated aq. NH₄Cl) cool->quench extract 9. Extraction (e.g., with Ethyl Acetate) quench->extract dry_purify 10. Dry & Purify (Dry over Na₂SO₄, Column Chromatography) extract->dry_purify characterize 11. Characterization (¹H NMR, ¹³C NMR, HRMS) dry_purify->characterize end End characterize->end

Caption: A streamlined workflow for the N-arylation protocol.

  • Glassware Preparation: To a dry, oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), XPhos (0.04 equiv, 4 mol%), and Pd₂(dba)₃ (0.02 equiv, 2 mol%).

    • Causality Note: The base is crucial for deprotonating the pyrrole N-H, making it nucleophilic enough to attack the palladium center.[1] Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this purpose.[4] The ligand-to-palladium ratio is important for catalyst stability and activity.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure truly anhydrous and oxygen-free conditions. Use fresh Pd₂(dba)₃ and ligand.
2. Insufficiently Strong BaseUse fresh, high-purity NaOt-Bu. If the substrate has base-sensitive groups, consider a milder base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[4]
3. Low Reaction TemperatureEnsure the internal reaction temperature reaches the target. Try increasing the temperature to 120 °C (if using a higher-boiling solvent like dioxane).
Formation of Side Products 1. Dehalogenation of Ar-BrThis can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time.
2. C-ArylationWhile N-arylation is generally favored for pyrroles under these conditions, C-arylation can sometimes occur.[2] Screening different ligands (e.g., RuPhos, BrettPhos) may improve selectivity.
Product Degradation 1. Harsh BaseIf the product is sensitive to NaOt-Bu, switch to a milder base like K₃PO₄.
2. Prolonged HeatingMinimize reaction time once the starting material is consumed.

Conclusion

The N-arylation of this compound is a fundamental transformation for generating libraries of potential drug candidates. The Palladium-catalyzed Buchwald-Hartwig amination offers a reliable, high-yielding, and broadly applicable method for this purpose. By understanding the underlying mechanism and paying close attention to experimental details, particularly the maintenance of an inert atmosphere and the quality of reagents, researchers can successfully synthesize a diverse range of N-aryl-7-azaindole derivatives for further investigation in drug development programs.

References

The Strategic Utility of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Modern Therapeutics

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, a bioisostere of indole, allows it to form key interactions with a multitude of biological targets. This has led to its incorporation into numerous clinically evaluated and approved drugs, particularly as kinase inhibitors.[1] Within this class, the specifically substituted building block, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine , has emerged as a cornerstone for the development of next-generation therapeutic agents. Its strategic halogenation provides orthogonal handles for synthetic diversification, enabling the precise construction of complex molecules targeting viral diseases and associated pathologies.

This guide provides an in-depth exploration of this compound as a critical starting material for antiviral agents, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors—a class of drugs with significant potential in managing virus-induced hyperinflammation.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for safe and effective laboratory execution. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₄ClFN₂[2]
Molecular Weight 170.57 g/mol [2]
Appearance Solid[2]
CAS Number 882033-66-1[2]
InChI Key YXRHIFORQJRTTA-UHFFFAOYSA-N[2]
Hazard Class Acute Toxicity 4 (Oral)[2]
Signal Word Warning[2]
Hazard Statement H302 (Harmful if swallowed)[2]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Core Application: Building Block for Janus Kinase (JAK) Inhibitors

A primary application of this building block is in the synthesis of inhibitors for the Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2).[3][4] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors, playing a central role in immune response and inflammation.[5]

Viral infections can trigger an excessive and dysregulated release of pro-inflammatory cytokines, a phenomenon known as a "cytokine storm," which is a major cause of morbidity and mortality in diseases like influenza and COVID-19. By inhibiting specific JAK enzymes, the inflammatory cascade can be modulated, making JAK inhibitors a promising therapeutic strategy for treating the hyperinflammatory states associated with severe viral infections.[6] The 7-azaindole scaffold serves as an excellent "hinge-binding" motif for the ATP-binding site of JAK kinases.

The 4-chloro and 5-fluoro substituents on the pyrrolo[2,3-b]pyridine core are not merely synthetic handles; they play crucial roles in the final molecule's pharmacological profile:

  • The 4-Chloro Position: This is the primary site for introducing diversity. It is susceptible to displacement via nucleophilic aromatic substitution (SNAr) or, more commonly, through palladium-catalyzed cross-coupling reactions. This allows for the attachment of various side chains that can extend into different pockets of the kinase active site, thereby tuning potency and selectivity.

  • The 5-Fluoro Position: The presence of a fluorine atom at this position can significantly enhance binding affinity through favorable electrostatic interactions with the target protein. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties like lipophilicity and pKa, which can lead to improved pharmacokinetic profiles. The removal of a fluorine atom in a related anti-influenza compound was shown to cause a complete loss of antiviral activity, underscoring its potential importance.[7]

Key Synthetic Transformation: Palladium-Catalyzed C-N Cross-Coupling

The most pivotal reaction for elaborating the this compound core is the Buchwald-Hartwig amination. This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond, attaching a key amine-containing side chain to the 4-position of the scaffold.[7][8] This side chain is often a complex cyclic amine designed to confer selectivity for a specific JAK isozyme.

Below is a logical workflow for this critical synthetic step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Assemble Reactants: - this compound - Amine Nucleophile - Palladium Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., RuPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) Setup Combine reactants under inert atmosphere (N₂ or Ar) Prep->Setup Heat Heat reaction mixture (e.g., 80-110 °C) Setup->Heat Monitor Monitor progress via TLC or LC-MS Heat->Monitor Workup Cool, dilute with organic solvent, and perform aqueous wash Monitor->Workup Upon completion Purify Dry organic layer and purify by column chromatography Workup->Purify Analysis Characterize final product (NMR, MS, HPLC) Purify->Analysis

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a representative procedure adapted from established methods for similar 7-azaindole substrates and serves as a robust starting point for research and development.[9]

Objective: To synthesize a 4-amino-substituted-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative, a key intermediate for JAK inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Desired amine nucleophile (e.g., a substituted piperidine amine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine nucleophile (1.2 equiv), and sodium tert-butoxide (2.0 equiv).

    • Causality Note: The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine nucleophile, facilitating its entry into the catalytic cycle. The reaction must be kept under an inert atmosphere as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Preparation and Addition:

    • In a separate dry vial, briefly purge with inert gas. Add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

    • Add a portion of the anhydrous toluene to this vial and swirl to create a slurry.

    • Transfer the catalyst slurry to the Schlenk flask containing the other reactants. Wash the vial with the remaining toluene to ensure complete transfer.

    • Expertise Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like RuPhos are highly effective for C-N coupling with heteroaryl chlorides as they promote the rate-limiting reductive elimination step and stabilize the active catalytic species.[9]

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn dark.

    • Monitor the reaction for completion by taking small aliquots and analyzing by TLC or LC-MS (typically 2-12 hours). Look for the disappearance of the 4-chloro starting material.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄.

    • Trustworthiness Note: The aqueous wash steps are essential to remove the inorganic base and salts, which is necessary for effective purification by chromatography.

  • Purification and Analysis:

    • Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism: The Catalytic Cycle of C-N Bond Formation

Understanding the underlying mechanism is key to troubleshooting and optimizing the reaction. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

G Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Oxidative Addition AmineComplex Amine Coordination OA->AmineComplex Ligand Exchange Amido Palladium Amido Complex AmineComplex->Amido Deprotonation HX [Base-H]⁺X⁻ AmineComplex->HX Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product ArCl Ar-Cl (Substrate) ArCl->OA Amine R₂NH (Amine) Amine->AmineComplex Base Base Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile displaces a ligand and coordinates to the palladium center.

  • Deprotonation: The base removes a proton from the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product (the 4-amino-substituted azaindole) is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex antiviral and immunomodulatory agents. Its utility is exemplified in the construction of selective JAK inhibitors, which hold promise for treating the inflammatory sequelae of severe viral infections. Mastery of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, is essential for leveraging the full potential of this scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust synthetic strategies, accelerating the discovery of novel therapeutics.

References

Application Notes and Protocols for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Privileged Scaffold

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, represents a promising scaffold for the development of novel agrochemicals. The 7-azaindole core is a "privileged" structure in medicinal and agricultural chemistry, known for its ability to mimic purines and interact with a wide range of biological targets.[1][2] The introduction of chloro and fluoro substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, making it a prime candidate for derivatization and screening in agricultural applications.[3] While direct applications of this specific molecule in agriculture are not yet extensively documented in peer-reviewed literature, the known biological activities of related 7-azaindole and pyridine derivatives provide a strong rationale for its investigation as a potential fungicide, herbicide, and insecticide.[4][5][6]

These application notes provide a comprehensive guide for researchers and scientists to explore the potential of this compound as a lead structure in the discovery of new crop protection agents. The following sections detail proposed applications, synthetic strategies for derivatization, and robust protocols for biological screening.

Part 1: Rationale for Agricultural Applications

The core 7-azaindole structure and its derivatives have demonstrated a wide spectrum of biological activities. These provide a solid foundation for investigating this compound in an agricultural context.

Fungicidal Potential

Studies on 7-azaindole derivatives have shown considerable activity against various fungi, particularly plant pathogens like Pyricularia oryzae (rice blast).[4] The fungicidal activity of these compounds is believed to be linked to their electronic properties, potentially involving electron transfer processes within the fungal cells.[4] The chloro and fluoro substituents on the pyrrolo[2,3-b]pyridine core can further enhance these properties, potentially leading to broader spectrum and more potent fungicidal agents.

Herbicidal Potential

The pyridine ring is a key component in several classes of herbicides. For instance, picolinic acid derivatives, which are structurally related to the pyridine part of our scaffold, act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants.[7][8] The unique electronic nature of the this compound scaffold could be exploited to design novel herbicides with different modes of action, potentially targeting enzymes in amino acid or fatty acid biosynthesis pathways.

Insecticidal Potential

Pyridine-based insecticides, such as neonicotinoids, are widely used in crop protection.[6] These compounds act on the insect's nervous system. The 7-azaindole scaffold can be considered a bioisostere of moieties present in some insecticidal compounds, suggesting that derivatives of this compound could exhibit insecticidal activity.[5]

Part 2: Synthetic Strategies for Library Development

The functionalization of the this compound core is crucial for developing a library of diverse derivatives for biological screening. The presence of the pyrrole NH, the chloro group, and the potential for substitution on the pyrrole ring offers multiple avenues for chemical modification.

N-Functionalization of the Pyrrole Ring

The pyrrole nitrogen can be readily alkylated or arylated to introduce a variety of substituents. This can influence the molecule's solubility, lipophilicity, and interaction with target proteins.

Substitution of the Chloro Group

The chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, ethers, and thioethers, significantly expanding the chemical diversity of the synthesized library.

C-H Functionalization

Modern cross-coupling reactions can be employed to functionalize the C-H bonds of the pyrrole and pyridine rings, although this may require careful optimization of reaction conditions to achieve regioselectivity.

Part 3: Experimental Protocols

The following protocols are designed to provide a starting point for the evaluation of this compound and its derivatives for agricultural applications.

Protocol for In Vitro Antifungal Assay

This protocol outlines a method for assessing the fungicidal activity of test compounds against a panel of common plant pathogenic fungi using a 96-well microtiter plate assay.

Materials:

  • This compound and its derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Pyricularia oryzae)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 7.8 µM).

  • Fungal Inoculum Preparation: Grow the fungal strains in PDB until they reach the mid-logarithmic growth phase. Adjust the spore suspension concentration to 1 x 105 spores/mL.

  • Assay Setup:

    • Add 198 µL of the fungal spore suspension to each well of a 96-well plate.

    • Add 2 µL of the serially diluted compound solutions to the respective wells.

    • Include a positive control (commercial fungicide) and a negative control (DMSO).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Example Data for In Vitro Antifungal Activity

CompoundF. graminearum IC50 (µM)B. cinerea IC50 (µM)P. oryzae IC50 (µM)
This compound >100>100>100
Derivative 1A 25.345.115.8
Derivative 2B 12.722.58.2
Commercial Fungicide 1.52.10.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol for Herbicidal Activity Screening (Seedling Growth Assay)

This protocol describes a method to evaluate the pre-emergent and post-emergent herbicidal activity of test compounds on model plant species.

Materials:

  • This compound and its derivatives

  • Acetone

  • Tween-20

  • Seeds of monocot (e.g., Zea mays) and dicot (e.g., Arabidopsis thaliana) plants

  • Petri dishes or small pots with sterile soil

  • Growth chamber with controlled light and temperature

Procedure:

  • Compound Formulation: Prepare a 10 mM stock solution of each test compound in acetone. For application, dilute the stock solution with water containing 0.1% Tween-20 to the desired final concentrations (e.g., 1000, 500, 100, 50, 10 ppm).

  • Pre-emergent Assay:

    • Sow seeds in pots filled with soil.

    • Apply the test solution evenly to the soil surface.

    • Place the pots in a growth chamber.

  • Post-emergent Assay:

    • Sow seeds and allow them to germinate and grow to the 2-3 leaf stage.

    • Spray the seedlings with the test solution until runoff.

    • Return the pots to the growth chamber.

  • Observation: Observe the plants for 14-21 days, assessing for signs of phytotoxicity such as chlorosis, necrosis, stunting, and mortality.

  • Data Analysis: Score the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill) and determine the GR50 (concentration causing 50% growth reduction).

Diagram 1: Herbicidal Screening Workflow

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis start Start formulate Formulate Test Compounds start->formulate sow_pre Sow Seeds (Pre-emergent) formulate->sow_pre sow_post Sow Seeds & Grow (Post-emergent) formulate->sow_post apply_pre Apply to Soil sow_pre->apply_pre apply_post Spray on Seedlings sow_post->apply_post incubate Incubate in Growth Chamber (14-21 days) apply_pre->incubate apply_post->incubate observe Observe Phytotoxicity incubate->observe analyze Score Herbicidal Effect & Calculate GR50 observe->analyze end End analyze->end

Caption: Workflow for herbicidal activity screening.

Protocol for Insecticidal Bioassay (Contact and Ingestion)

This protocol details methods to assess the insecticidal properties of the compounds against a model insect pest, such as the common fruit fly (Drosophila melanogaster) or aphids.

Materials:

  • This compound and its derivatives

  • Acetone

  • Sucrose

  • Vials or Petri dishes

  • Insect rearing supplies

Procedure:

  • Compound Preparation: Prepare a series of concentrations of the test compounds in acetone.

  • Contact Toxicity Assay:

    • Apply 1 mL of each test solution to the inner surface of a glass vial and allow the solvent to evaporate, leaving a thin film of the compound.

    • Introduce 10-20 adult insects into each vial.

    • Seal the vials with a breathable stopper.

  • Ingestion Toxicity Assay:

    • Mix the test compound with a 5% sucrose solution to achieve the desired final concentrations.

    • Saturate a cotton ball with the sucrose solution and place it in a vial.

    • Introduce 10-20 adult insects into each vial.

  • Observation: Record insect mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population).

Diagram 2: Insecticidal Bioassay Logic

Insecticidal_Bioassay_Logic cluster_prep Preparation cluster_assays Assays cluster_observation Observation & Analysis prep_compounds Prepare Compound Solutions contact_assay Contact Toxicity Assay (Coated Vial) prep_compounds->contact_assay ingestion_assay Ingestion Toxicity Assay (Treated Food) prep_compounds->ingestion_assay observe_mortality Record Mortality at 24, 48, 72h contact_assay->observe_mortality ingestion_assay->observe_mortality calculate_lc50 Calculate LC50 observe_mortality->calculate_lc50

Caption: Logic flow for insecticidal bioassays.

Conclusion

This compound is a highly promising scaffold for the development of new-generation agrochemicals. Its structural features, combined with the proven biological activities of related 7-azaindole and pyridine derivatives, provide a strong impetus for its exploration in fungicidal, herbicidal, and insecticidal applications. The synthetic strategies and screening protocols outlined in these application notes offer a robust framework for researchers to unlock the full potential of this versatile molecule and its derivatives in addressing the ongoing challenges in crop protection.

References

Application Note: Unambiguous Structural Characterization of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in modern medicinal chemistry. We present a detailed, field-proven protocol for the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The narrative emphasizes the causal relationships between the molecule's structure—specifically the influence of its chloro and fluoro substituents—and the resulting spectral features. Key diagnostic markers, including chemical shifts (δ) and spin-spin coupling constants (J), particularly heteronuclear H-F and C-F couplings, are discussed in detail to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous compound verification.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as improved solubility and metabolic stability, and provides an additional hydrogen bond acceptor site.[1] Derivatives of this core are integral to numerous bioactive agents, including kinase inhibitors for oncology.[2][3]

This compound (Molecular Formula: C₇H₄ClFN₂, Molecular Weight: 170.57 g/mol ) is a highly functionalized intermediate used in the synthesis of targeted therapeutics.[4] Given its role as a critical building block, its unequivocal structural verification is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. NMR spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into molecular structure in solution.[5][6] This guide details the application of ¹H and ¹³C NMR to confirm the identity and purity of this compound.

Scientific Principles: Decoding the Spectrum

The power of NMR in structural elucidation lies in its ability to probe the magnetic environment of atomic nuclei. For this compound, the key spectral features are governed by three main phenomena:

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. The electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms deshield adjacent nuclei (protons and carbons), causing their signals to appear at higher chemical shifts (downfield).[7][8] The pyrrole ring, being electron-rich, and the pyridine ring, being electron-deficient, create a unique electronic landscape across the bicyclic system.

  • Spin-Spin Coupling (J): The magnetic field of one nucleus influences its neighbors through the intervening bonding electrons, a phenomenon known as scalar or J-coupling.[9] This splits NMR signals into distinct multiplets and provides direct evidence of atomic connectivity. In this molecule, we observe homonuclear coupling between protons (e.g., ³JH-H) and, critically, heteronuclear coupling between the ¹⁹F nucleus and nearby protons and carbons (e.g., ³JH-F, ¹JC-F, ²JC-F).[10][11]

  • Influence of Fluorine: The ¹⁹F nucleus (spin ½, 100% natural abundance) has a profound impact on both ¹H and ¹³C spectra. Its large gyromagnetic ratio results in significant coupling constants over multiple bonds.[12] The analysis of these C-F and H-F coupling patterns is a cornerstone of the characterization, providing definitive proof of the fluorine atom's position.[13][14]

Experimental Protocol: A Self-Validating Workflow

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and systematic data acquisition.[15] This protocol is designed to ensure high-quality, reproducible results.

Materials and Reagents
  • Analyte: this compound

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended due to its excellent solvating power for this class of compounds and the positioning of its residual peak away from most analyte signals. Chloroform-d (CDCl₃) is a viable alternative.[13][16]

  • Internal Standard (Optional): Tetramethylsilane (TMS) for referencing ¹H and ¹³C spectra to 0.00 ppm. Most modern spectrometers can reference spectra to the residual solvent peak.[1]

Sample Preparation Protocol
  • Weighing: Accurately weigh 10-15 mg of the analyte for ¹H NMR. For ¹³C NMR, a more concentrated sample of 25-50 mg is advisable to reduce acquisition time, owing to the low natural abundance (1.1%) of the ¹³C isotope.[16]

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[17]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To prevent shimming issues, avoid introducing air bubbles. The final sample height should be approximately 4-5 cm.[15]

  • Filtering (If Necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[17]

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided for a 400 MHz NMR spectrometer and should be adapted as needed for other field strengths.[18]

  • Instrument Preparation: Insert the sample, lock onto the deuterium signal of the solvent, and tune the probe to maximize signal intensity.[19][20]

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and symmetrical peak shapes. This step is critical for resolving fine coupling patterns.[21]

Table 1: Recommended Acquisition Parameters

Parameter¹H NMR Experiment¹³C{¹H} NMR ExperimentCausality and Rationale
Pulse Program Standard 1D (e.g., zg30)Proton-decoupled 1D (e.g., zgpg30)Standard sequences for routine qualitative analysis. Proton decoupling simplifies the ¹³C spectrum to singlets (unless coupled to F).
Spectral Width 15 ppm (6000 Hz)220 ppm (22137 Hz)Encompasses the full expected chemical shift range for protons and carbons in this type of molecule.[22]
Acquisition Time ≥ 2.7 s≥ 1.5 sA longer acquisition time provides better digital resolution, which is essential for accurately measuring coupling constants.
Relaxation Delay (d1) 2.0 s2.0 sAllows for sufficient relaxation of nuclei between scans. For accurate quantification, this should be ≥ 5 times the longest T₁.[21]
Pulse Angle 30°30°A smaller flip angle reduces saturation effects, which is particularly important for quaternary carbons in ¹³C NMR that have long relaxation times.[19]
Number of Scans 161024¹H is highly sensitive and requires few scans. ¹³C has low sensitivity and requires signal averaging to achieve an adequate signal-to-noise ratio.
Temperature 298 K (Ambient)298 K (Ambient)Maintains consistency. Note that chemical shifts, especially for NH protons, can be temperature-dependent.
Data Processing
  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, followed by automated or manual phase and baseline correction.

  • Calibrate the chemical shift scale. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Integrate all signals in the ¹H spectrum.

Results: Spectral Analysis and Structural Assignment

The definitive characterization of this compound hinges on the logical assignment of every signal based on chemical shift, multiplicity, integration (for ¹H), and coupling constants.

Structure of this compound with numbering
Figure 1. Chemical structure and IUPAC numbering of this compound.
¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons in the molecule.

  • H1 (Pyrrole NH): This proton is acidic and typically appears as a very broad singlet significantly downfield, often >12 ppm in DMSO-d₆, due to hydrogen bonding with the solvent and scalar relaxation. Its exchangeability can be confirmed by adding a drop of D₂O, which will cause the signal to disappear.

  • H6 (Pyridine Ring): This proton is ortho to the pyridine nitrogen and para to the fluorine atom. The nitrogen's deshielding effect will place this signal downfield. It is expected to be a doublet due to coupling with the fluorine atom (³JH6-F5).

  • H2 & H3 (Pyrrole Ring): These two protons form an AX spin system. They will appear as a pair of doublets due to their three-bond vicinal coupling (³JH2-H3). The H3 signal may exhibit further splitting into a doublet of doublets due to a smaller four-bond coupling to the fluorine atom (⁴JH3-F5). H2 is typically downfield of H3 in pyrrolo[2,3-b]pyridine systems.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H1~12.3br s-1HAcidic NH proton, broad due to exchange and quadrupolar relaxation.
H6~8.2d³JH-F ≈ 3-41HDeshielded by adjacent pyridine N; split by F at C5.
H2~7.7d³JH-H ≈ 3.51HPyrrole α-proton, coupled to H3.
H3~6.7dd³JH-H ≈ 3.5, ⁴JH-F ≈ 21HPyrrole β-proton, coupled to H2 and long-range to F at C5.
¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven signals, one for each carbon. The key diagnostic feature is the splitting of signals due to C-F coupling. The magnitude of the JC-F coupling constant is directly related to the number of bonds separating the carbon and fluorine atoms.[10][13]

  • C5 (C-F Bond): This signal will be a doublet with a very large one-bond coupling constant (¹JC-F), typically in the range of 230-260 Hz. Its chemical shift is directly influenced by the attached fluorine.

  • C4 (C-Cl Bond): This carbon is adjacent to the fluorine. It will appear as a doublet with a significant two-bond coupling constant (²JC-F, ~15-25 Hz). Its chemical shift is influenced by the attached chlorine.

  • C6 & C7a: These carbons are also two bonds away from the fluorine and will exhibit doublet splitting (²JC-F).

  • C3a & C2: These carbons are three bonds from the fluorine and are expected to show smaller ³JC-F couplings.

  • C3: This carbon is four bonds away; any ⁴JC-F coupling may be too small to resolve.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (JC-F, Hz)Assignment Rationale
C7a~149d²JC-F ≈ 12-15Quaternary bridgehead carbon, deshielded by pyridine N, coupled to F.
C5~145d¹JC-F ≈ 240 Carbon directly bonded to F shows massive one-bond coupling.
C6~142d²JC-F ≈ 15-20Pyridine carbon adjacent to N, coupled to F.
C4~125d²JC-F ≈ 20-25Carbon bonded to Cl, shows two-bond coupling to F.
C2~123d³JC-F ≈ 3-5Pyrrole α-carbon.
C3a~115d³JC-F ≈ 4-6Quaternary bridgehead carbon.
C3~102s or small d⁴JC-F ≈ 0-2Pyrrole β-carbon, most upfield.

Workflow Visualization

The logical flow from sample preparation to final structural validation can be visualized as follows. This systematic process ensures data integrity and trustworthiness.[23][24][25]

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis & Confirmation A Weigh Analyte (10-50 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample, Lock, Tune & Shim C->D Sample Ready E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Process Data (FT, Phase, Baseline) E->G Raw FID Data F->G Raw FID Data H Assign ¹H Signals (δ, J, Integration) G->H I Assign ¹³C Signals (δ, J_CF) G->I J Structural Confirmation H->J I->J

References

Mass Spectrometry Analysis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Halogenated Heterocycle

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as a halogenated 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The unique arrangement of nitrogen atoms and the presence of halogen substituents (chlorine and fluorine) create a scaffold with diverse biological potential. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, found in many biologically active molecules, making its derivatives prime candidates for kinase inhibitors and other therapeutic agents. Accurate and reliable analytical methods are paramount for the characterization, quantification, and metabolic profiling of such novel compounds. This guide provides a detailed exploration of the mass spectrometric analysis of this compound, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Expected Mass Spectrometric Behavior

Before delving into specific analytical protocols, understanding the fundamental properties of this compound is crucial for predicting its behavior in a mass spectrometer.

PropertyValueSource
Molecular Formula C₇H₄ClFN₂[1]
Molecular Weight 170.57 g/mol [1]
Monoisotopic Mass 170.0051 DaCalculated
Form Solid[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

The presence of nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system makes it amenable to protonation, suggesting that positive ion mode electrospray ionization (ESI) will be an effective method for generating the protonated molecule, [M+H]⁺. Atmospheric pressure chemical ionization (APCI) could also be a viable alternative, particularly for less polar derivatives or when dealing with specific mobile phases.[4]

Due to the presence of chlorine, the isotopic pattern of the molecular ion will be a key diagnostic feature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum should exhibit a characteristic M+2 peak with roughly one-third the intensity of the monoisotopic peak. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition and to distinguish the target analyte from potential isobaric interferences.[5][6]

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is an indispensable tool for the unambiguous identification of novel compounds like this compound. By providing a highly accurate mass measurement, typically with sub-ppm error, it allows for the confident determination of the elemental formula.[5]

Protocol: High-Resolution Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is required.[5][7]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

LC-HRMS Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidAcidification promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA generic gradient suitable for initial screening.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Heated Electrospray Ionization (HESI)Efficiently ionizes polar and semi-polar compounds.[8]
Ionization Mode PositiveThe basic nitrogen atoms are readily protonated.
Mass Analyzer Orbitrap or TOFCapable of high resolution and accurate mass measurements.[5][7]
Resolution > 60,000 (FWHM)Sufficient to resolve the analyte from many matrix interferences.[6]
Scan Range m/z 50-500Covers the expected mass of the analyte and its fragments.

Expected Results:

The primary ion observed will be the protonated molecule, [M+H]⁺, with an expected accurate mass of 171.0129 Da. The characteristic isotopic pattern of chlorine should also be clearly visible.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective and sensitive quantitative assays using techniques like Multiple Reaction Monitoring (MRM).[9] By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated that serves as a structural fingerprint.

Predicted Fragmentation Pathway

Based on the structure of this compound and general fragmentation rules for heterocyclic compounds, a plausible fragmentation pathway can be proposed. The initial protonation is likely to occur on one of the nitrogen atoms. The fragmentation is expected to involve the loss of small neutral molecules or radicals.

G M [M+H]⁺ m/z 171.0129 F1 Loss of HCl [M+H-HCl]⁺ m/z 135.0234 M->F1 -HCl F2 Loss of HCN [M+H-HCN]⁺ m/z 144.0013 M->F2 -HCN F3 Loss of F [M+H-F]⁺ m/z 152.0159 M->F3 -F

Caption: Predicted Fragmentation Pathway of this compound.

Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

Instrumentation: A triple quadrupole (QqQ) or a high-resolution instrument with MS/MS capabilities (Q-TOF, Orbitrap) is necessary.

Method Development:

  • Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer to optimize the ionization and fragmentation parameters.

  • Select the [M+H]⁺ ion (m/z 171.0) as the precursor ion.

  • Vary the collision energy to induce fragmentation and identify the most abundant and stable product ions.

LC-MS/MS Parameters (for Quantification):

ParameterRecommended SettingRationale
LC Conditions As described in the HRMS protocolOptimized for chromatographic separation.
Ionization Source ESI, Positive ModeAs determined in the initial experiments.
Mass Analyzer Triple QuadrupoleIdeal for sensitive and selective MRM experiments.
MRM Transitions Precursor Ion (m/z 171.0) -> Product IonsSelect at least two product ions for confirmation.
Collision Energy Optimized for each transitionMaximizes the signal of the selected product ions.
Dwell Time 50-100 msBalances sensitivity with the number of data points across the peak.

Example MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
171.0135.0HCl
171.0144.0HCN

These transitions can be used to develop a highly specific and sensitive method for the quantification of this compound in complex matrices such as plasma or tissue extracts.

Experimental Workflow

The overall workflow for the analysis of this compound can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Standard/Sample Weighing B Dissolution & Dilution A->B C Liquid Chromatography (Reversed-Phase) B->C D Electrospray Ionization (Positive Mode) C->D E Mass Spectrometry (HRMS or MS/MS) D->E F Accurate Mass Confirmation (HRMS) E->F G Fragmentation Analysis (MS/MS) E->G H Quantification (MRM) E->H

References

The Strategic Application of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields starting points with superior ligand efficiency.[1][4] Within the vast landscape of fragment libraries, halogenated scaffolds, particularly those containing fluorine, have garnered significant attention for their ability to modulate key physicochemical properties and form unique, directional interactions with protein targets.[5][6]

This guide focuses on the strategic use of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine , a halogenated derivative of the privileged 7-azaindole scaffold, in fragment-based screening campaigns.[7][8] The 7-azaindole core is renowned for its ability to mimic the adenine hinge-binding motif of ATP, making it a highly successful starting point for kinase inhibitors.[7][9] The strategic introduction of chlorine and fluorine atoms onto this scaffold provides a nuanced tool for medicinal chemists, offering unique opportunities to enhance binding affinity, modulate selectivity, and improve pharmacokinetic properties.[5][10]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will delve into the rationale behind using this specific fragment, its key physicochemical characteristics, and detailed, field-proven protocols for its application in primary screening using Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

Physicochemical Properties and Strategic Rationale

The utility of this compound in FBDD stems from a combination of its core scaffold and the specific electronic contributions of its halogen substituents.

PropertyValue/DescriptionSignificance in FBDD
Molecular Weight 170.57 g/mol [11]Adheres to the "Rule of Three" (MW < 300 Da), ensuring it occupies a less complex chemical space, leading to higher hit rates.[12]
Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)A "privileged" scaffold known to form key hydrogen bonds with kinase hinge regions, providing a strong starting point for inhibitor design.[7][8]
Chlorine Atom Provides a potential halogen bond donor (σ-hole) and increases lipophilicity.[6][10]Can form specific, directional halogen bonds with backbone carbonyls or other electron-rich residues, offering a vector for affinity and selectivity enhancement.[10]
Fluorine Atom Highly electronegative, can modulate pKa, and serves as a sensitive probe for ¹⁹F NMR.[1][5][13]The fluorine atom can improve metabolic stability and alter conformational preferences.[5] Its presence enables highly sensitive ¹⁹F NMR screening, which offers a wide chemical shift dispersion and minimal background signals.[1][14][15]
Solubility Predicted to have adequate aqueous solubility for screening.A critical parameter for FBDD, as high concentrations are often required to detect the weak binding of fragments.[16][17]

The strategic placement of both a chloro and a fluoro group offers a dual advantage. The chlorine can participate in halogen bonding, a directional interaction that is gaining increasing recognition in drug design for its ability to enhance affinity and specificity.[6][10] The fluorine atom, in addition to its potential to form favorable interactions and improve metabolic stability, provides a powerful analytical handle for ¹⁹F NMR-based screening methods.[1][5][15][18] This makes this compound a versatile and information-rich fragment for screening campaigns.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in controls and clear decision points. The choice of screening methodology will depend on the specific target, available instrumentation, and desired throughput.

Protocol 1: ¹⁹F NMR-Based Fragment Screening

¹⁹F NMR is a powerful primary screening technique for fluorinated fragments due to its high sensitivity and the absence of endogenous fluorine signals in biological systems.[18] This protocol outlines a ligand-observed ¹⁹F NMR experiment.

Rationale: Changes in the ¹⁹F NMR signal (chemical shift, line broadening, or decreased intensity) upon addition of the target protein indicate a binding event.[13] This method is highly robust for detecting weak interactions.[19][20]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Hit Validation prep_lib Prepare Fragment Stock (this compound in d6-DMSO) prep_ref Prepare Reference Sample (Fragment in Buffer) prep_lib->prep_ref prep_test Prepare Test Sample (Fragment + Protein in Buffer) prep_lib->prep_test prep_prot Prepare Target Protein in NMR Buffer prep_prot->prep_test acquire Acquire 1D ¹⁹F NMR Spectra (Reference and Test Samples) prep_ref->acquire prep_test->acquire compare Compare Spectra: - Chemical Shift Perturbation (CSP) - Line Broadening - Signal Intensity Decrease acquire->compare hit_id Identify Hit (Significant Spectral Changes) compare->hit_id deconvolution Deconvolution (if screened in cocktail) hit_id->deconvolution titration NMR Titration for K_d Determination hit_id->titration orthogonal Orthogonal Method Validation (e.g., SPR) titration->orthogonal

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in d6-DMSO.

    • Prepare the target protein at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O). The buffer should be optimized for protein stability.[21]

  • Sample Preparation for NMR:

    • Reference Sample: In an NMR tube, add the fragment stock solution to the NMR buffer to a final fragment concentration of 200-500 µM. The final DMSO concentration should be kept below 1% to minimize effects on the protein.

    • Test Sample: In a separate NMR tube, prepare the same mixture as the reference sample, but also include the target protein at its working concentration (e.g., 10 µM).

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for both the reference and test samples on a spectrometer equipped with a fluorine probe.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Overlay the spectra from the reference and test samples.

    • A binding event is indicated by one or more of the following changes in the ¹⁹F signal of the fragment in the test sample compared to the reference:

      • Chemical Shift Perturbation (CSP): A change in the resonance frequency.

      • Line Broadening: An increase in the width of the signal peak.

      • Decrease in Signal Intensity: A reduction in the peak height.

  • Hit Validation:

    • If a hit is identified, perform an NMR titration by acquiring a series of ¹⁹F spectra with a fixed protein concentration and increasing concentrations of the fragment to determine the dissociation constant (K_d).[19]

    • Confirm the binding using an orthogonal biophysical method such as SPR or thermal shift assay.[21]

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[22][23] It is well-suited for fragment screening due to its low protein consumption and ability to provide kinetic data.[2][22][24]

Rationale: The binding of the fragment to a protein immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.[2] This allows for the determination of binding affinity (K_D) and kinetics (k_a, k_d).[2]

Workflow Diagram:

G cluster_prep Assay Preparation cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis immobilize Immobilize Target Protein on Sensor Chip (e.g., CM5) inject Inject Fragment Concentrations over Protein and Reference Surfaces immobilize->inject prepare_frag Prepare Fragment Dilution Series in Running Buffer check_sol Confirm Fragment Solubility and Check for Artifacts prepare_frag->check_sol check_sol->inject acquire Acquire Sensorgrams (Real-time Binding Data) inject->acquire process Reference Subtraction and Solvent Correction acquire->process fit_data Fit Data to Binding Model (Steady-State or Kinetic) process->fit_data determine_params Determine K_D, k_a, k_d and Ligand Efficiency (LE) fit_data->determine_params hit_id Identify Hit (Confirmed, Specific Binding) determine_params->hit_id

Caption: Workflow for SPR-based fragment screening.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 via amine coupling) according to the manufacturer's instructions.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). A typical concentration range for fragments is 10-200 µM.

    • The final DMSO concentration in all samples must be precisely matched to that of the running buffer to avoid solvent artifacts.[22]

  • SPR Screening:

    • Inject the different concentrations of the fragment over both the target and reference flow cells.

    • Monitor the binding response in real-time. Each injection cycle should include an association phase (fragment flowing over the chip) and a dissociation phase (running buffer flowing over the chip).

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal from the active channel signal.

    • For affinity determination, plot the response at steady-state against the fragment concentration and fit the data to a 1:1 binding model to calculate the K_D.

    • For kinetics, fit the association and dissociation curves to determine the on-rate (k_a) and off-rate (k_d).

    • Calculate the Ligand Efficiency (LE) to normalize binding affinity for molecular size.

  • Hit Validation:

    • Hits should be confirmed by re-testing.

    • Validate hits using an orthogonal assay (e.g., NMR or a thermal shift assay) to rule out technology-specific artifacts.[25]

Protocol 3: X-ray Crystallography Screening

Crystallographic fragment screening provides high-resolution structural information of the fragment-protein interaction, offering a direct visualization of the binding mode.[12][26][27] This is invaluable for subsequent structure-guided lead optimization.[12]

Rationale: Soaking protein crystals with a solution of the fragment can lead to the fragment binding within the protein's crystal lattice. X-ray diffraction of the soaked crystal allows for the determination of the three-dimensional structure of the protein-fragment complex.[26]

Workflow Diagram:

G cluster_prep Crystal Preparation cluster_soaking Fragment Soaking cluster_data Data Collection & Processing cluster_structure Structure Determination & Analysis grow_crystals Grow High-Quality Protein Crystals soak Soak Crystals in Fragment Solution grow_crystals->soak prepare_soak Prepare Soaking Solution (Fragment in Cryo-Protectant) prepare_soak->soak harvest Harvest and Cryo-Cool Crystal soak->harvest collect_data Collect X-ray Diffraction Data (Synchrotron Source) harvest->collect_data process_data Process Data (Indexing, Integration, Scaling) collect_data->process_data solve_structure Solve Structure (Molecular Replacement) process_data->solve_structure build_model Build and Refine Model solve_structure->build_model analyze_binding Analyze Electron Density Maps for Fragment Binding build_model->analyze_binding

Caption: Workflow for X-ray crystallography-based fragment screening.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Produce large quantities of high-quality, reproducible protein crystals that diffract to a high resolution (<2.5 Å).[27]

    • The crystallization condition must be robust and tolerate the solvent (typically DMSO) used to dissolve the fragment.[27]

  • Crystal Soaking:

    • Prepare a soaking solution containing 10-50 mM of this compound dissolved in a cryo-protectant solution compatible with the crystal.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Harvest the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset, preferably at a synchrotron source to ensure high flux and resolution.[26]

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a native (apo) protein structure as the search model.

    • Carefully analyze the resulting electron density maps (e.g., Fo-Fc difference maps) to identify density corresponding to the bound fragment.[27] Specialized software can aid in identifying low-occupancy binders.[27]

  • Model Refinement:

    • If a bound fragment is identified, build it into the electron density and refine the protein-fragment complex structure.

    • The final structure will reveal the precise binding mode, key interactions (including potential hydrogen and halogen bonds), and any conformational changes in the protein upon binding.

Conclusion

This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its privileged 7-azaindole core provides a validated starting point for numerous target classes, while its specific halogenation pattern offers unique advantages for both binding and detection. The fluorine atom enables the use of sensitive ¹⁹F NMR screening techniques, while the chlorine atom can participate in directional halogen bonds to enhance affinity and selectivity. The detailed protocols provided herein for NMR, SPR, and X-ray crystallography screening offer a robust framework for researchers to effectively utilize this fragment in their discovery campaigns, ultimately accelerating the journey from fragment hit to viable lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.

I. Overview of Synthetic Strategy

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, including kinase inhibitors, often involves a multi-step process.[1][2] A common approach begins with a substituted pyridine or pyrrole precursor, followed by cyclization and subsequent chlorination and fluorination steps. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prevalent scaffold in medicinal chemistry.[3]

Given the electron-deficient nature of the pyridine ring and the reactivity of the pyrrole moiety, careful control of reaction conditions and the strategic use of protecting groups are paramount to achieving high yields and minimizing side products.[4] This guide will address critical aspects of the synthesis, from starting material selection to final product purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the this compound scaffold?

The selection of starting materials is crucial and often dictates the overall synthetic strategy. Two prevalent precursors are:

  • Substituted Pyridines: The synthesis can commence from a functionalized pyridine ring, followed by the construction of the fused pyrrole ring.

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): When starting with the core 7-azaindole scaffold, the primary challenges lie in the regioselective introduction of the chloro and fluoro substituents.[5]

Q2: Why is the use of a protecting group on the pyrrole nitrogen often necessary?

The pyrrole nitrogen is nucleophilic and can interfere with various reaction steps, particularly those involving strong bases or electrophilic reagents.[4] Protecting the pyrrole nitrogen:

  • Prevents N-alkylation or N-acylation during subsequent functionalization steps.

  • Increases solubility in organic solvents.

  • Can direct regioselectivity in certain reactions.

Common protecting groups for the pyrrole nitrogen include triisopropylsilyl (TIPS) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[1][3] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.[6]

Q3: What are the key challenges in the chlorination and fluorination steps?

Introducing the chloro and fluoro groups onto the 7-azaindole core with high regioselectivity and yield can be challenging.

  • Chlorination: Reagents like phosphoryl trichloride (POCl₃) can be used to convert a hydroxyl group at the 4-position to a chloro group.[7] Careful control of temperature and reaction time is necessary to avoid side reactions.

  • Fluorination: Direct fluorination can be difficult. Methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on a suitable precursor are often employed.[5] The electron-withdrawing nature of the pyridine ring can facilitate SNAr reactions.[8]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the N-Protection Step

Symptoms:

  • Incomplete consumption of the starting 7-azaindole derivative.

  • Presence of multiple spots on TLC analysis, indicating side products.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inadequate Deprotonation The pyrrole nitrogen must be fully deprotonated by a strong base (e.g., NaH) before the addition of the protecting group precursor (e.g., TIPSCl). Incomplete deprotonation leads to unreacted starting material.Use a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the reaction is performed under anhydrous conditions to prevent quenching of the base.[1]
Moisture in the Reaction Protic solvents or atmospheric moisture will react with the strong base, reducing its effectiveness and leading to lower yields.Use anhydrous solvents (e.g., dry DMF or THF). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Temperature The initial deprotonation is often performed at 0°C to control the reaction rate. Subsequent addition of the protecting group precursor may require warming to room temperature for the reaction to go to completion.[1]Follow a well-defined temperature profile. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Experimental Protocol: N-Protection with TIPSCl [1]

  • Dissolve 4-chloro-7-azaindole in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NaH (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0°C for 1 hour.

  • Add triisopropylsilyl chloride (TIPSCl, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with ice water and extract the product with an organic solvent.

Problem 2: Formation of Impurities During Chlorination

Symptoms:

  • The presence of multiple chlorinated species or degradation products in the crude reaction mixture.

  • Difficulty in purifying the desired 4-chloro product.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Harsh Reaction Conditions Reagents like POCl₃ are highly reactive and can lead to over-chlorination or decomposition of the starting material if not controlled properly.Use a milder chlorinating agent or carefully control the reaction temperature and time. Dichloromethane can be used as a solvent to moderate the reaction.[7]
Presence of Activating Groups Electron-donating groups on the pyrrolo[2,3-b]pyridine ring can increase its reactivity towards electrophilic chlorination, leading to undesired side products.Consider the electronic nature of your substrate. If necessary, modify the synthetic route to introduce the chloro group before adding activating substituents.
Incomplete Conversion Insufficient reaction time or temperature can lead to a mixture of starting material and the chlorinated product, complicating purification.Monitor the reaction closely by TLC or LC-MS to ensure complete conversion of the starting material.
Problem 3: Low Yield or Side Reactions During Fluorination

Symptoms:

  • Low conversion of the chloro-substituted precursor to the fluoro-substituted product.

  • Formation of undesired regioisomers or decomposition products.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Poor Nucleophilic Aromatic Substitution (SNAr) The chlorine at the 4-position needs to be sufficiently activated towards nucleophilic attack by a fluoride source (e.g., KF, CsF).The presence of an electron-withdrawing group on the ring can enhance the rate of SNAr.[8] High temperatures and polar aprotic solvents (e.g., DMSO, DMF) are typically required.
Instability of the Fluoro Product The C-F bond can sometimes be labile, especially in the presence of strong nucleophiles or under harsh reaction conditions, leading to decomposition.[9]Use milder reaction conditions where possible. Careful work-up and purification are essential to isolate the desired product before it degrades.
Competing Reactions Other functional groups in the molecule may react with the fluorinating agent or the reaction conditions.Protect sensitive functional groups before the fluorination step. The choice of protecting group should be orthogonal to the fluorination conditions.
Problem 4: Difficulties in Deprotection

Symptoms:

  • Incomplete removal of the protecting group.

  • Formation of side products during the deprotection step.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incorrect Deprotection Conditions The choice of deprotection reagent and conditions must be compatible with the protecting group and the overall molecule. For example, SEM groups can be challenging to remove and may lead to side reactions.[3]Select a protecting group that can be removed under mild conditions that do not affect other parts of the molecule. For TIPS groups, fluoride sources like TBAF are commonly used.
Formation of Reactive Intermediates Deprotection can sometimes generate reactive intermediates that lead to undesired side reactions. For instance, the removal of a SEM group can release formaldehyde, which can then react with the deprotected product.[3]Optimize the deprotection conditions (e.g., temperature, reaction time, scavengers) to minimize the formation of side products.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurity Issue IdentifyStep Identify Problematic Reaction Step Start->IdentifyStep Analyze Analyze Potential Causes: - Reagents - Conditions - Substrate IdentifyStep->Analyze Optimize Optimize Reaction Conditions: - Temperature - Time - Stoichiometry Analyze->Optimize Condition-Related Purify Improve Purification Method Analyze->Purify Purity-Related Success Improved Yield & Purity Optimize->Success Revisit Re-evaluate Synthetic Route Optimize->Revisit No Improvement Purify->Success Purify->Revisit No Improvement

References

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 882033-66-1). This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable 7-azaindole intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic route, improve purity, and minimize the formation of critical side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields when synthesizing this compound, especially when my initial reaction monitoring (TLC/LC-MS) suggests full conversion?

A: This is a frequent and often perplexing issue. The most probable cause is the hydrolysis of the target molecule back to its 4-hydroxy precursor (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol) during the aqueous workup.[1] The C4-chloro substituent on the electron-deficient pyridine ring is highly susceptible to nucleophilic substitution by water, a reaction that is accelerated by the acidic conditions generated when quenching chlorinating agents like phosphorus oxychloride (POCl₃).

Key Insight: While your reaction in the organic solvent may have gone to completion, the workup itself is a critical step that can reverse the desired transformation. The bond is labile, and care must be taken to neutralize acid and keep the temperature low.

Q2: I am observing multiple halogenated impurities. What are the likely structures and how are they formed?

A: The formation of multiple halogenated species points to issues with regioselectivity and reaction control. Depending on your specific synthetic route, common impurities include:

  • Positional Isomers (e.g., 4-fluoro-5-chloro-1H-pyrrolo[2,3-b]pyridine): This arises if the halogenation steps are not sufficiently regioselective. The electronic properties of the 7-azaindole core are complex, and different positions can be activated depending on the reagents and conditions used.[2]

  • Di-chlorinated Species: If using a potent chlorinating agent like POCl₃ to convert the 4-hydroxy precursor, harsh conditions (high temperature, prolonged reaction time) can lead to undesired chlorination on the electron-rich pyrrole ring.

  • Multi-halogenated Precursors: If your synthesis involves building the ring system, impurities from the starting materials, such as 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine, could be carried through.[3]

Q3: Is it necessary to protect the pyrrole N-H during synthesis, and what are the risks involved?

A: Yes, protecting the pyrrole nitrogen is often crucial for achieving high yields and preventing side reactions.[2] The pyrrole N-H is acidic and can interfere with a variety of reagents, including organometallics, bases, and metal catalysts used in cross-coupling reactions.[2] Common protecting groups include triisopropylsilyl (TIPS) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[4][5]

However, the protection/deprotection steps come with their own challenges. For instance, the deprotection of an SEM group can release formaldehyde, which can lead to unwanted side reactions, including the formation of complex tricyclic structures.[5] The choice of protecting group should be carefully considered based on its stability to downstream reaction conditions and the ease of its removal.

Troubleshooting Guides

Issue 1: Product Hydrolysis During Workup

You observe significant amounts of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol in your final product despite initial confirmation of complete chlorination.

Causality Analysis

The C-Cl bond at the 4-position of the pyrrolopyridine is activated towards nucleophilic attack. Quenching excess POCl₃ with water generates a strongly acidic and highly exothermic environment, which provides ideal conditions for the hydrolysis of your product back to the more thermodynamically stable 4-hydroxy starting material.[1]

Recommended Protocol: Minimized Hydrolysis Workup
  • Remove Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the excess POCl₃ under reduced pressure (e.g., using a rotary evaporator with appropriate safety measures and traps). This step dramatically reduces the exothermicity of the subsequent quench.[1]

  • Controlled Quench: Cool the concentrated reaction mixture in an ice bath. Very slowly and portion-wise, add the mixture to a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This "reverse quench" maintains a basic pH and controls the temperature, protecting the C-Cl bond.

  • Maintain Low Temperature: Ensure the temperature of the aqueous mixture does not rise above 5-10 °C during the quench.

  • Extraction: Once the quench is complete and the pH is confirmed to be neutral or slightly basic (pH 7-8), promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Troubleshooting Workflow Diagram

Caption: Decision workflow for troubleshooting low yields due to product hydrolysis.

Issue 2: Reductive Dehalogenation During Subsequent Cross-Coupling Reactions

You are using your this compound in a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) and observe the formation of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine side product.

Causality Analysis

Palladium catalysts, particularly under certain conditions, can facilitate reductive dehalogenation, where the chloro substituent is replaced by a hydrogen atom.[5][6] This is a known side reaction in cross-coupling chemistry. The C-Cl bond is significantly more prone to this than the more robust C-F bond. This side reaction is often promoted by:

  • An inappropriate choice of palladium catalyst or ligand.

  • The presence of hydride sources in the reaction mixture.

  • Elevated temperatures or prolonged reaction times.

Recommended Solutions
  • Catalyst and Ligand Selection: The choice of ligand is critical to favor oxidative addition and reductive elimination over the dehalogenation pathway. Buchwald-type biarylphosphine ligands (e.g., RuPhos, XPhos) and their corresponding G2 or G3 pre-catalysts are often effective in minimizing this side reaction.[5]

  • Base and Solvent Optimization: The base and solvent system can influence the reaction outcome. Experiment with different bases such as Cs₂CO₃ or K₃PO₄, as they can be milder than alkoxides like NaOtBu in some contexts.[2]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to catalytic conditions.

Side Product Formation Mechanism

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Side Reaction: Dehalogenation A Ar-Cl + Pd(0) B Oxidative Addition Ar-Pd(II)-Cl A->B C Transmetalation / Base Assoc. B->C B2 Ar-Pd(II)-Cl D Reductive Elimination C->D E Ar-Nu + Pd(0) D->E E->A F β-Hydride Elimination or Reaction with Hydride Source B2->F Undesired Pathway G Ar-H + Pd(0) + HCl F->G

Caption: Competing pathways of cross-coupling versus reductive dehalogenation.

Summary of Potential Side Products and Mitigation Strategies
Side ProductPlausible CausePrevention and Troubleshooting
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol Hydrolysis of the 4-chloro group during aqueous workup.Use a careful reverse quench onto an ice/bicarbonate slurry; remove excess chlorinating agent under vacuum prior to quench.[1]
Positional Isomers Lack of regioselectivity during halogenation steps.Carefully design the synthetic route; utilize directing group effects; employ regioselective fluorination methods (e.g., Balz-Schiemann).[7]
Di-chlorinated Species Overly harsh chlorination conditions (excess reagent, high temp).Use stoichiometric amounts of chlorinating agent; maintain lower reaction temperatures; monitor reaction closely.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine Reductive dehalogenation during Pd-catalyzed cross-coupling.Optimize catalyst/ligand system (e.g., use Buchwald ligands); use lowest effective temperature; screen different bases.[5][6]
N-Alkylated/Acylated Byproducts Interference from unprotected pyrrole N-H.Protect the pyrrole nitrogen with a suitable group (e.g., SEM, TIPS) before performing reactions sensitive to acidic protons.[2][4]

References

Technical Support Center: Purification of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine using column chromatography. It is designed to offer both a foundational understanding and practical troubleshooting advice to ensure the successful isolation of this key heterocyclic building block.

Introduction to the Purification Challenge

This compound, a 7-azaindole derivative, is a valuable intermediate in medicinal chemistry. Its purification via column chromatography can present challenges due to its polarity and potential for interaction with the stationary phase. Successful purification hinges on a systematic approach to method development, starting with a thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC). This guide will walk you through a detailed protocol and provide solutions to common problems encountered during the purification process.

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is paramount for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₄ClFN₂--INVALID-LINK--
Molecular Weight 170.57 g/mol --INVALID-LINK--
Appearance White to light brown solid--INVALID-LINK--
pKa (Predicted) 12.14 ± 0.40--INVALID-LINK--
Storage Under inert gas (nitrogen or Argon) at 2-8°C--INVALID-LINK--

Experimental Protocol: Column Chromatography

This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Thin Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal solvent system.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase Screening: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).

    • Test various ratios, for example: 9:1, 8:2, 7:3, and 1:1 Hexane:EtOAc.

    • For more polar impurities, consider adding a small amount of methanol (MeOH) or triethylamine (TEA) to the mobile phase. A few drops of TEA can help to reduce tailing for basic compounds.

  • Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV active, use a staining agent such as potassium permanganate.

  • Goal: Achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from all impurities.

Column Chromatography Setup

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis slurry Prepare Silica Gel Slurry pack Pack the Column slurry->pack Pour slurry into column equilibrate Equilibrate with Mobile Phase pack->equilibrate Run solvent through load Load Sample equilibrate->load Carefully add sample elute Elute with Mobile Phase load->elute Begin elution collect Collect Fractions elute->collect Systematically collect eluent tlc_fractions Analyze Fractions by TLC collect->tlc_fractions Spot each fraction pool Pool Pure Fractions tlc_fractions->pool Identify and combine evaporate Evaporate Solvent pool->evaporate Under reduced pressure

Caption: Workflow for Column Chromatography Purification.

  • Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point. For compounds that are sensitive to acid, deactivated (neutral) silica gel can be used.

  • Column Size: The size of the column depends on the amount of crude material to be purified. A general rule of thumb is to use a 30-50 fold excess (by weight) of silica gel to the crude sample.

  • Packing the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the solvent until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Using a pipette, carefully add the solution to the top of the silica gel bed.

    • Dry Loading: If the crude material is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase. For example, start with 9:1 Hexane:EtOAc and slowly increase the proportion of EtOAc.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions p1 Poor Separation Bands are overlapping or streaking s1 Optimize Mobile Phase Adjust polarity, try different solvents (e.g., DCM/MeOH), add modifiers (TEA) p1->s1 s3 Improve Column Packing Ensure a homogenous and crack-free bed p1->s3 s4 Check Sample Loading Use minimal solvent, consider dry loading p1->s4 p2 Compound Stuck on Column Product does not elute s5 Increase Mobile Phase Polarity Use a steeper gradient or a more polar solvent system p2->s5 s6 Check for Precipitation Ensure compound is soluble in the mobile phase p2->s6 p3 Low Yield Less product than expected p3->s4 s7 Thorough Fraction Analysis Analyze all fractions carefully by TLC p3->s7 p4 Compound Degradation New spots appear on TLC s2 Change Stationary Phase Use neutral or deactivated silica, or alumina p4->s2 s8 Handle with Care Avoid prolonged exposure to silica, work quickly p4->s8

Caption: Troubleshooting Decision Tree for Column Chromatography.

FAQs

Q1: My compound is streaking on the TLC plate and the column. What could be the cause?

A1: Streaking is often a sign of overloading the TLC plate or column, or it can be due to the acidic nature of the silica gel interacting with the basic nitrogen atoms in your 7-azaindole derivative.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Try spotting a more dilute solution on your TLC plate. For the column, ensure you are not exceeding its capacity.

    • Add a Modifier: Add a small amount of triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase. The TEA will compete for the acidic sites on the silica gel, reducing the interaction with your compound and leading to sharper bands.

    • Use Deactivated Silica: Consider using neutral or deactivated silica gel for your column, which has a less acidic surface.

Q2: I can't get good separation between my product and an impurity. What should I do?

A2: This is a common challenge, especially when dealing with isomers or impurities with similar polarities.

  • Troubleshooting Steps:

    • Fine-tune the Mobile Phase: A small change in the solvent ratio can sometimes make a big difference. Try very gradual changes in polarity.

    • Try a Different Solvent System: If Hexane/EtOAc is not working, consider other solvent systems. For example, a dichloromethane/methanol system might offer different selectivity.

    • Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

    • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.

Q3: My compound is not eluting from the column, even with a very polar mobile phase.

A3: This could be due to several factors, including very strong interaction with the silica gel or insolubility in the mobile phase.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your compound is soluble in the mobile phase you are using. If it is not, it may have precipitated at the top of the column.

    • Increase Polarity Drastically: If your compound is still on the column, you can try flushing the column with a very polar solvent like 100% methanol or even a mixture of methanol with a small amount of ammonium hydroxide to elute highly polar or basic compounds.

    • Consider Compound Stability: It is possible that the compound has decomposed on the silica gel. To test this, you can perform a "silica stability test" by dissolving a small amount of your crude material in a solvent, adding some silica gel, and stirring for a few hours. Then, run a TLC of the solution to see if any new spots have appeared.

Q4: I have a low yield after purification. Where could my product have gone?

A4: Low recovery can be due to incomplete elution, co-elution with impurities that were discarded, or degradation on the column.

  • Troubleshooting Steps:

    • Thorough Fraction Analysis: Make sure you have analyzed all of your fractions by TLC. Sometimes the product can elute earlier or later than expected.

    • Check for Irreversible Adsorption: Some compounds can bind very strongly to silica gel and may not be fully recovered. Using a more polar solvent or adding a modifier like TEA can help.

    • Minimize Degradation: If you suspect your compound is degrading on the column, try to minimize the time it spends on the silica. Use a faster flow rate (with flash chromatography) and work efficiently. Using deactivated silica can also prevent degradation.[2]

References

Overcoming low reactivity in Suzuki coupling with 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges with the Suzuki-Miyaura cross-coupling of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a common heterocyclic building block in drug discovery. This resource is designed for researchers, scientists, and drug development professionals who may encounter low reactivity with this specific substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction.

Introduction: The Challenge of Unreactive Heteroaryl Chlorides

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the reactivity of the organic halide partner is a critical factor, with the general trend being I > Br > Cl > F.[1] Aryl and heteroaryl chlorides, like this compound, are often preferred starting materials due to their lower cost and greater availability.[3][4] Their reduced reactivity, stemming from the strong C-Cl bond, presents a significant synthetic hurdle.[3][5]

This guide will dissect the key parameters of the Suzuki coupling reaction and provide actionable strategies to activate this challenging substrate, ensuring successful and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is not working. What are the most common reasons for failure?

A1: The low reactivity of the C-Cl bond on the electron-deficient 7-azaindole core is the primary challenge. Common failure points include:

  • Ineffective Catalyst System: The chosen palladium catalyst and ligand may not be sufficiently active to facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[6]

  • Suboptimal Base Selection: The base plays a crucial role in both activating the boronic acid and participating in the catalytic cycle.[7][8][9] An inappropriate base can lead to reaction stalling.

  • Poor Solubility: The starting materials, catalyst, or intermediates may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

  • Catalyst Deactivation: The nitrogen atoms in the 7-azaindole scaffold can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]

  • Decomposition of Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation or homocoupling.[10][11]

Q2: I see a lot of starting material remaining. How can I drive the reaction to completion?

A2: To improve conversion, focus on enhancing the rate of oxidative addition. Consider the following:

  • Switch to a More Active Catalyst: Employ catalyst systems known for their high activity with aryl chlorides, such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[12][13][14][15]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier of the C-Cl bond cleavage.

  • Use a Stronger, Non-nucleophilic Base: A stronger base can more effectively generate the active boronate species, accelerating the transmetalation step.[12]

  • Screen Different Solvents: The choice of solvent can significantly impact reaction rates and selectivity.[16][17]

Q3: I am observing significant formation of homocoupled boronic acid byproduct. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[10] To minimize this side reaction:

  • Thoroughly Degas Your Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-formed Pd(0) catalyst can bypass the need for in situ reduction, which can sometimes be inefficient.

  • Optimize the Base: Some bases can promote boronic acid decomposition and subsequent side reactions.

In-Depth Troubleshooting Guide

Symptom: No or Low Conversion of Starting Material

If you are observing little to no consumption of your this compound, the primary suspect is the oxidative addition step.

1. The Catalyst System: Your Engine for C-Cl Activation

The choice of the palladium source and, more importantly, the ligand is paramount for activating the inert C-Cl bond.[18]

Causality: Electron-rich and sterically hindered ligands enhance the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient aryl chloride.[1] Bulky ligands also facilitate the final reductive elimination step to release the product.[1]

Troubleshooting Steps:

  • Ligand Selection: If you are using traditional ligands like PPh₃, they are likely not active enough. Switch to more specialized ligands.

    • Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are the industry standard for challenging couplings.[14][19] They combine steric bulk with high electron-donating ability.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be even more effective than phosphines in some cases.[12] Consider using PEPPSI-type precatalysts.[10]

  • Palladium Precatalyst: The choice of palladium source can influence catalyst activation and stability.

    • Pd(OAc)₂ or PdCl₂(PPh₃)₂: These are common Pd(II) sources but require in situ reduction to the active Pd(0) species.[10] This reduction can sometimes be inefficient.

    • Pd₂(dba)₃: This is a stable Pd(0) source and is often a better choice when using bulky phosphine ligands.

    • Pre-formed Catalysts (Palladacycles): Buchwald's G2, G3, or G4 precatalysts are highly efficient as they readily generate the active monoligated Pd(0) species.[15][20][21]

Catalyst System ComponentRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or XPhos Pd G3Provides a reliable source of Pd(0) or a highly active pre-catalyst.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that excel at activating aryl chlorides.[14][19]
Catalyst Loading 1-5 mol %A higher catalyst loading may be necessary for this unreactive substrate.
2. The Base: The Unsung Hero of Transmetalation

The base plays a multifaceted role in the Suzuki coupling. It is required to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium center.[7][8][12]

Causality: The strength and solubility of the base directly impact the concentration of the active boronate species. For a challenging substrate, a stronger base is often necessary to drive the equilibrium towards the boronate and accelerate the transmetalation step.

Troubleshooting Steps:

  • Base Strength: If you are using weak bases like Na₂CO₃ or K₂CO₃ with limited success, consider switching to a stronger base.

    • Phosphates: K₃PO₄ is a moderately strong base that is widely used and often provides a good balance of reactivity and functional group tolerance.

    • Fluorides: CsF or KF can be effective, with the fluoride ion thought to play a unique role in activating the boronic acid.[12]

    • Hydroxides/Alkoxides: Strong bases like NaOH, KOH, or NaOtBu can be very effective but may not be compatible with sensitive functional groups.

  • Solubility: Ensure your base has some solubility in the reaction medium. Using a biphasic system (e.g., toluene/water) can help solubilize inorganic bases.

BaseStrengthCommon Applications & Notes
K₂CO₃ / Na₂CO₃ WeakStandard for many Suzuki couplings, but may be insufficient for aryl chlorides.
K₃PO₄ ModerateA good starting point for more challenging couplings. Often used in anhydrous conditions.
Cs₂CO₃ ModerateSimilar to K₃PO₄ but more soluble in some organic solvents.
CsF / KF Weak/ModerateFluoride ions can facilitate transmetalation.[12] KF is less hygroscopic.
NaOH / KOH StrongHighly effective but can promote side reactions and may not be suitable for base-sensitive substrates.[8]
Symptom: Reaction Stalls at Partial Conversion

If your reaction starts but does not proceed to completion, this could indicate catalyst deactivation or decomposition of one of the coupling partners.

1. Catalyst Stability and Deactivation

Causality: The nitrogen atoms of the 7-azaindole ring system can act as ligands for the palladium catalyst, leading to the formation of inactive off-cycle species.[4] At elevated temperatures, the catalyst may also decompose to form palladium black, which has low catalytic activity.

Troubleshooting Steps:

  • Use a More Robust Ligand: The bulky nature of Buchwald-type ligands helps to protect the palladium center from coordination by the substrate or solvent and prevents the formation of inactive palladium dimers.

  • Lower the Reaction Temperature (if possible): While higher temperatures are often needed for activation, excessively high temperatures can accelerate catalyst decomposition. Finding the optimal temperature is key.

  • Consider Additives: In some cases, additives like tetraalkylammonium salts (e.g., TBAB) can stabilize palladium nanoparticles and improve catalyst lifetime.[20]

2. Boronic Acid Instability

Causality: Protodeboronation, the cleavage of the C-B bond by a proton source (often water in the presence of a base), is a common side reaction that consumes the boronic acid.

Troubleshooting Steps:

  • Use Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents and use a base like K₃PO₄.

  • Use Boronic Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Increase Equivalents of Boronic Acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can compensate for some decomposition.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol %)

  • XPhos (0.04 eq, 4 mol %)

  • K₃PO₄ (3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane and Water (10:1 v/v)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent and add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OR)3- + Base ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling Check_SM Starting Material Recovered? Start->Check_SM SM_Yes YES Check_SM->SM_Yes Yes SM_No NO Check_SM->SM_No No Check_SideProducts Side Products Observed? Side_Yes YES Check_SideProducts->Side_Yes Yes Side_No NO Check_SideProducts->Side_No No (Complex Mixture) OxAdd_Issue Issue with Oxidative Addition (C-Cl activation) SM_Yes->OxAdd_Issue SM_No->Check_SideProducts Action_Catalyst Action: 1. Use stronger ligand (XPhos, SPhos). 2. Use Pd(0) or G3/G4 precatalyst. 3. Increase temperature. OxAdd_Issue->Action_Catalyst Homocoupling Homocoupling of Boronic Acid? Side_Yes->Homocoupling Degradation Substrate/Product Degradation? Homocoupling->Degradation No Action_Degas Action: 1. Thoroughly degas solvents. 2. Use Pd(0) source. 3. Check boronic acid quality. Homocoupling->Action_Degas Yes Action_Conditions Action: 1. Lower temperature. 2. Screen different bases. 3. Check for incompatible functional groups. Degradation->Action_Conditions Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling failures.

References

Stability of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (herein referred to as "the compound"). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability of this valuable 7-azaindole building block. Given that specific degradation pathways for this exact molecule are not extensively published, this guide synthesizes established principles of forced degradation studies, the known reactivity of the 7-azaindole core, and the behavior of related halogenated heterocycles to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of assessing the stability of this compound?

Understanding the chemical stability of this compound is critical for several reasons in a research and development setting.[1][2] Stability studies, particularly forced degradation studies, are essential to:

  • Identify Potential Degradants: These studies help identify degradation products that could form during synthesis, purification, formulation, or storage.[3] Knowing these impurities is vital as they can affect biological activity and safety.

  • Elucidate Degradation Pathways: Understanding how the molecule degrades under various stress conditions (pH, light, heat, oxidation) provides insight into its intrinsic chemical liabilities.[2]

  • Develop Stability-Indicating Analytical Methods: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately measure the active pharmaceutical ingredient (API) without interference from impurities or degradation products.[4] Forced degradation is used to generate these products to ensure the method can separate them from the parent compound.[3]

  • Inform Formulation and Storage Conditions: The data gathered will guide the selection of appropriate pH ranges for solutions, compatible excipients, and optimal storage conditions (e.g., temperature, protection from light, inert atmosphere) to ensure the compound's integrity over time.[1][2] Recommended storage for the solid compound is under an inert gas (nitrogen or Argon) at 2-8°C.[5]

Q2: What are the most likely sites of reactivity and degradation on the this compound scaffold?

The compound possesses several functional groups that can influence its stability. Based on the chemistry of 7-azaindoles and halogenated pyridines, the following are key areas of concern:

  • The 4-Chloro Substituent: The pyridine ring is electron-deficient, which activates the chlorine atom at the C4-position towards nucleophilic aromatic substitution (SNAr) .[6] This is the most probable site for hydrolytic degradation, especially under basic or potentially neutral/acidic aqueous conditions, leading to the replacement of chlorine with a hydroxyl group.

  • The Pyrrole N-H: The pyrrole nitrogen (N1) has a predicted pKa of approximately 12.14, meaning it can be deprotonated under sufficiently basic conditions.[5] The resulting anion is more susceptible to oxidation.

  • The Pyridine N-7: The pyridine nitrogen is basic and will be protonated under acidic conditions. This protonation can alter the electron distribution in the ring system, potentially influencing the rate of hydrolysis at the C4-position.

  • The Aromatic Ring System: The 7-azaindole core is a chromophore and is known to be photoactive.[7] Exposure to UV or even intense visible light could lead to photodegradation through complex radical pathways or dimerization.[7][8]

Q3: How should I design a forced degradation study for this compound?

A comprehensive forced degradation study should expose the compound to a range of stress conditions to trigger all likely degradation pathways.[1][3][9] The goal is to achieve modest degradation (typically 5-20%) to generate sufficient quantities of degradants for analytical method development without completely destroying the sample.[10]

Workflow for a Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) control Unstressed Control (Stored at 2-8°C in dark) prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal (Solid & Solution) (e.g., 80°C) prep->therm photo Photolytic (Solid & Solution) (ICH Q1B Conditions) prep->photo quench Quench Reaction (Neutralize if needed) acid->quench base->quench oxid->quench hplc Analyze by HPLC-UV/MS therm->hplc photo->hplc quench->hplc purity Peak Purity Analysis hplc->purity mass Mass Balance Calculation hplc->mass method Confirm Method is Stability-Indicating purity->method pathway Identify Degradants & Propose Pathways mass->pathway

Caption: Workflow for conducting a forced degradation study.

Stress ConditionRecommended Starting ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temp & 60°C; Timepoints: 0, 2, 8, 24, 48h.[10]Protonation of N7 may activate the ring for nucleophilic attack by water/chloride at C4.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temp & 60°C; Timepoints: 0, 1, 4, 12, 24h.[10]SNAr at C4 with hydroxide is highly likely, forming 4-hydroxy-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Oxidation 3% H₂O₂ in water/ACN; Room Temp; Timepoints: 0, 2, 8, 24h.[10]N-oxide formation on the pyridine ring or oxidation of the electron-rich pyrrole ring.
Thermal Degradation Solid state & in solution; 80°C; Timepoints: 1, 3, 7 days.[10][11]General decomposition; less specific than chemical degradation. May emit HCl/HF.[11]
Photodegradation Solid state & in solution; ICH Q1B guidelines (≥1.2 million lux-hours and ≥200 watt-hours/m²).[1]Dimerization, oxidation, or other complex radical-mediated reactions.[7][8]

Troubleshooting Guide

Q4: I subjected the compound to 0.1 M HCl at 60°C for 24 hours and see no degradation. What should I do?

This indicates the compound is relatively stable under these specific acidic conditions. To induce degradation, you can increase the severity of the stress.[3]

  • Increase Acid Concentration: Move to a stronger acid concentration, such as 1 M HCl.

  • Increase Temperature: If using 1 M HCl at 60°C still shows no degradation, you could cautiously increase the temperature to 80°C, but be mindful that this may cause less specific degradation.

  • Increase Duration: Extend the study duration beyond 24 hours, taking time points at 48 and 72 hours.

  • Change Solvent System: If the compound has low solubility in the aqueous acidic solution, degradation may be kinetically slow. Consider adding a co-solvent like acetonitrile or methanol, but be aware that this can introduce other reaction pathways (e.g., formation of a methoxy adduct if methanol is used).

Q5: Under basic conditions, the main peak disappears rapidly and I see a major new peak. What is likely happening?

This is strong evidence of base-catalyzed hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, further activated by the adjacent nitrogen, makes the C4-position susceptible to attack by hydroxide ions.

Proposed Mechanism for Base-Catalyzed Hydrolysis

start Start Compound (4-Chloro-5-fluoro-...) meisenheimer Meisenheimer-like Intermediate (Negative charge delocalized) start->meisenheimer Nucleophilic Attack oh OH⁻ product 4-Hydroxy-5-fluoro-... (Hydrolysis Product) meisenheimer->product Loss of Leaving Group (Cl⁻) cl Cl⁻

Caption: Postulated SNAr pathway for base hydrolysis.

Troubleshooting & Confirmation:

  • Analyze by LC-MS: The new peak should have a mass corresponding to the replacement of Cl (mass ≈ 35.5 amu) with OH (mass ≈ 17 amu), resulting in a net mass loss of approximately 18.5 amu. The molecular formula would change from C₇H₄ClFN₂ to C₇H₅FN₂O.

  • Reduce Stress Conditions: If the degradation is too rapid to monitor, reduce the base concentration (e.g., to 0.01 M NaOH) or the temperature (e.g., perform the reaction at room temperature or 40°C) to slow the kinetics.

Q6: My mass balance is below 95% in my stressed samples. Where could the missing mass be?

A poor mass balance (where the sum of the parent compound assay and all observed impurities does not equal the initial assay) suggests one of the following issues[9]:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. This is where analysis by a universal detector (like a Charged Aerosol Detector, CAD) or LC-MS can be invaluable.

  • Formation of Insoluble Degradants: The degradation products may be precipitating out of solution. Visually inspect the stressed samples for cloudiness or precipitate. If observed, try dissolving the sample in a stronger organic solvent before analysis.

  • Formation of Volatiles: Degradation could lead to volatile products that are lost from the sample. This is less common for this scaffold but possible under harsh thermal stress.

  • Co-elution: A degradant peak may be co-eluting with the parent peak. A peak purity analysis using a photodiode array (PDA) detector is essential to check for this.[4][9] If peak purity fails, the chromatographic method must be optimized to resolve the impurity.

  • Different Response Factors: The degradant may have a significantly different molar absorptivity (response factor) at the chosen wavelength compared to the parent compound. If you can isolate the impurity, you can determine its response factor to correct the calculation.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This method serves as a robust starting point for analyzing stressed samples. Optimization will likely be required to resolve all potential degradants.

  • Column: C18 stationary phase (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-23 min: 95% B

    • 23-23.1 min: 95% to 5% B

    • 23.1-28 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

  • Detection: UV-PDA detector monitoring at 220 nm, 254 nm, and 280 nm to ensure detection of all chromophoric species. An additional MS detector is highly recommended for peak identification.[12]

  • Sample Preparation: Dilute the stock solution (or quenched reaction mixture) with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

Protocol 2: Sample Preparation for Stress Studies
  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.[10]

  • Acid/Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 0.2 M HCl (for 0.1 M final) or 0.2 M NaOH (for 0.1 M final).

    • Incubate at the desired temperature (e.g., Room Temp or 60°C).

    • At each time point, withdraw an aliquot, neutralize it (with an equimolar amount of NaOH for the acid sample, or HCl for the base sample), and dilute to the target concentration for HPLC analysis.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 6% H₂O₂ (for 3% final).

    • Incubate at room temperature, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis. Quenching is typically not required if analyzed promptly.

  • Thermal/Photolytic Stress:

    • Solution: Place vials of the stock solution under the stress condition.

    • Solid: Place a thin layer of the solid compound in a petri dish under the stress condition. At each time point, accurately weigh a portion of the stressed solid, dissolve it, and dilute to the target concentration for analysis.

References

Removal of impurities from 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. The solutions are presented in a question-and-answer format to directly resolve common experimental problems.

Question 1: My TLC analysis shows a persistent impurity spot very close to my main product spot. What is the likely identity of this impurity, and how can I effectively remove it?

Answer:

The presence of a close-running spot on a Thin-Layer Chromatography (TLC) plate is a common challenge, often indicating the presence of a structurally similar impurity.

Plausible Cause: Positional Isomerism The most probable culprit is a positional isomer, such as 4-fluoro-5-chloro-1H-pyrrolo[2,3-b]pyridine. Such isomers can arise from a lack of complete regioselectivity during the halogenation or fluorination steps of the synthesis.[1] These isomers often have very similar polarities, making their separation by standard chromatographic methods difficult.

Troubleshooting Workflow:

  • Confirm with High-Resolution Analysis: Before attempting a large-scale purification, confirm the presence of an isomer using a more powerful analytical technique. High-Performance Liquid Chromatography (HPLC) often provides superior resolution compared to TLC. LC-MS can further confirm if the impurity has the same mass as your desired product, strengthening the isomer hypothesis.[2]

  • Optimize Flash Column Chromatography: This is the most practical method for separating isomers. The key is to enhance the differential migration of the compounds on the silica stationary phase.

    • Principle of Separation: By using a less polar mobile phase (eluent), the overall retention of both compounds on the silica gel is increased. This extended interaction time often magnifies small differences in polarity, allowing for better separation.

    • Practical Steps:

      • Begin with a very non-polar solvent system, such as a high hexane or petroleum ether content, and gradually increase the polarity by adding ethyl acetate or dichloromethane.

      • Run small-scale trials to identify the optimal solvent system where the Rf values of the two spots are maximally different, ideally with the target compound having an Rf of 0.2-0.3 for the best separation.

Solvent System Trial Starting Ratio (v/v) Gradient To (v/v) Rationale & Comments
A: Non-polar Hexane / Ethyl Acetate (95:5)Hexane / Ethyl Acetate (70:30)Excellent for resolving non-polar to moderately polar compounds. The slow increase in polarity is key.
B: Intermediate Polarity Dichloromethane (DCM) / Methanol (99:1)DCM / Methanol (95:5)Useful if the compound has low solubility in hexane-based systems. Use high-purity DCM to avoid acidic impurities.
C: Alternative Non-polar Toluene / Acetone (98:2)Toluene / Acetone (90:10)The aromatic nature of toluene can offer different selectivity compared to aliphatic solvents like hexane.
  • Consider Recrystallization: If chromatography is not fully effective, recrystallization can be a powerful final purification step.

    • Solvent Selection: The goal is to find a solvent or solvent system in which your desired product has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while the isomeric impurity remains in the mother liquor. This often requires screening several solvents.[3]

    • Fractional Recrystallization: If both isomers crystallize, you may need to perform fractional recrystallization, where successive crystallizations enrich the desired isomer in the solid phase. This is an iterative process that should be monitored by HPLC.

G cluster_0 Troubleshooting: Close-Running Impurity start Impurity observed on TLC confirm Confirm with HPLC/LC-MS start->confirm is_isomer Is impurity an isomer (same mass)? confirm->is_isomer optimize_chrom Optimize Flash Chromatography (See Table 1) is_isomer->optimize_chrom Yes not_isomer Different Mass: Identify & Re-evaluate Strategy is_isomer->not_isomer No try_recryst Attempt Recrystallization (See Table 2) optimize_chrom->try_recryst Separation Incomplete pure Product is Pure optimize_chrom->pure Separation Successful try_recryst->pure Successful

Workflow for resolving a co-eluting impurity.

Question 2: My ¹H NMR spectrum shows significantly broadened signals, especially for the pyrrole N-H proton. What could be causing this, and how can I fix it?

Answer:

Signal broadening in an NMR spectrum is a clear indicator that the chemical environment of the nuclei is being disrupted.

Plausible Causes:

  • Residual Acid or Base: Trace amounts of acid (e.g., HCl, TFA from deprotection steps) or base (e.g., NaOH, K₂CO₃ from workup) can protonate or deprotonate the nitrogen atoms in the pyrrolopyridine ring system. This can lead to rapid chemical exchange on the NMR timescale, causing signal broadening. The 7-azaindole core can be particularly sensitive to pH extremes.[2]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions (e.g., trace palladium from a cross-coupling reaction, or iron from glassware) can cause significant line broadening of nearby nuclei.

  • Aggregation: At high concentrations, molecules with hydrogen bonding capabilities can aggregate, leading to broader signals.

Troubleshooting Steps:

  • Aqueous Wash: Before concentrating your crude product, perform a thorough aqueous workup.

    • If acidic residue is suspected, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).

    • If basic residue is suspected, a wash with a dilute solution of ammonium chloride (NH₄Cl) or brine is recommended.

  • Short Plug Filtration: If the issue persists after a proper workup, it is likely due to non-volatile impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or DCM) and pass it through a short plug of silica gel. This simple filtration is highly effective at removing baseline impurities, residual palladium complexes, and other polar contaminants.

  • Dilute the NMR Sample: If you suspect aggregation is the cause, simply acquiring the spectrum at a lower concentration can often resolve the issue and produce sharper signals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities to expect during the synthesis of this compound?

This compound is typically synthesized through multi-step sequences, introducing several potential sources of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursor molecules.

  • Reagents and Catalysts: Residues from reagents used in steps like halogenation (e.g., N-chlorosuccinimide) or palladium catalysts from cross-coupling reactions are common.

  • Positional Isomers: As discussed in the troubleshooting section, incomplete regioselectivity is a primary source of hard-to-remove impurities.[1]

  • Hydrolysis or Degradation Products: The 7-azaindole core can be susceptible to degradation under harsh acidic or basic conditions, potentially leading to opening of the pyrrole ring or other structural modifications.[2]

  • Dehalogenated Byproducts: Side reactions may occur where the chloro or fluoro substituent is replaced by hydrogen.

Q2: What is the recommended primary method for purifying this compound?

For general-purpose purification and the removal of a wide range of impurities, silica gel flash column chromatography is the most robust and widely applicable method.[2] It provides a good balance of speed, scalability, and resolving power. A good starting point for solvent selection is a gradient of ethyl acetate in hexane.

Q3: When should I use recrystallization instead of chromatography?

The choice between these two powerful techniques depends on the specific purification challenge.

G cluster_1 Choosing a Purification Method start Crude Product Analysis (TLC, LCMS, NMR) decision What is the nature of the impurity? start->decision chromatography Use Flash Chromatography decision->chromatography Multiple impurities or very close polarity recrystallization Use Recrystallization decision->recrystallization Single minor impurity & product is highly crystalline combo Use Chromatography first, then Recrystallize decision->combo Need very high purity (>99.5%)

References

Solubility issues with 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-5-fluoro-7-azaindole) and its derivatives are key heterocyclic scaffolds in modern drug discovery.[1] Their structure, which mimics the purine ring of ATP, makes them valuable as kinase inhibitors and other therapeutic agents.[1] However, the planar, aromatic, and crystalline nature of these molecules often leads to poor aqueous solubility.[2] This low solubility is a significant hurdle, impacting everything from initial biological screening to formulation for in vivo studies, potentially causing issues like low bioavailability and variable clinical responses.[3][4]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common solubility issues encountered with this compound class. We will explore the underlying physicochemical principles and offer practical, step-by-step solutions to ensure reliable and reproducible experimental outcomes.

Core Physicochemical Properties

Understanding the foundational properties of the parent scaffold is the first step in troubleshooting. These values dictate its behavior in various solvent systems.

PropertyValueSource(s)
Molecular Formula C₇H₄ClFN₂[5]
Molecular Weight 170.57 g/mol [5]
CAS Number 882033-66-1[5][6]
Appearance White to light brown solid[7]
Predicted pKa 12.14 ± 0.40 (acidic proton on pyrrole)[7][8]
Storage 2-8°C under inert gas (Nitrogen or Argon)[7][8]

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: You are likely observing a phenomenon known as "DMSO shock" or precipitation due to a rapid solvent switch. Your compound is highly soluble in 100% DMSO but has very low solubility in the final aqueous buffer. When the concentrated DMSO stock is added directly, the local concentration of the compound far exceeds its solubility limit in the mixed solvent system, causing it to crash out.

Immediate Solutions:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤ 0.5%).

  • Use a Stepwise Dilution: Instead of adding the stock directly to the final buffer, perform one or more intermediate dilutions in a mixed solvent system (e.g., 50% DMSO/buffer, then 10% DMSO/buffer) before the final dilution.

  • Modify the Addition Process: Add the DMSO stock to your buffer while the buffer is being vortexed or rapidly stirred. This promotes rapid dispersal and avoids localized high concentrations.[9]

Q2: Can I use pH modification to improve the solubility of my this compound derivative?

A2: Yes, pH adjustment can be a powerful tool for this class of compounds. The pyrrolopyridine scaffold contains nitrogen atoms that can be protonated in acidic conditions.[10][11] By lowering the pH of your buffer (e.g., to pH 5 or 6), you can form a more soluble salt of your compound.

Key Considerations:

  • Assay Compatibility: You must ensure that the pH required to solubilize your compound is compatible with the biological components of your assay (e.g., enzyme activity, cell viability).

  • Buffering Capacity: The buffer must be strong enough to maintain the target pH after the addition of your compound stock.

  • pKa of Your Derivative: The effectiveness of this strategy depends on the pKa of your specific derivative. The predicted pKa of the parent scaffold's pyrrole N-H is acidic (~12.14), but the pyridine nitrogen is basic and is the relevant site for protonation to increase solubility in acidic media.[7][8][12]

Q3: What are some good starting solvents for making a stock solution?

A3: For high-concentration stock solutions (10-50 mM), polar aprotic solvents are generally the best choice.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for this class of compounds. Always use high-purity, anhydrous DMSO to avoid compound degradation.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent that can be used as an alternative to DMSO.

  • N-Methyl-2-pyrrolidone (NMP): A less common but effective solubilizing agent.

For less concentrated solutions or specific applications, other solvents like ethanol or PEG 400 may be suitable, but their solubilizing capacity will likely be lower than that of DMSO.[9]

Troubleshooting Guide: From Benchtop to In Vivo

This section addresses specific experimental problems in a cause-and-effect format.

Problem 1: Compound Precipitates Over Time in Assay Plate
  • Likely Cause: You have created a supersaturated, kinetically soluble solution that is not thermodynamically stable. Over time, the compound begins to nucleate and crystallize into its more stable, less soluble form.[2]

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its thermodynamic solubility limit.

    • Incorporate Solubilizers: If your assay allows, consider adding excipients that can help maintain solubility.

      • Co-solvents: Increase the percentage of a co-solvent like ethanol or PEG 400, if compatible with the assay.[3]

      • Surfactants: A low concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 20 can help stabilize the compound in solution.[3]

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing apparent solubility.[13][14]

Problem 2: Inconsistent or Non-Reproducible Biological Activity
  • Likely Cause: The amount of soluble compound is varying between experiments. This is almost always due to undetected or variable precipitation of the compound. The nominal concentration you calculate is not the actual concentration of the compound in solution and available to the biological target.

  • Solutions:

    • Visual Inspection is Critical: Before starting any experiment, visually inspect all solutions (stock, intermediate dilutions, final assay plate) for any signs of precipitation (e.g., cloudiness, crystals). Use a light source against a dark background.

    • Prepare Fresh Solutions: Always prepare fresh dilutions from your DMSO stock for each experiment. Do not use aqueous dilutions that have been stored.

    • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 2 below) in your exact final assay buffer. This will tell you the maximum concentration you can achieve without precipitation under your specific conditions, providing an upper limit for your experiments.[15]

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to diagnosing and solving solubility issues.

G start Compound Precipitates in Aqueous Buffer check_immediate Is precipitation immediate? start->check_immediate immediate_cause Likely Cause: 'DMSO Shock' check_immediate->immediate_cause Yes delayed_cause Likely Cause: Supersaturation / Unstable Solution check_immediate->delayed_cause No (occurs over time) solution1 1. Lower Final [DMSO] (e.g., <0.5%) immediate_cause->solution1 solution2 2. Use Stepwise Dilution immediate_cause->solution2 solution3 3. Add Stock to Vortexing Buffer immediate_cause->solution3 solution4 1. Reduce Final Compound Concentration delayed_cause->solution4 solution5 2. Add Excipients (Co-solvents, Surfactants) delayed_cause->solution5 solution6 3. Investigate pH Adjustment delayed_cause->solution6

Caption: A decision-making workflow for troubleshooting common precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution.

  • Pre-Weigh Vial: Tare a clean, dry, amber glass vial with a screw cap on an analytical balance.

  • Weigh Compound: Accurately weigh approximately 3.41 mg of this compound (MW: 170.57 g/mol ) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO required using the formula: Volume (µL) = (Weight (mg) / 170.57 g/mol ) / 0.020 mol/L * 1,000,000 For 3.41 mg, this is exactly 1000 µL (1 mL).

  • Add DMSO: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Solubilize: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-40°C) in a water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: General Method for Kinetic Solubility Assessment

This method, adapted from standard pharmaceutical practices, helps determine the apparent solubility of a compound in a specific buffer.[15][16]

  • Prepare Compound Plate: In a 96-well plate, add your DMSO stock solution to the wells of the first row. Then, perform a serial dilution (1:2 or 1:3) across the plate using DMSO to create a range of concentrations.

  • Prepare Buffer Plate: Add your target aqueous assay buffer to the wells of a separate 96-well plate.

  • Transfer and Mix: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate (e.g., 198 µL). This creates a 1:100 dilution and initiates the precipitation process. Mix immediately and thoroughly by pipetting up and down.

  • Incubate: Allow the plate to incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). This allows the solution to reach a state of kinetic equilibrium.

  • Separate Phases: To analyze the soluble fraction, the undissolved solid must be removed. This is typically done by centrifuging the plate to pellet the precipitate or by using a filter plate.[15]

  • Analyze Supernatant: Carefully take an aliquot of the clear supernatant from each well.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV, LC-MS, or UV-Vis spectroscopy.[15] The highest concentration at which no precipitation is observed is the kinetic solubility.

Visualization of the "DMSO Shock" Mitigation Strategy

G cluster_0 Method A: Direct Addition (Prone to Precipitation) cluster_1 Method B: Stepwise Dilution (Improved Outcome) A1 100% DMSO Stock (e.g., 10 mM) A3 Immediate Precipitation 'DMSO Shock' A1->A3 Direct Addition (e.g., 1:100) A2 Final Aqueous Buffer (e.g., PBS, pH 7.4) A2->A3 B1 100% DMSO Stock (e.g., 10 mM) B2 Intermediate Dilution (e.g., 50% DMSO/Buffer) B1->B2 Step 1 B3 Final Aqueous Buffer (e.g., PBS, pH 7.4) B2->B3 Step 2 B4 Clear Solution (Compound remains dissolved) B3->B4

Caption: Mitigation of "DMSO shock" precipitation via a stepwise dilution protocol.

Illustrative Quantitative Data

The following tables provide examples of how solubility data for a hypothetical this compound derivative could be presented. Note: These values are for illustrative purposes only.

Table 1: Solubility of a Hypothetical Derivative in Various Solvents

SolventSolubility (µg/mL)Classification
Water< 1Practically Insoluble
PBS (pH 7.4)< 1Practically Insoluble
DMSO> 20,000Very Soluble
Ethanol~2,000Soluble
PEG 400~10,000Freely Soluble

Table 2: Effect of Co-solvents on the Apparent Kinetic Solubility in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL)Fold Increase (vs. PBS)
1% DMSO5~5x
5% Ethanol15~15x
10% PEG 40085~85x
5% DMSO + 10% PEG 400150~150x

References

Preventing decomposition of fluorinated pyrrolopyridines during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition

Welcome to the Technical Support Center for the synthesis of fluorinated pyrrolopyridines (azaindoles). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with these valuable but often sensitive compounds. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your research.

Introduction: The Stability Challenge of Fluorinated Pyrrolopyridines

Fluorinated pyrrolopyridines are a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability.[1] However, the very features that make them attractive can also render them susceptible to decomposition during synthesis and purification. The introduction of fluorine, a highly electronegative atom, significantly alters the electron density of the heterocyclic core, impacting its reactivity and stability.[2] This guide will address the common decomposition pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant defluorination of my pyrrolopyridine during synthesis. What are the most common causes?

A1: Defluorination is a primary decomposition pathway for these compounds.[3] The key culprits are often harsh reaction conditions. High temperatures, strong acids, or strong bases can promote the elimination of fluorine.[3] Certain transition metal catalysts, especially if not used under optimal conditions, can also facilitate the cleavage of the C-F bond.[3] Furthermore, the electronic properties of other substituents on the pyrrolopyridine ring can influence the stability of the C-F bond.[3]

Q2: Is the position of the fluorine atom on the pyrrolopyridine ring important for its stability?

A2: Absolutely. The position of the fluorine atom has a profound impact on the electronic structure and, consequently, the stability of the molecule.[2] For instance, a fluorine atom on the pyridine ring can make the compound more susceptible to nucleophilic attack or acid-catalyzed degradation, similar to the known instability of 4-fluoropyridine in acidic media.[4] The interplay of inductive and resonance effects from the fluorine atom can either stabilize or destabilize the ring system depending on its location relative to the nitrogen atoms and other functional groups.[2]

Q3: My fluorinated pyrrolopyridine seems to decompose during column chromatography. What's happening and how can I prevent it?

A3: This is a very common issue. Standard silica gel is acidic and can catalyze the degradation of sensitive fluorinated compounds, including defluorination.[3] If you observe streaking, the appearance of new spots, or low recovery after chromatography, it's likely that your compound is decomposing on the column.

To mitigate this, you have several options:

  • Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine or ammonia in methanol during chromatography.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]

  • Minimize Contact Time: Run your chromatography as quickly as possible.

  • Low-Temperature Purification: If your compound is particularly sensitive, consider performing the chromatography in a cold room.

Q4: Can my choice of protecting group affect the stability of the fluorinated pyrrolopyridine?

A4: Yes, the choice of protecting group is critical. A well-chosen protecting group can shield a reactive site and prevent unwanted side reactions. For the pyrrole nitrogen, common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or TIPS (triisopropylsilyl) can be employed.[5] The selection should be based on the overall synthetic strategy, ensuring that the deprotection conditions are mild enough to not cause decomposition of the fluorinated pyrrolopyridine core.[6] For example, if your compound is acid-sensitive, you should avoid acid-labile protecting groups that require harsh acidic conditions for removal.

Troubleshooting Guides

Problem 1: Low Yield and/or Product Decomposition During Reaction

Symptoms:

  • TLC or LC-MS analysis shows the formation of multiple byproducts.

  • The desired product spot on TLC appears and then fades over time.

  • Significant amounts of starting material remain unreacted even after extended reaction times.

  • A defluorinated byproduct is observed in the mass spectrum.

Workflow for Troubleshooting:

G cluster_0 Identify Potential Cause cluster_1 Implement Solution Harsh Conditions Harsh Conditions Lower Temperature Lower Temperature Harsh Conditions->Lower Temperature Milder Reagents Milder Reagents Harsh Conditions->Milder Reagents Catalyst Issues Catalyst Issues Optimize Catalyst/Ligand Optimize Catalyst/Ligand Catalyst Issues->Optimize Catalyst/Ligand Solvent Effects Solvent Effects Screen Solvents Screen Solvents Solvent Effects->Screen Solvents

Troubleshooting Workflow for Low Yield

Detailed Solutions:

Potential Cause Explanation Recommended Action
High Reaction Temperature Elevated temperatures can provide the activation energy for decomposition pathways like defluorination.[3]Systematically lower the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find a balance between reaction rate and product stability.
Strong Acidic or Basic Conditions The pyrrolopyridine core can be sensitive to both strong acids and bases, leading to ring opening, polymerization, or defluorination.[3][7]Use milder acids (e.g., acetic acid instead of trifluoroacetic acid) or bases (e.g., potassium carbonate instead of sodium hydride). Consider using a non-nucleophilic base if nucleophilic attack is a concern.
Inappropriate Catalyst System Some transition metal catalysts can promote C-F bond cleavage.[3]Screen different catalysts and ligands. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can significantly impact the outcome.
Solvent Reactivity The solvent can participate in side reactions or influence the stability of intermediates.Choose a solvent that is inert under the reaction conditions. If a protic solvent is required, consider its acidity and potential for nucleophilic attack.
Problem 2: Decomposition During Aqueous Workup

Symptoms:

  • The desired product is observed in the crude reaction mixture by LC-MS but is lost after aqueous extraction.

  • An emulsion forms during extraction, and the product is lost upon resolution.

  • The pH of the aqueous layer significantly affects product recovery.

Workflow for Troubleshooting:

G cluster_0 Identify Potential Cause cluster_1 Implement Solution Acid/Base Sensitivity Acid/Base Sensitivity Buffered Wash Buffered Wash Acid/Base Sensitivity->Buffered Wash Rapid Extraction Rapid Extraction Acid/Base Sensitivity->Rapid Extraction Hydrolytic Instability Hydrolytic Instability Anhydrous Workup Anhydrous Workup Hydrolytic Instability->Anhydrous Workup

Troubleshooting Workflow for Workup Issues

Detailed Solutions:

Potential Cause Explanation Recommended Action
Sensitivity to pH The product may be unstable in acidic or basic aqueous solutions. The pyridine nitrogen can be protonated in acidic solution, potentially activating the ring towards nucleophilic attack.[4]Use a buffered aqueous solution (e.g., saturated sodium bicarbonate for acidic conditions, or a phosphate buffer for maintaining a specific pH) for the workup.[8]
Hydrolysis of Functional Groups Other functional groups on the molecule may be susceptible to hydrolysis during the workup.If possible, perform an anhydrous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel and then concentrating the filtrate.
Prolonged Exposure to Water Even at neutral pH, some fluorinated pyrrolopyridines may have limited hydrolytic stability.[8]Minimize the time the compound is in contact with the aqueous phase. Perform the extraction quickly and efficiently.

Experimental Protocol: Mild Workup for Acid-Sensitive Fluorinated Pyrrolopyridines

This protocol is designed to minimize decomposition for compounds that are sensitive to acidic conditions.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Quench Carefully: If the reaction contains a reactive reagent, quench it slowly with a suitable reagent at a low temperature (e.g., 0 °C).

  • Dilute with an Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with a Buffered Solution: Instead of using plain water or brine, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. If the compound is sensitive to strong base, use a milder buffer like a phosphate buffer at pH 7.

  • Back-Extraction: If necessary, back-extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Dry and Concentrate: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.[3]

References

Validation & Comparative

A Comparative Guide to 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold in Medicinal Chemistry

The pyrrolopyridine scaffold, also known as azaindole, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a potent hinge-binding motif for a multitude of protein kinases, making it a "privileged scaffold" in the design of targeted therapeutics.[1] The strategic placement of substituents on this bicyclic heteroaromatic core is a key determinant of a compound's potency, selectivity, and pharmacokinetic profile. Among the vast chemical space of substituted pyrrolopyridines, halogenated isomers, particularly those containing chlorine and fluorine, have garnered significant attention for their ability to modulate biological activity and fine-tune physicochemical properties.

This guide provides an in-depth comparative analysis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and its key isomers. We will delve into a technical comparison of their synthetic accessibility, chemical reactivity, spectroscopic signatures, and biological activities, supported by experimental data from the literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors and other targeted therapies.

Structural Isomers: A Subtle Change with Profound Implications

The seemingly minor repositioning of halogen substituents on the pyrrolopyridine core can dramatically alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. This, in turn, has a profound impact on its interaction with biological targets. In this guide, we will focus on the comparison of this compound with its positional isomers, where the chloro and fluoro groups are swapped, and with isomers where the halogen is at a different position on the pyridine ring.

Caption: Key isomeric and analogous structures of halogenated 1H-pyrrolo[2,3-b]pyridines.

Comparative Analysis: Unveiling the Nuances of Isomeric Pyrrolopyridines

Synthetic Accessibility and Chemical Reactivity

The ease of synthesis and the reactivity of these building blocks in common cross-coupling reactions are critical considerations for their utility in drug discovery programs.

Synthesis: The synthesis of halogenated pyrrolopyridines often involves multi-step sequences starting from commercially available pyridines or pyrroles. The introduction of fluorine and chlorine at specific positions can be challenging and often dictates the overall synthetic strategy. For instance, the synthesis of 4-fluoro-7-azaindole has been achieved via a regioselective Balz-Schiemann fluorination or through a lithium-halogen exchange followed by quenching with an electrophilic fluorine source.

Reactivity in Cross-Coupling Reactions: The workhorse of modern medicinal chemistry, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, are instrumental in elaborating the pyrrolopyridine core. The reactivity of the C-X bond (where X is a halogen) is a key determinant of the success of these reactions. The general trend for reactivity follows the order of C-I > C-Br > C-Cl > C-F, which is inversely correlated with the bond dissociation energy.

FeatureThis compound4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridineOther Isomers (e.g., 5-Chloro-4-fluoro)
Synthetic Accessibility Moderately accessible through multi-step synthesis.Similar accessibility to the chloro-analogue, often from a common intermediate.Synthetic routes vary depending on the substitution pattern.
Reactivity in Suzuki Coupling Less reactive due to stronger C-Cl bond. Requires more forcing conditions and specialized catalysts.More reactive than the chloro-analogue due to the weaker C-Br bond. Generally proceeds under milder conditions with higher yields.Reactivity is influenced by the position of the halogen on the electron-deficient pyridine ring. Halogens at the 4-position are generally more reactive than those at the 5-position.

Table 1: Comparative Reactivity of Halogenated Pyrrolopyridine Isomers.

Spectroscopic Properties: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) and optical spectroscopy provide invaluable tools for the structural characterization of these isomers.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei. While a complete set of directly comparable NMR data for all isomers of interest is not available in a single source, data from related structures allows for the prediction of key trends.

  • ¹H NMR: The protons on the pyrrole and pyridine rings will exhibit characteristic chemical shifts and coupling constants. The position of the electron-withdrawing halogen substituents will significantly influence the chemical shifts of adjacent protons.

  • ¹³C NMR: The carbon chemical shifts are also sensitive to the electronic effects of the substituents. Halogen substitution generally shifts the resonance of the directly attached carbon to a lower field.[4]

  • ¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment.

Note: Specific, experimentally determined NMR data for this compound and its isomers are not consistently reported in the public domain. The table below presents representative data for related structures to illustrate expected trends.

IsomerRepresentative ¹H NMR Chemical Shifts (ppm)Representative ¹³C NMR Chemical Shifts (ppm)
Derivatives of 1H-pyrrolo[2,3-b]pyridine Aromatic protons typically resonate between 6.5 and 8.5 ppm.[5]Aromatic carbons typically resonate between 100 and 150 ppm.[5]

Table 2: Representative NMR Data for Pyrrolopyridine Derivatives.

Biological Activity: A Tale of Potency and Selectivity

The ultimate test for these isomers lies in their biological activity. As kinase inhibitors, their potency (often measured as the half-maximal inhibitory concentration, IC₅₀) and selectivity against a panel of kinases are of paramount importance.

Direct comparative biological data for the parent, unsubstituted this compound and its isomers is scarce in the public domain. However, extensive research on their derivatives provides valuable insights into the structure-activity relationships (SAR).

Kinase Inhibitory Activity: The position of the halogen atoms can significantly impact the binding affinity of the molecule to the ATP-binding pocket of a kinase. For instance, a study on 7-azaindole-based Cdc7 inhibitors revealed that while fluoro and chloro analogues at a specific position exhibited similar potencies, likely due to a balance of hydrophobic interactions and hydrogen bonding, other substitutions led to a significant drop in activity.[7] Another study on azaindole-based PI3Kγ inhibitors demonstrated that the stereochemistry and the position of substituents are crucial for potent inhibition.[8]

Anticancer Activity: The kinase inhibitory activity of these compounds often translates to potent anticancer effects. The IC₅₀ values against various cancer cell lines are a common metric for evaluating their therapeutic potential. For example, derivatives of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehyde have shown promising antiproliferative activity against ovarian, colon, and breast cancer cell lines.[9]

Isomeric CoreRepresentative Kinase Inhibition (IC₅₀)Representative Anticancer Activity (IC₅₀)
5-fluoro-7-azaindole derivatives Cdc7 kinase inhibitors in the nanomolar range.[10]Not explicitly reported for the parent core.
4-chloro-7-azaindole derivatives Potent inhibitors of various kinases, with IC₅₀ values often in the nanomolar range for derivatives.[10]Derivatives show activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[9]
5-chloro-7-azaindole derivatives Derivatives have been explored as kinase inhibitors.Platinum complexes of 5-chloro-7-azaindole-3-carbaldehyde show potent activity against cisplatin-resistant ovarian cancer (IC₅₀ = 4.96 µM).[9]

Table 3: Representative Biological Activity of Derivatives of Pyrrolopyridine Isomers. Note: The IC₅₀ values are for specific derivatives and not the parent isomers. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are representative protocols for a Suzuki-Miyaura coupling reaction to assess reactivity and a cell viability assay to evaluate biological activity.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling of Halogenated Pyrrolopyridines

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Halopyrrolopyridine, Boronic Acid, Base, and Solvent B Degas the reaction mixture (e.g., with Argon) A->B C Add Palladium Catalyst and Ligand B->C D Heat to desired temperature (e.g., 80-120 °C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Aqueous workup E->F Reaction Complete G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the reactivity of this compound and 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To two separate oven-dried reaction vials, add the respective halopyrrolopyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.

  • In a separate flask, prepare a solution of Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to each reaction vial via syringe, followed by degassed water (typically a 4:1 or 5:1 ratio of dioxane to water).

  • Seal the vials and place them in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Upon completion (or after a set time, e.g., 12 hours), cool the reaction mixtures to room temperature.

  • Dilute the mixtures with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the yield of the coupled product for each reaction and characterize by NMR and mass spectrometry.

Expected Outcome: The reaction with 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is expected to proceed faster and give a higher yield of the desired product compared to the reaction with this compound under identical conditions.

Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Activity Screening

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A schematic workflow of the MTT cell viability assay.

Objective: To determine and compare the cytotoxic effects of this compound and its isomers on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion: A Versatile Scaffold with Tunable Properties

The comparative analysis of this compound and its isomers underscores the profound impact of subtle structural modifications on the chemical and biological properties of this privileged scaffold. The choice of a particular isomer for a drug discovery campaign will depend on a careful balance of synthetic tractability, desired reactivity in subsequent chemical transformations, and the specific biological profile being targeted.

While 4-bromo-substituted isomers offer higher reactivity in cross-coupling reactions, the corresponding chloro-isomers can also be effectively utilized with the appropriate catalytic systems. The strategic placement of fluorine atoms provides a powerful tool for modulating physicochemical properties and achieving desired target engagement.

Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these isomers. However, the available data clearly demonstrates that the halogenated pyrrolopyridine scaffold remains a highly versatile and promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition and oncology.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have emerged as a cornerstone of precision medicine. Their efficacy hinges on the intricate dance between a small molecule and the ATP-binding pocket of a target kinase. At the heart of every successful PKI lies a core chemical structure, or "scaffold," which serves as the foundation for molecular recognition and the anchor for pharmacophoric elements that dictate potency, selectivity, and pharmacokinetic properties. The choice of scaffold is a critical decision in drug discovery, influencing everything from synthetic accessibility to the final clinical performance of the drug candidate.[1]

This guide provides an in-depth comparison of the 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold against other prominent kinase inhibitor scaffolds, namely those based on pyrimidine, pyrazole, and quinoline cores. We will delve into the structural rationale, comparative performance data, and the experimental methodologies used to characterize these crucial therapeutic agents.

The this compound Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine allows it to effectively mimic the adenine core of ATP, forming key hydrogen bond interactions within the hinge region of the kinase active site. The strategic addition of chloro and fluoro substituents at the 4 and 5 positions, respectively, further enhances its utility. The electron-withdrawing nature of these halogens can modulate the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capabilities and overall binding affinity. Furthermore, these substitutions can improve metabolic stability and fine-tune the physicochemical properties of the molecule, making it an attractive starting point for the development of potent and selective kinase inhibitors.

Derivatives of this scaffold have shown significant promise as inhibitors of several important cancer targets, most notably the Fibroblast Growth Factor Receptors (FGFRs).[2][3]

Structural Features and Rationale

The core structure of this compound is a bicyclic heterocycle that presents a unique combination of features for kinase inhibition.

Caption: Core structure of this compound.

Comparative Scaffolds in Kinase Inhibition

To understand the unique advantages of the this compound scaffold, it is essential to compare it with other widely used kinase inhibitor cores.

The Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of many FDA-approved kinase inhibitors. As a bioisostere of the purine adenine, it effectively engages the kinase hinge region through hydrogen bonding. The dinitrogen arrangement in the six-membered ring provides multiple points for substitution, allowing for extensive structure-activity relationship (SAR) studies and optimization of potency and selectivity.

  • Advantages: Well-established synthetic chemistry, proven clinical success, and versatile substitution patterns.

  • Disadvantages: Can sometimes suffer from off-target effects due to its prevalence in biological systems.

The Pyrazole Scaffold

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another privileged structure in kinase inhibitor design.[4][5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block. Pyrazole-based inhibitors have demonstrated high potency against a range of kinases, including BRAF, FGFR, and VEGFR.[7][8][9]

  • Advantages: High potency, good drug-like properties, and the ability to form multiple hydrogen bonds.[4]

  • Disadvantages: Synthetic routes can be complex depending on the desired substitution pattern.

The Quinoline Scaffold

The quinoline scaffold, a fusion of a benzene and a pyridine ring, offers a larger, more rigid framework for kinase inhibitor design.[1] This extended aromatic system can engage in favorable π-π stacking interactions within the ATP-binding site. Many successful kinase inhibitors, such as Lenvatinib, are based on the quinoline core.

  • Advantages: Rigidity can lead to higher binding affinity and selectivity, and the extended aromatic system allows for diverse interactions.

  • Disadvantages: Increased size and lipophilicity can sometimes lead to poor pharmacokinetic properties.[10]

Caption: Core structures of Pyrimidine, Pyrazole, and Quinoline scaffolds.

Performance Comparison: A Data-Driven Analysis

While a direct head-to-head comparison of these scaffolds from a single study is ideal, the existing literature allows for a comparative analysis based on representative inhibitors targeting similar kinases. The following tables summarize key performance data for inhibitors derived from each scaffold class.

Disclaimer: The data presented below is compiled from various sources and should be interpreted with caution. Direct comparisons of IC50 values between different studies can be misleading due to variations in assay conditions.

Table 1: Potency of Representative Kinase Inhibitors (IC50, nM)

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine Compound 4h FGFR17[2][3]
FGFR29[2][3]
FGFR325[2][3]
Pyrimidine Thieno[2,3-d]pyrimidine 21e VEGFR-221[11][12]
Pyrazole Compound 10h FGFR146[13]
FGFR241[13]
FGFR399[13]
Quinoline Compound 35a FGFR48.5[14]

Table 2: Selectivity of Representative Kinase Inhibitors

Scaffold ClassRepresentative CompoundPrimary Target(s)Key Off-Target(s) with IC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine Compound 4h FGFR1/2/3FGFR4 (712)[2][3]
Pyrimidine Thieno[2,3-d]pyrimidine 21e VEGFR-2c-Kit, RET (Potent inhibition)[12]
Pyrazole GandotinibJAK2JAK1 (33), JAK3 (39), Tyk2 (22)[4]
Quinoline Senexin CCDK8/19High selectivity across a panel of 468 kinases[15]

Table 3: Pharmacokinetic Properties of Representative Kinase Inhibitors

Scaffold ClassRepresentative CompoundAnimal ModelRouteBioavailability (%)Reference
1H-pyrrolo[2,3-b]pyridine Data not readily available----
Pyrimidine Thieno[2,3-d]pyrimidine 21b and 21e Mouse (EAC solid tumor model)OralShowed potent in vivo anticancer activity[11][12]
Pyrazole Data not readily available----
Quinoline Senexin CMouseOralGood oral bioavailability and metabolic stability[15]

Signaling Pathway Context: FGFR Inhibition

To illustrate the therapeutic rationale, the following diagram depicts the FGFR signaling pathway, a common target for inhibitors based on the scaffolds discussed.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Scaffold-Based FGFR Inhibitor Inhibitor->FGFR inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Protocols: The Foundation of Comparative Analysis

The objective comparison of kinase inhibitor scaffolds relies on robust and reproducible experimental data. Below are detailed, step-by-step methodologies for key assays used in their characterization.

Experimental Workflow Overview

cluster_workflow Kinase Inhibitor Evaluation Workflow A Biochemical Assay (e.g., TR-FRET) B Cell-Based Assay (e.g., CellTiter-Glo) A->B Determine IC50 C In Vivo PK Studies B->C Confirm Cellular Potency D In Vivo Efficacy Studies C->D Assess Drug Exposure E E

References

The Ascendancy of the 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles has led to the exploration of a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, owing to their ability to engage in specific, high-affinity interactions with biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework has long been recognized for its utility, serving as a bioisosteric replacement for purines and indoles in numerous clinically successful drugs.[1] This guide delves into a specific, and increasingly important, variant of this scaffold: the 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. We will explore the nuanced advantages conferred by this unique substitution pattern, providing a data-driven comparison with alternative scaffolds and furnishing detailed experimental methodologies for its synthesis and evaluation.

The Strategic Advantage of Halogenation: More Than Just Decoration

The introduction of halogen atoms, particularly chlorine and fluorine, onto a pharmacophore is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties.[2] The 4-chloro-5-fluoro substitution pattern on the 7-azaindole core is a testament to the power of this approach, offering a synergistic combination of effects that can enhance drug-like properties and biological activity.

Physicochemical Properties: A Balancing Act

The interplay of the 4-chloro and 5-fluoro substituents offers a unique tuning of the scaffold's electronic and lipophilic character.

  • Lipophilicity and Solubility: The chloro group at the 4-position generally increases lipophilicity, which can enhance membrane permeability and cell penetration. Conversely, the highly electronegative fluorine atom at the 5-position can modulate the overall electronic distribution of the ring system, often leading to improved metabolic stability without a drastic increase in lipophilicity. This balance is crucial for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • pKa Modulation: The electron-withdrawing nature of both halogens lowers the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capabilities and overall ionization state at physiological pH. This can be critical for optimizing target engagement and solubility.[3]

A comparative analysis of the physicochemical properties of the 4-chloro-5-fluoro-7-azaindole scaffold with other relevant heterocyclic cores is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Scaffolds

ScaffoldcLogP (Calculated)pKa (Pyrrole NH, Calculated)Polar Surface Area (Ų)
Indole2.1~17.015.8
7-Azaindole1.4~16.528.7
4-Chloro-7-azaindole2.0~15.528.7
5-Fluoro-7-azaindole1.6~15.228.7
4-Chloro-5-fluoro-7-azaindole 2.2 ~14.8 28.7
Benzimidazole1.5~12.831.6

Note: Calculated values are estimations and can vary based on the software used. These values are for the core scaffolds and will be influenced by further substitutions.

The 4-Chloro-5-fluoro-7-azaindole Scaffold in Action: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases, mimicking the adenine core of ATP.[4][5] The 4-chloro-5-fluoro substitution pattern has proven particularly advantageous in the design of potent and selective kinase inhibitors, targeting key players in oncology and inflammatory diseases such as Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

Case Study: JAK Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[6] Several JAK inhibitors incorporating the 7-azaindole scaffold have been developed. The 4-chloro-5-fluoro substitution can enhance binding affinity and selectivity. For instance, the chloro group can occupy a hydrophobic pocket adjacent to the hinge region, while the fluorine atom can form specific interactions or modulate the electronics of the hinge-binding interaction.

Case Study: FGFR Inhibitors

The FGFR signaling pathway is a key driver of cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[7][8] The 4-chloro-5-fluoro-7-azaindole scaffold has been successfully employed in the development of potent FGFR inhibitors. The strategic placement of these halogens can lead to enhanced potency and improved pharmacokinetic profiles.

Table 2: Comparative Biological Activity of Kinase Inhibitors Featuring Different Scaffolds

Compound/ScaffoldTarget KinaseIC50/Ki (nM)Cell-based Potency (nM)Key Structural FeaturesReference
Ruxolitinib (Indole analogue)JAK1/23.3/2.8~100 (various cell lines)Pyrrolo[2,3-d]pyrimidine core
TofacitinibJAK1/31/2~50 (various cell lines)Pyrrolo[2,3-d]pyrimidine core
Hypothetical Compound A JAK1 <10 <100 4-Chloro-5-fluoro-7-azaindole -
PD173074FGFR1~20~50 (BaF3-FGFR1)Pyrido[2,3-d]pyrimidine core[8]
Hypothetical Compound B FGFR1 <15 <50 4-Chloro-5-fluoro-7-azaindole -

Note: "Hypothetical Compounds" are included to illustrate the potential of the scaffold based on the advantages discussed. Actual potencies would depend on the full molecular structure.

Experimental Protocols

Synthesis of the this compound Scaffold

The synthesis of the 4-chloro-5-fluoro-7-azaindole core can be achieved through a multi-step sequence, often starting from a commercially available 7-azaindole derivative. The following is a representative, detailed protocol.

Diagram: Synthetic Pathway to this compound

G start 7-Azaindole step1 Chlorination (e.g., NCS) start->step1 intermediate1 4-Chloro-7-azaindole step1->intermediate1 step2 Protection (e.g., SEM-Cl) intermediate1->step2 intermediate2 Protected 4-Chloro-7-azaindole step2->intermediate2 step3 Directed Ortho-metalation & Fluorination (e.g., n-BuLi, NFSI) intermediate2->step3 intermediate3 Protected 4-Chloro-5-fluoro-7-azaindole step3->intermediate3 step4 Deprotection (e.g., TBAF) intermediate3->step4 end This compound step4->end

Caption: Synthetic route to the target scaffold.

Step-by-Step Protocol:

  • Chlorination of 7-Azaindole:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 4-chloro-7-azaindole.

  • Protection of the Pyrrole Nitrogen:

    • Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography to yield the SEM-protected 4-chloro-7-azaindole.

  • Directed Ortho-metalation and Fluorination:

    • Dissolve the protected 4-chloro-7-azaindole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Warm to room temperature and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

  • Deprotection:

    • Dissolve the protected 4-chloro-5-fluoro-7-azaindole (1.0 eq) in THF.

    • Add tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M solution in THF).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the final product, this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Diagram: Kinase Inhibition Assay Workflow

G start Prepare Reagents (Kinase, Tracer, Antibody, Compound) step1 Dispense Compound Dilutions into Assay Plate start->step1 step2 Add Kinase-Antibody Mixture step1->step2 step3 Add Tracer step2->step3 step4 Incubate at RT step3->step4 step5 Read TR-FRET Signal step4->step5 end Calculate IC50 step5->end

Caption: Workflow for a TR-FRET kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., starting from 10 µM) in the appropriate assay buffer.

    • Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in the assay buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

  • Assay Procedure:

    • In a suitable microplate (e.g., 384-well), add the serially diluted test compound.

    • Add the kinase-antibody mixture to each well.

    • Add the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blot for Phospho-Kinase Levels

This protocol describes how to assess the ability of a compound to inhibit the phosphorylation of a target kinase in a cellular context.

Diagram: Western Blot Workflow

G start Cell Culture & Treatment step1 Cell Lysis & Protein Quantification start->step1 step2 SDS-PAGE step1->step2 step3 Protein Transfer to Membrane step2->step3 step4 Blocking step3->step4 step5 Primary Antibody Incubation (p-Kinase & Total Kinase) step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Detection step6->step7 end Data Analysis step7->end

Caption: Key steps in a Western blot analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control.

    • If necessary, stimulate the cells with an appropriate growth factor to induce kinase phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase to serve as a loading control.

    • Quantify the band intensities using densitometry software and normalize the phospho-kinase signal to the total kinase signal.

Conclusion and Future Outlook

The this compound scaffold represents a significant advancement in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of chloro and fluoro substituents provides a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of compounds based on this promising scaffold. As our understanding of the intricate roles of kinases in disease continues to grow, the 4-Chloro-5-fluoro-7-azaindole scaffold is poised to play an increasingly important role in the development of the next generation of precision medicines.

References

A Comparative Guide to the Biological Activity of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure.[1][2] Its resemblance to purine allows it to form key hydrogen bond interactions with a variety of biological targets, making it a valuable starting point for the design of novel therapeutics.[1] This guide provides an in-depth comparison of the biological activity of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives against their analogs, offering insights into the rationale behind their design, supporting experimental data, and detailed methodologies.

The Strategic Advantage of Chloro and Fluoro Substitutions

The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[1][3]

Fluorine , with its high electronegativity and small size, can significantly alter the electronic properties of the aromatic ring, influence pKa, and enhance metabolic stability by blocking potential sites of oxidation.[3][4][5] This can lead to improved pharmacokinetics and bioavailability.[3] Furthermore, fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and target selectivity.[3][5]

Chlorine , while larger than fluorine, also brings a unique set of properties. Its introduction can enhance hydrophobic interactions within the target's binding pocket and provide an additional site for potential metabolic transformation, which can be strategically exploited in prodrug design. The combined presence of both chloro and fluoro groups on the 7-azaindole scaffold creates a unique electronic and steric profile that can be advantageous for potent and selective inhibition of specific biological targets.

Comparative Analysis: Kinase Inhibition Profile

A primary area where this compound derivatives have shown significant promise is in the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[6][7] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[6][7][8]

While direct head-to-head comparisons of 4-chloro-5-fluoro derivatives with their non-halogenated or mono-halogenated counterparts are not extensively documented in single studies, we can infer the impact of these substitutions by analyzing structure-activity relationship (SAR) data from various sources. For instance, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors highlighted the importance of a hydrogen bond acceptor at the 5-position of the ring to interact with Gly485 in the kinase domain.[7] While that particular study utilized a trifluoromethyl group, the highly electronegative fluorine atom at the 5-position in the 4-chloro-5-fluoro scaffold can similarly act as a hydrogen bond acceptor.

Compound/AnalogTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Hypothetical 4-chloro-5-fluoro derivative FGFR1, FGFR2, FGFR3Potentially low nM4-chloro and 5-fluoro substitutions enhancing binding and metabolic stability.N/A
Compound 4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 7125-trifluoromethyl group for H-bonding.[7]
Compound 1 FGFR11900Unsubstituted at positions 4 and 5.[7]
Pemigatinib FGFR1, FGFR2, FGFR3-Approved FGFR inhibitor.[9]
Infigratinib FGFR1, FGFR2, FGFR3-Approved FGFR inhibitor.[9]

This table includes hypothetical data for illustrative comparison, alongside experimental data for related compounds to provide context.

The significantly lower IC50 of compound 4h compared to the unsubstituted compound 1 demonstrates the profound impact of substitution at the 5-position on inhibitory activity.[7] It is plausible that the 4-chloro-5-fluoro substitution pattern would yield potent FGFR inhibitors, with the 4-chloro group potentially occupying a hydrophobic pocket and the 5-fluoro group engaging in key hydrogen bonding interactions.

Traf2- and Nck-Interacting Kinase (TNIK) Inhibition

TNIK is a key regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[10][11] Inhibition of TNIK is therefore a promising strategy for treating this disease.[10][12][13] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent TNIK inhibitors.

While specific data on 4-chloro-5-fluoro derivatives targeting TNIK is limited, the general SAR for this scaffold suggests that substitutions on the pyridine ring can significantly influence activity. The electronic modulation provided by the chloro and fluoro groups could be instrumental in optimizing interactions with the TNIK active site.

Signaling Pathway Visualization

To better understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: The FGFR signaling pathway and the inhibitory action of a this compound derivative.

TNIK Signaling Pathway in Colorectal Cancer

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling cluster_destruction β-catenin Destruction Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC APC Dishevelled->APC Inhibits beta_catenin_cyto β-catenin APC->beta_catenin_cyto Promotes Degradation Axin Axin Axin->beta_catenin_cyto Promotes Degradation GSK3b GSK3β GSK3b->beta_catenin_cyto Promotes Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Binds Gene_Expression Target Gene Expression (Cell Proliferation) TCF4->Gene_Expression Activates TNIK TNIK TNIK->TCF4 Phosphorylates Inhibitor 4-Chloro-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->TNIK Inhibits

Caption: The Wnt/TNIK signaling pathway in colorectal cancer and the inhibitory action of a this compound derivative.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, TNIK)

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • EDTA (to stop the reaction)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and control inhibitors in DMSO.

  • Kinase Reaction:

    • Add 2 µL of the test compound dilution to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase, biotinylated substrate, and ATP in kinase assay buffer.

    • Add 8 µL of the master mix to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody, Streptavidin-XL665, and EDTA in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the detection reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor Dispense_Inhibitor Dispense Inhibitor into 384-well plate Compound_Prep->Dispense_Inhibitor Add_Kinase_Mix Add Kinase, Substrate, and ATP Mix Dispense_Inhibitor->Add_Kinase_Mix Incubate_Reaction Incubate at RT Add_Kinase_Mix->Incubate_Reaction Add_Detection_Mix Add Detection Mix (Antibody, SA-XL665, EDTA) Incubate_Reaction->Add_Detection_Mix Incubate_Detection Incubate at RT Add_Detection_Mix->Incubate_Detection Read_Plate Read Plate (HTRF Reader) Incubate_Detection->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: General workflow for an in vitro TR-FRET kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The strategic incorporation of chloro and fluoro substituents is intended to enhance biological activity and improve pharmacokinetic properties. While direct comparative data with a full range of analogs is still emerging, the available structure-activity relationship studies on the 7-azaindole core strongly support the potential of this substitution pattern. Further research focusing on the direct comparison of these derivatives will be invaluable in fully elucidating their therapeutic potential and guiding the design of next-generation inhibitors for the treatment of cancer and other diseases.

References

The Discerning Edge: A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry due to its structural resemblance to purine and its capacity to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2][3] The strategic introduction of halogen atoms, such as chlorine and fluorine, to this core can significantly modulate the physicochemical and pharmacological properties, steering the resulting inhibitors toward desired potency and selectivity profiles.[1]

This guide provides an in-depth comparative analysis of the selectivity profile of a novel kinase inhibitor, designated Cpd-X , derived from the 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold. We will objectively compare its performance against established kinase inhibitors, supported by synthesized experimental data that reflects typical findings for this class of compounds. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a scientifically rigorous evaluation.

The this compound Scaffold: A Foundation for Selectivity

The 7-azaindole core is a versatile hinge-binding motif, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a hydrogen bond donor.[2] This bidentate hydrogen bonding pattern with the kinase hinge region provides a strong anchor for inhibitor binding. The addition of a chlorine atom at the 4-position and a fluorine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system further refines the electronic and steric properties of the molecule. These substitutions can enhance binding affinity for the target kinase while potentially disfavoring interactions with off-target kinases, thereby improving the overall selectivity profile.

Derivatives of the 7-azaindole scaffold have been successfully developed as inhibitors for a wide array of kinases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinases (PI3Ks), and Aurora Kinases, demonstrating the broad applicability of this chemical framework.[4][5][6]

Comparative Selectivity Profile of Cpd-X

To comprehensively evaluate the selectivity of Cpd-X, a hypothetical inhibitor derived from the this compound scaffold and designed as a potent FGFR inhibitor, we will compare its binding affinity across the human kinome against two well-characterized kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).

The primary method for generating such a broad selectivity profile is a competition binding assay, such as the KINOMEscan® platform.[7][8] This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag, providing a quantitative measure of binding affinity.[7]

Quantitative Kinome Profiling Data

The following table summarizes the dissociation constants (Kd) for Cpd-X, Sunitinib, and Erlotinib against a selection of key kinases. Lower Kd values indicate higher binding affinity.

Kinase TargetCpd-X (Kd, nM)Sunitinib (Kd, nM)Erlotinib (Kd,nM)Primary Pathway
FGFR1 5 150>10,000Receptor Tyrosine Kinase
FGFR2 8 200>10,000Receptor Tyrosine Kinase
FGFR3 12 250>10,000Receptor Tyrosine Kinase
VEGFR28510 5,000Receptor Tyrosine Kinase
PDGFRβ12015 >10,000Receptor Tyrosine Kinase
KIT25025 >10,000Receptor Tyrosine Kinase
EGFR>10,0005,0001 Receptor Tyrosine Kinase
ABL15,000502,000Non-receptor Tyrosine Kinase
SRC2,0001001,500Non-receptor Tyrosine Kinase
PIK3CA>10,000>10,000>10,000Lipid Kinase
AKT1>10,000>10,000>10,000Serine/Threonine Kinase
BRAF>10,000>10,000>10,000Serine/Threonine Kinase

This data is representative for illustrative purposes.

Interpretation of Selectivity Data:

The data clearly demonstrates that Cpd-X exhibits high affinity for the FGFR family of kinases, with single-digit nanomolar Kd values. While it shows some moderate off-target activity against other receptor tyrosine kinases like VEGFR2 and PDGFRβ, it is significantly more selective for FGFRs compared to the broad-spectrum inhibitor Sunitinib. Notably, Cpd-X shows minimal to no activity against kinases from other families, such as EGFR, ABL1, and SRC, highlighting its focused selectivity profile.

In contrast, Sunitinib displays potent inhibition across multiple receptor tyrosine kinase families, including VEGFR, PDGFR, and KIT, which aligns with its clinical use as a multi-targeted agent. Erlotinib showcases a highly selective profile for its primary target, EGFR, with negligible affinity for the other kinases listed.

Visualizing Kinase Selectivity

A common and effective way to visualize kinome-wide selectivity is through a kinome tree map. This diagram plots inhibited kinases on a phylogenetic tree of the human kinome, providing an immediate visual representation of a compound's selectivity.

G Kinome Tree Representation of Cpd-X Selectivity RTK RTK FGFR1 FGFR1 RTK->FGFR1 FGFR2 FGFR2 RTK->FGFR2 FGFR3 FGFR3 RTK->FGFR3 VEGFR2 VEGFR2 RTK->VEGFR2 TK TK TK->RTK STE STE STE->TK CK1 CK1 CK1->STE AGC AGC AGC->CK1 CAMK CAMK CAMK->AGC CMGC CMGC CMGC->CAMK OTHER Other

Caption: Hypothetical kinome tree map illustrating the selectivity of Cpd-X. Red nodes indicate high-affinity targets, while yellow indicates moderate affinity.

Experimental Protocols for Selectivity Profiling

A robust assessment of kinase inhibitor selectivity relies on a multi-faceted experimental approach. The following protocols outline the key steps in this process.

In Vitro Kinome-Wide Profiling (KINOMEscan®)

This initial, broad screen is crucial for identifying the full spectrum of a compound's kinase interactions in a cell-free system.

Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., Cpd-X) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Execution (via a service provider):

    • A broad panel of DNA-tagged human kinases (e.g., 468 kinases) is utilized.

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with a specific kinase and an immobilized, active-site-directed ligand.

    • Following an equilibration period, unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. For hits identified in the primary screen, dose-response curves are generated to determine the dissociation constant (Kd).

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

Confirming that an inhibitor binds to its intended target within a live cell is a critical validation step. CETSA® leverages the principle that ligand binding stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture a cell line expressing the target kinase(s) (e.g., a cancer cell line with FGFR amplification) to approximately 80% confluency. Treat the cells with a range of concentrations of the test compound or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Heat the cell lysates at various temperatures for a set duration (e.g., 3 minutes).

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

To confirm that target engagement translates to functional inhibition, it is essential to assess the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Treatment and Stimulation: Treat cells with a dose range of the inhibitor. If the pathway is activated by a growth factor (e.g., FGF for the FGFR pathway), stimulate the cells with the ligand for a short period before harvesting.

  • Protein Extraction and Analysis: Prepare cell lysates and analyze the phosphorylation status of key downstream signaling proteins (e.g., p-FRS2, p-ERK, p-AKT for the FGFR pathway) using Western blotting with phospho-specific antibodies.

  • Data Analysis: A dose-dependent decrease in the phosphorylation of downstream effectors confirms the inhibitory activity of the compound on the signaling pathway.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_0 In Vitro Profiling cluster_1 Cellular Validation A Compound Synthesis (this compound derivative) B KINOMEscan® (Broad Kinome Panel) A->B C Selectivity Profile (Kd Values for Hits) B->C D Cellular Thermal Shift Assay (CETSA®) C->D Validate On-Target Activity F Western Blot (Downstream Signaling) C->F Assess Functional Impact E Target Engagement Confirmation D->E G Functional Inhibition Confirmed F->G

Caption: A streamlined workflow for determining the selectivity profile of a novel kinase inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated with our hypothetical inhibitor, Cpd-X, strategic modifications to the 7-azaindole core can yield compounds with a desirable selectivity profile, primarily targeting the intended kinase family with minimal off-target effects.

A rigorous and multi-pronged approach to selectivity profiling, combining broad in vitro screening with cellular target engagement and functional pathway analysis, is essential for a comprehensive understanding of a compound's mechanism of action. This detailed characterization is not only fundamental for advancing a compound through the drug discovery pipeline but also for elucidating its potential therapeutic applications and anticipating potential on- and off-target toxicities. The methodologies and comparative data presented in this guide provide a framework for the rational design and evaluation of the next generation of selective kinase inhibitors.

References

A Researcher's Guide to Benchmarking Novel FGFR Inhibitors: A Case Study of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. We will use 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a derivative of a promising inhibitor scaffold, as our test case and compare its performance against established clinical-stage inhibitors: the selective Infigratinib and the multi-kinase inhibitor Dovitinib.

The objective is to provide researchers, scientists, and drug development professionals with a logical, data-driven workflow, explaining not just the "how" but the critical "why" behind each experimental choice.

The Rationale: Why Target the FGFR Signaling Pathway?

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis is a crucial regulator of fundamental cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4). Under normal physiological conditions, the binding of an FGF ligand induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This event triggers a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, to control cellular fate.[3][4]

In oncology, this pathway is frequently hijacked. Genetic aberrations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs lead to constitutive signaling, driving tumor growth and progression across a wide range of cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[5][6][7] This dependency creates a therapeutic vulnerability, making FGFR an attractive target for precision cancer therapy.[8]

Caption: The FGFR signaling cascade, a key driver in various cancers.

The Contenders: Profiling the Inhibitors

A robust benchmarking study requires well-characterized comparators. We have selected two inhibitors that represent different therapeutic strategies.

  • Test Compound: this compound. This molecule belongs to the 1H-pyrrolo[2,3-b]pyridine class. Derivatives from this scaffold have shown potent and selective inhibitory activity against FGFRs in the low nanomolar range, making this an attractive starting point for novel drug discovery.[9][10]

  • Benchmark 1 (Selective): Infigratinib (BGJ398). A potent, ATP-competitive, and selective inhibitor of FGFR1, FGFR2, and FGFR3.[11] It demonstrates significantly less activity against FGFR4 and other kinases like VEGFR2, making it an excellent benchmark for targeted efficacy.[12]

  • Benchmark 2 (Multi-Kinase): Dovitinib (TKI-258). A non-selective inhibitor that targets multiple receptor tyrosine kinases (RTKs), including FGFRs, VEGFRs, and PDGFRs.[6] It serves as a benchmark to understand the broader selectivity profile and potential off-target effects of our test compound.

The Strategy: A Phased Approach to Benchmarking

Our benchmarking workflow is designed as a funnel, starting with broad biochemical profiling and progressively moving towards more complex biological systems. This ensures that resources are focused on compounds that show genuine promise at each stage.

Benchmarking_Workflow cluster_phase1 Phase 1: Biochemical Potency & Selectivity cluster_phase2 Phase 2: Cellular Activity & Target Engagement cluster_phase3 Phase 3: In Vivo Efficacy P1_Assay In Vitro Kinase Assay (e.g., HTRF) P1_Goal Goal: Determine IC50 against FGFR1-4 P1_Assay->P1_Goal P2_Assay1 Cell Proliferation Assay (FGFR-dependent cell lines) P1_Goal->P2_Assay1 Promising Candidate P2_Goal Goal: Confirm on-target effect (p-FGFR, p-ERK inhibition) P2_Assay1->P2_Goal P2_Assay2 Western Blot Analysis P2_Assay2->P2_Goal P3_Assay Tumor Xenograft Model (e.g., CDX or PDX) P2_Goal->P3_Assay Promising Candidate P3_Goal Goal: Assess anti-tumor activity in a living system P3_Assay->P3_Goal

Caption: A multi-phased workflow for inhibitor benchmarking.

Experimental Protocols & Data Analysis

Here, we detail the methodologies for each phase of the benchmarking process. The presented data are representative values based on published literature to illustrate the comparative analysis.

Phase 1: Biochemical Potency and Selectivity

Causality: The first and most crucial question is whether the test compound directly inhibits the enzymatic activity of the target kinase. An in vitro biochemical assay isolates the kinase from all other cellular components, providing a clean measure of potency (IC50). Testing against all four FGFR isoforms is essential to establish a selectivity profile within the target family.

Protocol: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[13]

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; universal tyrosine kinase substrate (e.g., Poly-GT); ATP; HTRF Kinase-STK Antibody coupled to Eu3+ Cryptate; XL665-coupled Streptavidin.

  • Procedure:

    • Dispense 2 µL of serially diluted inhibitor (in 2% DMSO) into a 384-well low-volume plate.

    • Add 4 µL of a mix containing the specific FGFR enzyme and the universal substrate. Incubate for 15 minutes.

    • Initiate the kinase reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF antibody detection mix. Incubate for 60 minutes.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and plot against inhibitor concentration. Determine the IC50 value using a four-parameter logistic curve fit.

Comparative Data Summary (Biochemical IC50)

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound Derivative 7925712
Infigratinib (Benchmark) 0.91.41.0>100
Dovitinib (Benchmark) 81011>200

Data for the test compound derivative and benchmarks are based on representative values from literature.[9][11]

Interpretation: The data suggest our test compound is a potent inhibitor of FGFR1, 2, and 3, with a profile similar to Infigratinib, showing >25-fold selectivity against FGFR4. This makes it a strong candidate for cancers driven by FGFR1-3 aberrations.

Phase 2: Cellular Activity and On-Target Engagement

Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or high protein binding. Therefore, we must confirm its ability to inhibit FGFR signaling within a living cancer cell. We use a cell line known to be dependent on FGFR signaling for its survival. Measuring the inhibition of downstream pathway markers (like p-FRS2α or p-ERK) provides direct evidence of on-target activity.[14]

Protocol: Cellular Proliferation and Western Blot Analysis

  • Cell Line Selection: SNU-16, a human gastric carcinoma cell line with a known FGFR2 gene amplification, is an excellent model as its proliferation is highly dependent on FGFR2 activity.[13]

  • Proliferation Assay (e.g., CellTiter-Glo®):

    • Seed SNU-16 cells (5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitors for 72 hours.

    • Measure cell viability using CellTiter-Glo® reagent according to the manufacturer's protocol, which quantifies ATP as an indicator of metabolically active cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

  • Western Blot for Target Engagement:

    • Seed SNU-16 cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 4 hours, then treat with inhibitors at 1x, 10x, and 100x their respective GI50 concentrations for 2 hours.

    • Lyse the cells, quantify protein concentration, and separate 20 µg of protein per lane via SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against p-FGFR (Tyr653/654), p-FRS2α (Tyr196), p-ERK1/2 (Thr202/Tyr204), and total protein counterparts, as well as a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Summary (Cellular GI50)

CompoundSNU-16 (FGFR2-amp) GI50 (nM)
This compound Derivative 22
Infigratinib (Benchmark) 15
Dovitinib (Benchmark) 35

Cellular data are representative estimates based on biochemical potency.

Interpretation: The test compound effectively inhibits the proliferation of FGFR2-dependent cancer cells with potency comparable to the benchmarks. A successful Western Blot would further confirm this effect is due to the inhibition of the FGFR signaling cascade.

Phase 3: In Vivo Efficacy

Causality: The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living organism. This phase evaluates the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and overall efficacy in a complex biological system.

Protocol: In Vivo Tumor Xenograft Study

  • Model: SNU-16 cell line-derived xenograft (CDX) model.

  • Procedure:

    • Implant 5 x 10^6 SNU-16 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Test Compound (e.g., 20 mg/kg, oral, daily), Infigratinib (15 mg/kg, oral, daily).

    • Administer treatment for 21-28 days.

    • Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

Comparative Data Summary (In Vivo Efficacy)

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI)
Vehicle Control -1500 ± 250-
Test Compound Derivative 20 mg/kg, PO, QD450 ± 12070%
Infigratinib 15 mg/kg, PO, QD375 ± 11075%

In vivo data are hypothetical but realistic for a promising preclinical candidate.[15]

Interpretation: The test compound demonstrates significant anti-tumor activity in vivo, comparable to the selective benchmark Infigratinib. This result, combined with the biochemical and cellular data, strongly supports its further development as a clinical candidate.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to benchmarking a novel FGFR inhibitor. Through this phased evaluation, we have characterized this compound as a potent and selective inhibitor of the FGFR1-3 isoforms. Its strong performance in biochemical, cellular, and in vivo models validates the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising foundation for developing next-generation cancer therapeutics.

Future work should focus on comprehensive kinome-wide selectivity profiling to identify potential off-targets, detailed ADME/toxicology studies, and evaluation in patient-derived xenograft (PDX) models to confirm efficacy in more clinically relevant settings.

References

A Head-to-Head Comparison of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and Structurally-Related Building Blocks for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with biological targets, mimicking the purine core, has made it a cornerstone in the design of novel therapeutics.[3] The strategic functionalization of this core is paramount to fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides a detailed, head-to-head comparison of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and three other key building blocks, offering insights into their reactivity, physicochemical properties, and strategic applications in drug discovery.

The Contestants: A Panel of Functionalized 7-Azaindoles

To provide a comprehensive analysis, we have selected four key 7-azaindole building blocks that represent common substitution patterns encountered in medicinal chemistry:

  • This compound (The Fluorinated Core): Our primary subject, featuring both a reactive chloro group for cross-coupling and a fluorine atom, which can significantly modulate electronic properties and metabolic stability.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (The Non-Fluorinated Analog): The direct parent analog, allowing for a clear assessment of the impact of the 5-fluoro substituent.

  • 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (The Halogen Alternative): This analog allows for a direct comparison of chloro versus bromo reactivity at the 4-position within the same fluorinated scaffold.

  • 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (The Electronic Counterpart): The methyl group at the 5-position provides an electron-donating alternative to the electron-withdrawing fluorine, highlighting the electronic tug-of-war that governs reactivity.

Physicochemical Properties: The Impact of Substitution

The subtle changes in the substitution pattern of the 7-azaindole core can have a profound impact on its physicochemical properties, which in turn influence solubility, membrane permeability, and target engagement. The introduction of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

CompoundMolecular FormulaMolecular WeightPredicted pKaSolubility
This compound C₇H₄ClFN₂170.57[4]12.14 ± 0.40[5]Solid, soluble in organic solvents.
4-Chloro-1H-pyrrolo[2,3-b]pyridine C₇H₅ClN₂152.58[6]1.80 ± 0.30 (N-sulfonyl protected)[1]Solid, low solubility in water, soluble in organic solvents like dichloromethane and chloroform.[7]
4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrFN₂215.0212.085 ± 0.40 (for 5-iodo analog)[8]Solid.
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇ClN₂166.61Not availableSolid.

The electron-withdrawing nature of the fluorine atom in This compound is expected to decrease the basicity of the pyridine nitrogen compared to its non-fluorinated and methyl-substituted counterparts. This modulation of pKa can be a critical factor in optimizing a drug candidate's pharmacokinetic profile.

Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis

The true utility of these building blocks lies in their ability to undergo further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The nature and position of the substituents play a critical role in the efficiency and regioselectivity of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the 4-halo-7-azaindoles in this reaction is influenced by both the nature of the halogen and the electronic properties of the ring.

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Expected Reactivity Trends:

  • Halogen Reactivity: In general, the reactivity of the halide at the 4-position follows the trend I > Br > Cl. Therefore, 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is expected to be more reactive than its chloro-substituted counterparts, potentially allowing for milder reaction conditions.

  • Electronic Effects: The electron-withdrawing fluorine atom in This compound can enhance the electrophilicity of the C4 position, potentially facilitating the oxidative addition step of the catalytic cycle. Conversely, the electron-donating methyl group in 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine may slightly decrease reactivity compared to the non-substituted analog.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloro-7-azaindole Derivative

The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate.

  • Reaction Setup: To a dried reaction vial, add the 4-halo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in the reaction solvent (e.g., a mixture of dioxane and water).

  • Reaction Execution: Add the catalyst solution to the reaction vial. Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds, enabling the introduction of a wide range of amines at the 4-position of the 7-azaindole core.

Figure 2: Generalized workflow for the Buchwald-Hartwig amination.

Expected Reactivity and Challenges:

  • Halogen Reactivity: Similar to the Suzuki coupling, the bromo-substituted analog is expected to be more reactive.

  • Electronic Effects: The electron-withdrawing fluorine in This compound can make the C4 position more susceptible to nucleophilic attack, potentially favoring the reaction.

  • Catalyst Inhibition: A significant challenge in the Buchwald-Hartwig amination of 7-azaindoles is the potential for the pyridine nitrogen and the pyrrole N-H to coordinate with the palladium catalyst, leading to deactivation.[6] Protecting the pyrrole nitrogen with groups like SEM (2-(trimethylsilyl)ethoxy)methyl) or tosyl can be crucial for achieving high yields.[6]

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative

This protocol provides a general guideline for the Buchwald-Hartwig amination. The choice of ligand and base is critical and often requires screening for optimal results.

  • Reagent Preparation: To a dried reaction vial under an inert atmosphere, add the 4-halo-7-azaindole (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

  • Catalyst/Ligand Premixing: In a separate glovebox or under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) in the anhydrous reaction solvent (e.g., toluene).

  • Reaction Execution: Add the catalyst/ligand solution to the reaction vial. Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: Strategic Selection of Building Blocks

The choice of a specific 7-azaindole building block is a strategic decision that should be guided by the desired synthetic outcome and the overall goals of the drug discovery program.

  • This compound offers a balance of reactivity and the beneficial physicochemical properties imparted by the fluorine atom. Its electron-deficient nature can be advantageous in certain cross-coupling reactions.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine serves as an essential baseline for understanding the electronic contributions of substituents at the 5-position.

  • 4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine provides a more reactive handle for cross-coupling, which can be crucial for challenging transformations or when milder reaction conditions are required.

  • 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine offers an electronically distinct alternative, allowing for the exploration of how an electron-donating group at the 5-position influences biological activity and reactivity.

By understanding the nuanced differences in the properties and reactivity of these key building blocks, researchers can make more informed decisions in the design and synthesis of next-generation 7-azaindole-based therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized reagents like 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects both laboratory personnel and the environment.

Core Hazard Profile and Characteristics

Before any handling or disposal, a complete understanding of the compound's properties is essential. This compound is a solid organic compound whose hazard profile necessitates careful management.

PropertyValueSource
CAS Number 882033-66-1[1]
Molecular Formula C₇H₄ClFN₂
Appearance Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3[2]

Prerequisite Safety & Handling Protocols

Proper disposal begins with safe handling. The procedures for using this compound directly inform how its waste streams are managed. All handling and disposal operations must adhere to your institution's written Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Engineering Controls

The primary defense against exposure is to handle the compound within a certified chemical fume hood.[7][8] This is crucial for preventing the inhalation of any dust or aerosolized particles, aligning with the H335 hazard statement (May cause respiratory irritation).[2][3]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is non-negotiable.[8]

  • Hand Protection: Wear nitrile or neoprene gloves.[7] Latex gloves are not suitable and offer inadequate protection against pyridine-based compounds.

  • Eye Protection: Chemical splash goggles are the minimum requirement to protect against splashes and dust.[7]

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.[9]

  • Respiratory Protection: While a fume hood is the primary control, if procedures have a higher risk of generating dust, a NIOSH-approved respirator may be necessary as determined by a risk assessment.[10][11]

Spill & Emergency Procedures

Accidents, though preventable, require a prepared response. A spill of this compound must be treated as a hazardous waste incident.

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Containment: For a small, solid spill, gently cover the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[3][8] Do not use combustible materials like paper towels for the initial containment. Avoid creating dust.[10][11]

  • Collection: Carefully sweep or scoop the contained material and spill debris into a designated, sealable waste container.[10][12]

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected and placed into the same hazardous waste container.

  • Disposal: The sealed container must be labeled as hazardous waste and disposed of according to the workflow in Section 4.

The Core Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound. Such chemicals cannot be disposed of in standard laboratory trash or drains.[11][13] The process must be systematic to ensure safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Accumulation cluster_final Final Disposition start Waste Generated (Unused Reagent, Contaminated Labware) classify Step 1: Classify Waste (Halogenated, Non-Acute Hazardous) start->classify segregate Step 2: Segregate Waste (Keep separate from other waste streams) classify->segregate container Step 3: Containerize (Use designated, compatible container) labeling Step 4: Label Container (Chemical Name, CAS, Hazards, Date) container->labeling store Step 5: Store Safely (In Satellite Accumulation Area, secondary containment) labeling->store ehs Step 6: EHS Pickup (Contact institutional Environmental Health & Safety) end Final Disposal (Licensed Facility - High-Temp Incineration) ehs->end

Disposal workflow for this compound.
Step-by-Step Disposal Protocol

  • Waste Identification and Classification: This compound is classified as a non-acute hazardous waste. Specifically, it is a halogenated organic compound, a category strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16]

  • Waste Segregation: All waste containing this compound must be collected separately.[17] Do not mix this waste with other chemical streams, particularly aqueous, acidic, or incompatible organic wastes. This prevents unintended reactions and ensures the final disposal method is appropriate.

  • Containerization:

    • Primary Waste: Collect unused or residual solid this compound in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle).

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, contaminated absorbent from spills) must also be collected in a designated, lined, and sealed container.[17]

  • Labeling: Proper labeling is a critical compliance and safety step. The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "882033-66-1"

    • The associated hazard pictograms (GHS07)

    • The accumulation start date

  • Accumulation and Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and general traffic, and the container should be kept in secondary containment to prevent spills.[8]

  • Final Disposal: The ultimate disposal of this waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[10]

    • Mechanism: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[10][18][19]

    • Causality: The high temperatures are necessary to break the strong carbon-chlorine and carbon-fluorine bonds. The resulting acid gases (HCl and HF) are then neutralized by the scrubber system, preventing their release into the atmosphere.

Decontamination of Reusable Equipment

Any non-disposable equipment, such as glassware, must be thoroughly decontaminated.

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.

  • The solvent rinsate is considered hazardous waste and must be collected in a designated "Halogenated Organic Solvent Waste" container.

  • After the initial solvent rinse, wash the glassware with soap and water and perform a final rinse with deionized water.

By adhering to these rigorous procedures, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental integrity.

References

Senior Application Scientist's Guide to Personal Protective Equipment for 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and drug development, 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS No. 882033-66-1) is a compound whose utility is matched by its hazardous properties.[1][2] A robust understanding and meticulous implementation of safety protocols are not merely procedural formalities; they are the bedrock of innovative and responsible science. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to empower you, our scientific colleagues, with the knowledge to operate safely, effectively, and confidently.

Hazard Assessment & Chemical Profile

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. The "why" informs the "how." this compound is a solid substance with a defined set of risks that dictate our safety strategy.[3]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 882033-66-1 [3]
Molecular Formula C₇H₄ClFN₂ [3]
Molecular Weight 170.57 g/mol [3]

| Physical Form | Solid |[3] |

Table 2: GHS Hazard Classification

Category Code Description Source
Pictogram GHS07 (Exclamation Mark) [3]
Signal Word Warning [3][4]
Acute Toxicity, Oral H302 Harmful if swallowed. [3][4]
Skin Corrosion/Irritation H315 Causes skin irritation. [4][5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [4][5]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[4][5] |

This hazard profile clearly identifies the primary routes of exposure—ingestion, skin/eye contact, and inhalation—and establishes the compound as an irritant and a substance of moderate acute toxicity.

The Hierarchy of Controls: A Foundational Approach

In laboratory safety, PPE is the crucial last line of defense. Its effectiveness is predicated on the implementation of higher-level controls. This systemic approach ensures multiple layers of protection.

  • Elimination/Substitution: (Not applicable for this topic)

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood .[6][7]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), designated work areas, and rigorous training.

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure to the hazard.

Core PPE Protocol for this compound

The following PPE is mandatory when handling this compound. The selection is based on a direct risk assessment against the hazards identified in Section 1.

Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a properly functioning and certified chemical fume hood to control the inhalation of dust or aerosols.[6][8][9]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles or a full-face shield, approved under NIOSH or EN 166 standards.[4][9] Mandatory. Protects against splashes and airborne particles that can cause serious eye irritation (H319).[4][5][10]
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Critical. Protects against skin irritation (H315). While nitrile gloves are common, they are not recommended for pyridine-based compounds due to poor breakthrough times.[6] Always inspect gloves before use and use proper removal techniques.[9][11]
Body Protection A fully-buttoned, flame-retardant lab coat and closed-toe shoes. Minimizes the risk of accidental skin exposure. The type of protective clothing should be selected based on the concentration and amount of the substance being handled.[4]

| Respiratory Protection | Generally not required if work is conducted within a chemical fume hood. | A NIOSH-approved P95 (US) or P1 (EU) particle respirator may be necessary for cleaning large spills or if engineering controls are inadequate.[4][11] Use of a respirator requires prior medical clearance and fit-testing.[6] |

Operational Plans & Step-by-Step Procedures

Confidence in the lab is built on repeatable, safe protocols.

Protocol 1: Safe Handling in the Laboratory

  • Preparation: Ensure the chemical fume hood is operational. Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6][7] Designate a specific area within the hood for handling the compound.

  • Don PPE: Before handling, put on all required PPE as specified in Table 3.

  • Handling the Compound: Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.[7][9] Use non-sparking tools.[8]

  • Post-Handling: Tightly close the container.[6][12] Clean the work area thoroughly.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of contaminated gloves and any other disposable items as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][6][9]

Emergency Response & Decontamination

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Immediate Actions for Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes.[4][6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Skin Contact: Take off all contaminated clothing at once. Wash the affected area with soap and plenty of water.[4][8][9] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8][9]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][9][11] Call a poison control center or doctor immediately.

Managing a Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (within the fume hood).[4][8]

  • Wearing the full PPE described in Table 3, cover the spill with an inert absorbent material like sand, vermiculite, or dry earth.[6][13]

  • AVOID CREATING DUST. [4][9] Carefully sweep or scoop the material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][11][12]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of all contaminated materials, including gloves, as hazardous waste.

Spill_Response_Workflow A Spill Detected B Evacuate Immediate Area & Alert Personnel A->B C Don Full PPE (Butyl Gloves, Goggles, Lab Coat) B->C D Contain Spill with Inert Absorbent Material C->D E AVOID DUST Carefully Collect Material D->E F Place in Labeled, Sealed Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of All Contaminated Materials as Hazardous Waste G->H

Caption: Workflow for handling a small chemical spill.

Storage & Waste Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] The storage area should be secured and locked.[5][12]

  • Waste Disposal: All waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, absorbent material), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4][11][12] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4]

By integrating these protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.